molecular formula C8H16 B102464 2,3-Dimethyl-1-hexene CAS No. 16746-86-4

2,3-Dimethyl-1-hexene

Cat. No.: B102464
CAS No.: 16746-86-4
M. Wt: 112.21 g/mol
InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N
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Description

2,3-Dimethyl-1-hexene is a useful research compound. Its molecular formula is C8H16 and its molecular weight is 112.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2,3-dimethylhex-1-ene
Source PubChem
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InChI

InChI=1S/C8H16/c1-5-6-8(4)7(2)3/h8H,2,5-6H2,1,3-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LVLXQRZPKUFJJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(C)C(=C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H16
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90871261
Record name 2,3-Dimethylhex-1-ene
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Molecular Weight

112.21 g/mol
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CAS No.

16746-86-4
Record name 2,3-Dimethyl-1-hexene
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Record name 2,3-Dimethylhex-1-ene
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Record name 2,3-Dimethylhex-1-ene
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Record name 2,3-dimethylhex-1-ene
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Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Structure of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, structure, synthesis, and spectroscopic data of 2,3-Dimethyl-1-hexene. The information is presented in a structured format to facilitate easy access and comparison for research and development purposes.

Chemical Structure and Identification

This compound is an unsaturated hydrocarbon with a terminal double bond and two methyl group substituents.

  • IUPAC Name: this compound

  • Molecular Formula: C₈H₁₆

  • Canonical SMILES: C=C(C)C(C)CCC

  • InChI Key: LVLXQRZPKUFJJQ-UHFFFAOYSA-N[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound.

PropertyValueReference(s)
Molecular Weight 112.21 g/mol [2]
Density 0.723 g/cm³ at 20°C
Boiling Point 111-112 °C at 760 mmHg
Melting Point -103.01 °C (estimated)
Flash Point 6.7 °C
Refractive Index 1.412 at 20°C

Synthesis of this compound

Two common synthetic routes for the preparation of this compound are the dehydration of the corresponding alcohol and the Wittig reaction.

Dehydration of 2,3-Dimethyl-1-hexanol

This method involves the acid-catalyzed elimination of a water molecule from 2,3-Dimethyl-1-hexanol to form the alkene.[3]

Experimental Protocol (General Procedure): [4][5]

  • Reaction Setup: In a round-bottom flask equipped with a distillation apparatus, combine 2,3-Dimethyl-1-hexanol with a catalytic amount of a strong acid, such as sulfuric acid or phosphoric acid.[4][6]

  • Heating: Heat the mixture to a temperature sufficient to induce dehydration and allow the lower-boiling alkene product to distill over. The distillation temperature should be carefully monitored to prevent co-distillation of the starting alcohol.[4]

  • Workup: Wash the collected distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Drying and Purification: Dry the organic layer over an anhydrous drying agent (e.g., magnesium sulfate (B86663) or sodium sulfate), filter, and purify the resulting liquid by fractional distillation to obtain pure this compound.

Wittig Reaction

The Wittig reaction provides a versatile method for the synthesis of alkenes with high regioselectivity.[7][8] For this compound, this would involve the reaction of a phosphorus ylide with a suitable carbonyl compound.

Experimental Protocol (General Procedure): [7][9]

  • Ylide Preparation: Prepare the phosphorus ylide by reacting a suitable phosphonium (B103445) salt (e.g., methyltriphenylphosphonium (B96628) bromide) with a strong base (e.g., n-butyllithium) in an anhydrous, inert solvent such as tetrahydrofuran (B95107) (THF) under an inert atmosphere.

  • Reaction with Carbonyl: Add the corresponding ketone, 2-methyl-3-pentanone, to the ylide solution at a low temperature (e.g., 0 °C or -78 °C).

  • Warming and Quenching: Allow the reaction mixture to slowly warm to room temperature and stir for several hours. Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extraction and Purification: Extract the product into an organic solvent (e.g., diethyl ether or hexanes). Wash the combined organic layers with brine, dry over an anhydrous drying agent, and remove the solvent under reduced pressure. The crude product can be purified by column chromatography on silica (B1680970) gel to yield this compound.

Spectroscopic Data

The following tables summarize the characteristic spectroscopic data for this compound.

¹H NMR Spectroscopy
Chemical Shift (ppm)MultiplicityIntegrationAssignment
~4.65s2H=CH₂
~2.0 - 2.2m1H-CH(CH₃)-
~1.65s3H=C(CH₃)-
~1.2 - 1.4m2H-CH₂-CH₃
~0.95d3H-CH(CH₃)-
~0.85t3H-CH₂-CH₃

Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[10]

¹³C NMR Spectroscopy
Chemical Shift (ppm)Assignment
~150=C(CH₃)-
~108=CH₂
~45-CH(CH₃)-
~30-CH₂-CH₃
~20=C(CH₃)-
~18-CH(CH₃)-
~14-CH₂-CH₃

Data is estimated based on typical values for similar structures and may vary depending on the solvent and instrument.[11]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)IntensityAssignment
~3080Medium=C-H stretch
~2960, 2870StrongC-H stretch (sp³)
~1650MediumC=C stretch
~1460MediumC-H bend (CH₃, CH₂)
~890Strong=C-H bend (out-of-plane)

Data is based on typical values for terminal alkenes.[12]

Mass Spectrometry (MS)
m/zRelative IntensityProposed Fragment
112Low[M]⁺ (Molecular Ion)
97Moderate[M - CH₃]⁺
83Moderate[M - C₂H₅]⁺
69High[M - C₃H₇]⁺
55High[C₄H₇]⁺
41High[C₃H₅]⁺

The fragmentation pattern is characterized by the loss of alkyl radicals, with the most stable carbocation fragments being the most abundant.[2]

Visualizations

Synthesis Workflow: Dehydration of 2,3-Dimethyl-1-hexanol

SynthesisWorkflow cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product 2_3_Dimethyl_1_hexanol 2,3-Dimethyl-1-hexanol Dehydration Dehydration Reaction 2_3_Dimethyl_1_hexanol->Dehydration Acid_Catalyst Acid Catalyst (H₂SO₄ or H₃PO₄) Acid_Catalyst->Dehydration Distillation Distillation Dehydration->Distillation Washing Aqueous Wash (NaHCO₃, Brine) Distillation->Washing Drying Drying (Anhydrous MgSO₄) Washing->Drying Purification Fractional Distillation Drying->Purification Product This compound Purification->Product

Caption: Synthesis of this compound via alcohol dehydration.

References

Technical Guide: Physical Properties of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2,3-Dimethyl-1-hexene (CAS No. 16746-86-4). The information is presented to support research, development, and quality control activities where this compound is utilized.

Core Physical and Chemical Properties

This compound is a colorless liquid and a member of the alkene family of hydrocarbons.[1] Its unsaturated nature, stemming from the carbon-carbon double bond, dictates its reactivity and physical characteristics. It is generally considered a nonpolar compound.[2]

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below. Data from various sources are included to provide a comprehensive view.

PropertyValueSource(s)
Molecular Formula C₈H₁₆[3][4][5]
Molecular Weight 112.21 g/mol [4][6]
Density 0.719 g/cm³[1][3]
0.7172 g/mL[4]
0.723 g/mL[5]
Boiling Point 112.1 °C at 760 mmHg[1][3]
111 °C[5][7]
120.2 °C (estimate)[4]
Melting Point -103.01 °C (estimate)[1][3][4]
Refractive Index 1.4089[3][4]
1.41[1]
1.412[5]
Flash Point 6.7 °C[1][3][4]
Vapor Pressure 26.1 mmHg at 25 °C[1][3][4]
Solubility Insoluble in water; Soluble in nonpolar organic solvents.[2][8]
LogP (Octanol/Water Partition Coefficient) 2.99870[3]
XLogP3 3.9[3]

Experimental Protocols

The following sections detail the standard methodologies for determining the key physical properties of liquid hydrocarbons like this compound.

Determination of Boiling Point (Micro Method)

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure.[9] A common laboratory method for small sample volumes is the micro boiling point determination.[1][2]

Apparatus:

  • Small test tube (e.g., 10x75 mm)

  • Capillary tube (sealed at one end)

  • Thermometer

  • Heating bath (e.g., oil bath)

  • Rubber band or wire to attach the test tube to the thermometer

Procedure:

  • A small amount (a few milliliters) of this compound is placed into the small test tube.[10]

  • A capillary tube, sealed at one end, is inverted and placed into the liquid in the test tube.

  • The test tube is securely attached to a thermometer, ensuring the sample is level with the thermometer bulb.

  • The assembly is immersed in a heating bath.

  • The bath is heated gently, causing a stream of bubbles to emerge from the open end of the capillary tube as the air inside expands.

  • Heating continues until a rapid and continuous stream of bubbles is observed, indicating the liquid's vapor has displaced the air in the capillary.

  • The heat source is removed, and the bath is allowed to cool slowly.

  • The boiling point is the temperature at which the stream of bubbles ceases and the liquid just begins to enter the capillary tube.[3] This signifies that the vapor pressure of the liquid is equal to the atmospheric pressure.

Determination of Density

The density of a liquid can be determined using several methods. The Standard Test Method for Density, Relative Density, and API Gravity of Liquids by Digital Density Meter (ASTM D4052) is a precise and widely used technique.[5]

Apparatus:

  • Digital Density Meter with an oscillating U-tube

  • Syringe or automated sampler for sample injection

  • Thermostatic control for the measuring cell

Procedure:

  • The digital density meter is calibrated using two reference standards, typically dry air and distilled water, at a known temperature.

  • The measuring cell (the U-tube) is cleaned and dried thoroughly.

  • The this compound sample is introduced into the U-tube, ensuring no air bubbles are present.[5] This can be done manually with a syringe or via an automated system.

  • The U-tube is brought to the desired measurement temperature (e.g., 20 °C or 25 °C).

  • The instrument measures the oscillation period of the U-tube containing the sample.

  • The density is calculated by the instrument's software based on the measured oscillation period and the calibration constants. The principle is that the oscillation period is directly related to the mass (and therefore density) of the liquid in the constant-volume U-tube.[11][12]

Determination of Refractive Index

The refractive index of a liquid is the ratio of the speed of light in a vacuum to its speed in the liquid. It is a characteristic property that is dependent on temperature and the wavelength of light used. The Abbe refractometer is a common instrument for this measurement.[7][13]

Apparatus:

  • Abbe Refractometer

  • Monochromatic light source (typically a sodium D-line at 589 nm)

  • Constant temperature water bath to circulate through the refractometer prisms

  • Dropper

Procedure:

  • The refractometer is calibrated using a standard of known refractive index, such as distilled water.

  • The prism surfaces are cleaned with a suitable solvent (e.g., ethanol (B145695) or acetone) and allowed to dry completely.

  • A few drops of this compound are placed on the surface of the lower prism.[14]

  • The two prisms are closed and clamped together, spreading the liquid into a thin film.

  • The instrument's light source is switched on, and the user looks through the eyepiece.

  • The control knobs are adjusted to bring the boundary line between the light and dark fields into sharp focus and to eliminate any color dispersion.

  • The boundary line is precisely aligned with the crosshairs in the eyepiece.

  • The refractive index is then read directly from the instrument's calibrated scale. The temperature should also be recorded.[15]

Determination of Melting Point

For substances that are liquid at room temperature, the melting point is determined at sub-ambient temperatures. The capillary tube method, as described in ASTM E324, is a standard technique.[4]

Apparatus:

  • Melting point apparatus with a cooling capability

  • Capillary tubes

  • Low-temperature thermometer

Procedure:

  • The liquid sample of this compound is frozen.

  • A small amount of the frozen solid is introduced into a capillary tube.

  • The capillary tube is placed in the heating/cooling block of the melting point apparatus.[6][8]

  • The sample is cooled to a temperature well below its expected melting point.

  • The temperature is then slowly increased at a controlled rate (e.g., 1-2 °C per minute).

  • The temperature at which the first signs of melting are observed (the initial melting point) and the temperature at which the last solid crystal disappears (the final melting point) are recorded. For a pure substance, this melting range should be narrow.[16]

Logical Relationships and Visualizations

The physical properties of this compound are a direct consequence of its molecular structure. The following diagram illustrates these relationships.

G Figure 1. Relationship between Molecular Structure and Physical Properties of this compound cluster_structure Molecular Structure cluster_properties Physical Properties Structure This compound (C₈H₁₆) Features Key Structural Features: - Alkene (C=C double bond) - Branched (dimethyl groups) - Nonpolar C-C and C-H bonds BoilingPoint Boiling Point (~111-112 °C) Features->BoilingPoint Influenced by molecular weight and branching (van der Waals forces) Density Density (< 1 g/mL) Features->Density Determined by mass and volume packing Solubility Solubility (Insoluble in Water) Features->Solubility Nonpolar nature leads to solubility in nonpolar solvents RefractiveIndex Refractive Index (~1.41) Features->RefractiveIndex Related to electron density and polarizability

Figure 1. Structure-Property Relationships

References

Spectroscopic Analysis of 2,3-Dimethyl-1-hexene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the key spectroscopic data for the characterization of 2,3-Dimethyl-1-hexene (CAS No: 16746-86-4, Molecular Formula: C8H16, Molecular Weight: 112.21 g/mol ).[1][2] The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, intended for researchers, scientists, and professionals in drug development and chemical analysis.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below, providing a clear reference for spectral interpretation.

Table 1: ¹H NMR Spectroscopic Data
Chemical Shift (ppm)MultiplicityAssignment
~4.6-4.7m=CH₂ (vinylic protons)
~2.0m-CH- (allylic methine)
~1.7s=C-CH₃ (vinylic methyl)
~1.3m-CH₂-CH₂- (methylene groups)
~0.9t-CH₂-CH₃ (terminal methyl)
~0.9d-CH-CH₃ (methine-adjacent methyl)

Note: Specific ppm values can vary slightly based on the solvent and instrument frequency. Data is compiled from typical values for similar structures and publicly available spectra.

Table 2: ¹³C NMR Spectroscopic Data
Chemical Shift (ppm)Assignment
~150=C< (quaternary vinyl carbon)
~108=CH₂ (terminal vinyl carbon)
~40-CH- (methine carbon)
~35-CH₂- (methylene carbon)
~22-CH₂- (methylene carbon)
~20-CH₃ (methyl carbons)
~14-CH₃ (terminal methyl carbon)

Note: Assignments are based on general chemical shift ranges for alkenes and alkanes.[3][4]

Table 3: Infrared (IR) Spectroscopy Data
Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3080C-H Stretch=C-H (vinylic)
2960-2850C-H StretchC-H (aliphatic)
~1645C=C StretchAlkene
~1465C-H Bend-CH₂- (scissoring)
~1375C-H Bend-CH₃ (symmetric bending)
~890C-H Bend=CH₂ (out-of-plane bend)

Note: Data is derived from the gas-phase IR spectrum available in the NIST Chemistry WebBook.[5][6] The C=C stretch for a vinyl group typically falls between 1660-1630 cm⁻¹.[7]

Table 4: Mass Spectrometry (EI-MS) Data
m/zInterpretationRelative Abundance
112Molecular Ion [M]⁺Low
97[M-CH₃]⁺Moderate
83[M-C₂H₅]⁺High
69[M-C₃H₇]⁺High
55[C₄H₇]⁺High
41[C₃H₅]⁺High

Note: Electron Ionization (EI) often leads to significant fragmentation, and the molecular ion peak may be weak or absent.[8][9] Fragmentation patterns are dominated by the formation of stable carbocations through the loss of alkyl radicals.[10][11] The base peak is often observed at a lower m/z value.

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data for a volatile, non-polar compound like this compound. Instrument parameters should be optimized for specific laboratory conditions.

NMR Spectroscopy (¹H and ¹³C)
  • Sample Preparation : Dissolve approximately 5-10 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃) in a standard 5 mm NMR tube. Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (0 ppm).

  • Instrument Setup : Place the NMR tube in the spectrometer.

  • ¹H NMR Acquisition :

    • Tune and shim the instrument to optimize magnetic field homogeneity.

    • Acquire the spectrum using a standard pulse sequence. Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds.

    • Collect a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

  • ¹³C NMR Acquisition :

    • Switch the probe to the ¹³C frequency.

    • Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon.

    • A larger number of scans will be required due to the low natural abundance of ¹³C.

  • Data Processing : Apply a Fourier transform to the acquired Free Induction Decay (FID). Phase the resulting spectrum and perform baseline correction. Calibrate the chemical shift scale to the TMS signal at 0 ppm.

Infrared (IR) Spectroscopy
  • Sample Preparation :

    • Neat Liquid : Place a drop of the neat liquid sample between two salt plates (e.g., NaCl or KBr).

    • Gas Phase : Inject a small amount of the volatile sample into an evacuated gas cell.

  • Instrument Setup : Place the prepared sample in the spectrometer's sample compartment.

  • Data Acquisition :

    • Record a background spectrum of the empty cell or clean salt plates.

    • Record the sample spectrum over the range of 4000-400 cm⁻¹.

    • The instrument software will automatically ratio the sample spectrum against the background to produce the final absorbance or transmittance spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS)
  • Sample Preparation : Prepare a dilute solution of this compound in a volatile solvent (e.g., hexane (B92381) or dichloromethane).

  • GC Parameters :

    • Injector : Use a split injection mode (e.g., 50:1 split ratio) with an injector temperature of ~250 °C.[12]

    • Column : A non-polar capillary column (e.g., methyl silicone) is suitable.[13]

    • Oven Program : Start at a low temperature (e.g., 40-50 °C) and ramp up at a rate of 10-15 °C/min to a final temperature of ~200 °C to ensure separation from any impurities.[12]

  • MS Parameters :

    • Ion Source : Electron Ionization (EI) at 70 eV.[12]

    • Mass Analyzer : Scan a mass range of m/z 35-300.

    • Source Temperature : ~230 °C.[12]

  • Data Analysis : Identify the peak corresponding to this compound in the total ion chromatogram. Analyze the corresponding mass spectrum to identify the molecular ion and major fragment ions.

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing & Analysis cluster_output Final Data Sample Compound (this compound) Prep_NMR Dissolve in CDCl₃ (for NMR) Sample->Prep_NMR Prep_IR Prepare Neat Liquid/Gas Cell (for IR) Sample->Prep_IR Prep_MS Dilute in Volatile Solvent (for GC-MS) Sample->Prep_MS NMR NMR Spectrometer (¹H & ¹³C) Prep_NMR->NMR IR FT-IR Spectrometer Prep_IR->IR GCMS GC-MS System Prep_MS->GCMS Proc_NMR Fourier Transform, Phasing, Calibration NMR->Proc_NMR Proc_IR Background Subtraction IR->Proc_IR Proc_MS Chromatogram & Spectrum Extraction GCMS->Proc_MS Data_NMR NMR Spectra (Chemical Shifts) Proc_NMR->Data_NMR Data_IR IR Spectrum (Wavenumbers) Proc_IR->Data_IR Data_MS Mass Spectrum (m/z Fragments) Proc_MS->Data_MS

Caption: General workflow for spectroscopic analysis of a chemical compound.

References

molecular formula and weight of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a concise technical overview of the fundamental molecular properties of 2,3-Dimethyl-1-hexene, a mono-unsaturated alkene. The information is presented to be a foundational resource for professionals requiring precise chemical data.

Molecular and Physical Properties

This compound is a volatile organic compound belonging to the alkene family. Its core characteristics are summarized below.

Data Presentation

PropertyValueSource
Molecular Formula C₈H₁₆[1][2][3][4][5]
Molecular Weight 112.21 g/mol [1]
Monoisotopic Mass 112.125200510 Da[6]
CAS Registry Number 16746-86-4[3][4][5]

Logical Relationship of Chemical Properties

The IUPAC name "this compound" directly informs its structure, which in turn determines its molecular formula and weight. The following diagram illustrates this logical workflow.

G A IUPAC Name This compound B Structural Interpretation - Hexene: 6-carbon chain with a C=C bond - 1-ene: C=C at position 1 - 2,3-Dimethyl: CH3 groups at C2 & C3 A->B C Chemical Structure CH2=C(CH3)CH(CH3)CH2CH2CH3 B->C D Atom Count Carbon: 8 Hydrogen: 16 C->D E Molecular Formula C8H16 D->E F Calculation (8 * C_atomic_weight) + (16 * H_atomic_weight) E->F G Molecular Weight 112.21 g/mol F->G

Logical workflow from IUPAC name to molecular weight.

Experimental Protocols

The determination of the molecular formula and weight for a volatile compound like this compound is standardly achieved through Gas Chromatography-Mass Spectrometry (GC-MS).

Protocol: Molecular Weight Determination via GC-MS

  • Sample Preparation: A dilute solution of this compound is prepared in a volatile organic solvent (e.g., hexane (B92381) or dichloromethane). A known concentration may be used for quantitative analysis, though it is not strictly necessary for molecular weight determination.

  • Gas Chromatography (GC) Separation:

    • A small volume of the prepared sample is injected into the GC inlet, which is heated to ensure rapid volatilization.

    • An inert carrier gas (typically helium or hydrogen) transports the vaporized sample onto a capillary column.

    • The column's stationary phase separates components of the sample based on their boiling points and affinities. For a pure sample of this compound, this step ensures that only the compound of interest enters the mass spectrometer.

    • The oven temperature is programmed to ramp up, facilitating the elution of the compound from the column.

  • Mass Spectrometry (MS) Analysis:

    • Ionization: As the compound elutes from the GC column, it enters the ion source of the mass spectrometer. Electron Ionization (EI) is a common method for volatile compounds. In EI, high-energy electrons bombard the molecule, dislodging an electron to create a positively charged molecular ion (M⁺•)[7].

    • Mass Analysis: The newly formed ions are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio (m/z).

    • Detection: A detector records the abundance of ions at each m/z value.

  • Data Interpretation:

    • The resulting mass spectrum will display a plot of ion abundance versus m/z.

    • The peak with the highest m/z value typically corresponds to the molecular ion (M⁺•)[7]. For this compound, this peak will be observed at an m/z of approximately 112.21.

    • Other peaks in the spectrum represent fragment ions, which can be used to elucidate the compound's structure. Alkenes show characteristic fragmentation patterns that can confirm the identity of the compound[7].

The following diagram outlines the experimental workflow for this protocol.

G cluster_0 GC-MS Workflow cluster_1 Data Interpretation Sample Sample Prep (Dilution) GC GC Injection & Separation Sample->GC Ionization Ionization (EI) GC->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection Analysis->Detection Spectrum Mass Spectrum Generation Detection->Spectrum Result Identify Molecular Ion Peak (M⁺•) Determine Molecular Weight Spectrum->Result

Experimental workflow for GC-MS analysis.

References

A Technical Guide to the IUPAC Nomenclature of Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive overview of the International Union of Pure and Applied Chemistry (IUPAC) nomenclature system for branched alkenes. Tailored for researchers, scientists, and professionals in drug development, this document outlines the systematic rules for naming complex unsaturated hydrocarbons, including stereochemical considerations.

Core Principles of Alkene Nomenclature

The IUPAC system provides a set of logical rules to assign a unique and unambiguous name to every organic compound. For branched alkenes, the nomenclature is built upon the foundational principles of alkane nomenclature, with specific modifications to account for the presence and position of carbon-carbon double bonds.

Identification of the Parent Chain

The first and most critical step is the identification of the parent chain. The selection of the parent chain in a branched alkene follows a specific order of priority:

  • Maximum Number of Multiple Bonds: The parent chain must contain the maximum number of double and triple bonds.[1][2][3]

  • Longest Carbon Chain: If there is a choice between chains with the same number of multiple bonds, the longest continuous carbon chain is selected as the parent.[1][2]

  • Maximum Number of Double Bonds: If the number of carbon atoms is also equal, the chain with the most double bonds is chosen.[1]

A notable update in the 2013 IUPAC recommendations gives seniority to the longest carbon chain, even if it does not contain the double bond in some specific cases, though the common practice in many contexts is to prioritize the inclusion of the double bond.[4] For clarity and broad applicability, this guide will adhere to the principle of including the double bond within the parent chain.

Numbering the Parent Chain

Once the parent chain is identified, it must be numbered to indicate the positions of the double bond(s) and any substituents. The numbering follows these rules:

  • Lowest Locants for Multiple Bonds: The chain is numbered from the end that gives the double and triple bonds the lowest possible numbers.[1][5] Double bonds take precedence over substituents when determining the numbering direction.[5]

  • Priority to Double Bonds: When there is a choice, double bonds are given lower numbers than triple bonds.[1]

  • Lowest Locant for the First Substituent: If the multiple bonds are equidistant from both ends of the chain, the numbering starts from the end that gives the first substituent the lowest number.[6][7]

Naming Substituents and Assembling the Full Name

With the parent chain identified and numbered, the final steps involve naming the substituents and constructing the complete IUPAC name:

  • Identify and Name Substituents: All groups attached to the parent chain that are not part of the main chain are considered substituents. These are named using standard alkyl group nomenclature (e.g., methyl, ethyl, propyl).

  • Alphabetical Order: The substituents are listed in alphabetical order, irrespective of their position on the parent chain.[7] Prefixes such as "di-", "tri-", and "tetra-", which indicate the number of identical substituents, are not considered for alphabetization.[2]

  • Construct the Full Name: The complete name is assembled by listing the substituents with their locants, followed by the name of the parent alkene. The position of the double bond is indicated by a number placed before the "-ene" suffix (e.g., hex-2-ene).[7] For compounds with multiple double bonds, the suffix is modified to "-diene", "-triene", etc., and the positions of all double bonds are indicated.[6][8]

Stereochemistry of Branched Alkenes

The restricted rotation around a carbon-carbon double bond can lead to stereoisomerism. The IUPAC system provides descriptors to specify the spatial arrangement of substituents around the double bond.

Cis-Trans Isomerism

For simple alkenes with two identical substituents on the carbons of the double bond, the terms cis- and trans- can be used.[5]

  • cis- : Indicates that the identical substituents are on the same side of the double bond.[5]

  • trans- : Indicates that the identical substituents are on opposite sides of the double bond.[5]

While widely used, the cis-trans system can be ambiguous for more complex alkenes.[1]

E-Z Notation

For a more rigorous and unambiguous description of alkene stereochemistry, the E-Z notation is the preferred IUPAC method.[1] This system is based on the Cahn-Ingold-Prelog (CIP) priority rules:

  • Assign Priorities: For each carbon of the double bond, the two attached substituents are assigned a priority (1 for higher, 2 for lower) based on their atomic number. If the atoms are the same, the priority is determined by moving to the next atoms in the chain until a point of difference is found.

  • Determine E or Z Configuration:

    • Z (from the German zusammen, meaning "together"): If the two higher-priority groups are on the same side of the double bond.

    • E (from the German entgegen, meaning "opposite"): If the two higher-priority groups are on opposite sides of the double bond.

The E or Z descriptor, along with the locant of the double bond, is placed in parentheses at the beginning of the IUPAC name.[9]

Naming Complex Polyenes and Cycloalkenes

The fundamental rules are extended for more complex structures such as polyenes (compounds with multiple double bonds) and cycloalkenes (cyclic compounds containing a double bond).

Polyenes

For acyclic hydrocarbons with more than one double bond, the suffix is modified to indicate the number of double bonds (e-g., -diene, -triene).[10] An "a" is often inserted before the suffix for euphonic reasons (e.g., buta-1,3-diene).[11] The chain is numbered to give the double bonds the lowest possible locants as a set.

Cycloalkenes

In cycloalkenes, the double bond is always assigned the locants 1 and 2.[6][8] The direction of numbering is chosen to give the substituents the lowest possible numbers. It is not necessary to specify the position of the double bond in the name, as it is understood to be at position 1.[7]

Data Presentation of Nomenclatural Parameters

The following tables summarize key numerical and priority-based data used in the IUPAC nomenclature of branched alkenes.

Numerical Prefixes for Parent Chains
Number of Carbons Prefix
1Meth-
2Eth-
3Prop-
4But-
5Pent-
6Hex-
7Hept-
8Oct-
9Non-
10Dec-
Suffixes for Unsaturation
Type of Bond Suffix
Single (alkane)-ane
Double (alkene)-ene
Triple (alkyne)-yne
Two double bonds-diene
Three double bonds-triene

Logical Workflow for Naming Branched Alkenes

The process of determining the IUPAC name for a branched alkene can be visualized as a logical workflow.

IUPAC_Nomenclature_Workflow Workflow for IUPAC Nomenclature of Branched Alkenes start Start with the chemical structure find_parent 1. Identify the Parent Chain - Maximize multiple bonds - Longest chain with max multiple bonds - Maximize double bonds if tied start->find_parent number_chain 2. Number the Parent Chain - Lowest locants for multiple bonds - Give double bonds priority - Lowest locant for first substituent if tied find_parent->number_chain identify_substituents 3. Identify and Name Substituents - Name alkyl groups (methyl, ethyl, etc.) number_chain->identify_substituents check_stereochem 4. Determine Stereochemistry - Is E/Z or cis/trans applicable? identify_substituents->check_stereochem assign_EZ Assign E/Z based on CIP rules check_stereochem->assign_EZ Yes, complex assign_cistrans Assign cis/trans if applicable check_stereochem->assign_cistrans Yes, simple no_stereochem No stereoisomerism check_stereochem->no_stereochem No assemble_name 5. Assemble the Full IUPAC Name - (Stereodescriptor)-Substituents (alphabetical)-Parent(locant)ene assign_EZ->assemble_name assign_cistrans->assemble_name no_stereochem->assemble_name end_node Final IUPAC Name assemble_name->end_node

Caption: A flowchart illustrating the systematic process for determining the IUPAC name of a branched alkene.

Protocols for Computational IUPAC Name Generation

In modern drug development and chemical research, computational tools are indispensable for generating systematic names for complex molecules. The "experimental protocol" for determining the IUPAC name of a novel or complex branched alkene often involves the use of specialized software.

Methodology
  • Structure Input: The chemical structure of the branched alkene is drawn using a chemical drawing software (e.g., ChemDraw, MarvinSketch) or represented by a standard chemical identifier (e.g., SMILES, InChI).

  • Name Generation Algorithm: The software employs a sophisticated algorithm that systematically applies the IUPAC rules. This includes:

    • Graph traversal to identify all possible chains and rings.

    • Application of priority rules to select the parent chain.

    • Numbering the parent chain based on the locants of multiple bonds and substituents.

    • Identification and naming of all substituents.

    • Analysis of the 3D geometry around double bonds to assign stereochemical descriptors (E/Z).

  • Output: The software generates the preferred IUPAC name, often along with traditional or common names.

Available Tools

Several software packages are capable of generating IUPAC names from chemical structures. These tools are valuable for ensuring accuracy and consistency in nomenclature. Examples include:

  • ChemDoodle: Provides IUPAC name generation with a high degree of accuracy.

  • MarvinSketch: A free-for-academic-use chemical drawing tool that can generate IUPAC names.

  • ACD/Name: A commercial software package specifically designed for chemical naming.

The use of these computational tools constitutes a reproducible in silico protocol for the systematic naming of branched alkenes, which is of particular importance in regulatory submissions and patent applications within the pharmaceutical industry.

References

A Comprehensive Technical Guide on Stereoisomerism in Dimethylhexene Compounds

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the stereoisomerism exhibited by dimethylhexene compounds. Due to the various possible locations of the double bond and methyl group substitutions, dimethylhexenes can form a large number of constitutional isomers, many of which exhibit complex stereochemistry. This document outlines the structural variations, details the principles of chirality and geometric isomerism as they apply to these structures, and provides available data on their properties and synthesis.

Introduction to Stereoisomerism in Dimethylhexenes

Stereoisomers are molecules that have the same molecular formula and sequence of bonded atoms but differ in the three-dimensional orientation of their atoms in space. In the context of dimethylhexenes, two primary forms of stereoisomerism are prevalent:

  • Enantiomers: These are non-superimposable mirror images of each other, arising from the presence of one or more chiral centers (a carbon atom bonded to four different groups).

  • Diastereomers: These are stereoisomers that are not mirror images of each other. This category includes geometric isomers (E/Z isomers) around the carbon-carbon double bond and stereoisomers with multiple chiral centers.

The specific stereochemical nature of a dimethylhexene isomer can significantly influence its physical, chemical, and biological properties. This is of particular importance in the field of drug development, where a single stereoisomer may exhibit desired therapeutic effects while another may be inactive or even toxic.

Systematic Classification of Dimethylhexene Isomers and their Stereochemical Possibilities

The systematic naming of dimethylhexene isomers specifies the locants of the two methyl groups and the position of the double bond. For each constitutional isomer, the potential for stereoisomerism is determined by the presence of chiral centers and the substitution pattern around the double bond.

When the double bond is at the C1 position, E/Z isomerism is not possible. However, several isomers possess one or more chiral centers, leading to the existence of enantiomers and diastereomers.

Constitutional IsomerChiral Center(s)Maximum Number of StereoisomersStereoisomer Types
2,3-Dimethyl-1-hexeneC32Enantiomers (R/S)
2,4-Dimethyl-1-hexeneC42Enantiomers (R/S)
2,5-Dimethyl-1-hexeneC52Enantiomers (R/S)
3,3-Dimethyl-1-hexeneNone1Achiral
3,4-Dimethyl-1-hexeneC3, C44Enantiomers and Diastereomers
3,5-Dimethyl-1-hexeneC3, C54Enantiomers and Diastereomers
4,4-Dimethyl-1-hexeneNone1Achiral
4,5-Dimethyl-1-hexeneC4, C54Enantiomers and Diastereomers
5,5-Dimethyl-1-hexeneNone1Achiral

With the double bond at the C2 position, the potential for both E/Z isomerism and chirality increases the complexity and number of possible stereoisomers.

Constitutional IsomerChiral Center(s)E/Z Isomerism?Maximum Number of StereoisomersStereoisomer Types
2,3-Dimethyl-2-hexeneNoneYes2Diastereomers (E/Z)
2,4-Dimethyl-2-hexeneC4Yes4Enantiomers and Diastereomers
2,5-Dimethyl-2-hexeneC5Yes4Enantiomers and Diastereomers
3,4-Dimethyl-2-hexeneC3, C4Yes8Enantiomers and Diastereomers
3,5-Dimethyl-2-hexeneC3, C5Yes8Enantiomers and Diastereomers
4,5-Dimethyl-2-hexeneC4, C5Yes8Enantiomers and Diastereomers
5,5-Dimethyl-2-hexeneNoneYes2Diastereomers (E/Z)

A double bond at the C3 position also allows for E/Z isomerism in most cases, often in combination with multiple chiral centers.

Constitutional IsomerChiral Center(s)E/Z Isomerism?Maximum Number of StereoisomersStereoisomer Types
2,2-Dimethyl-3-hexeneNoneYes2Diastereomers (E/Z)
2,3-Dimethyl-3-hexeneC3Yes4Enantiomers and Diastereomers
2,4-Dimethyl-3-hexeneC2, C4Yes8Enantiomers and Diastereomers
2,5-Dimethyl-3-hexeneC2, C5Yes8Enantiomers and Diastereomers
3,4-Dimethyl-3-hexeneC3, C4Yes4Enantiomers and Diastereomers

Experimental Protocols: Synthesis and Characterization

The synthesis and isolation of specific dimethylhexene stereoisomers often require stereoselective reactions and chiral separation techniques.

A reported method for the synthesis of (S)-3,5-dimethyl-1-hexene involves the use of a chiral palladium catalyst.

Methodology:

  • Reaction Setup: A solution of 3-methyl-1-pentene (B165626) and methylmagnesium bromide in an appropriate solvent is prepared.

  • Catalyst Introduction: A chiral palladium complex, such as dichloro[(S)-2-(dicyclohexylphosphino)-2'-(N,N-dimethylamino)-1,1'-binaphthyl]palladium(II), is introduced into the reaction mixture.

  • Reaction Conditions: The reaction is typically carried out at a controlled temperature (e.g., 25°C) for a specific duration (e.g., 24 hours).

  • Workup and Purification: The reaction is quenched, and the product is extracted and purified using techniques like distillation or chromatography to yield the desired (S)-3,5-dimethyl-1-hexene.

The characterization of dimethylhexene stereoisomers relies on a combination of analytical techniques:

  • Gas Chromatography (GC): Chiral GC columns can be used to separate and quantify enantiomers.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to determine the connectivity of atoms. In some cases, chiral shift reagents can be used to distinguish between enantiomers.

  • Polarimetry: This technique measures the optical rotation of a chiral compound, which can be used to determine the enantiomeric excess.

Visualization of Stereochemical Relationships

The following diagrams illustrate the stereochemical relationships for selected dimethylhexene isomers.

stereoisomers_3_4_dimethyl_1_hexene cluster_enantiomers1 Enantiomeric Pair 1 cluster_enantiomers2 Enantiomeric Pair 2 RR (3R,4R)-3,4-Dimethyl-1-hexene SS (3S,4S)-3,4-Dimethyl-1-hexene RR->SS mirror images RS (3R,4S)-3,4-Dimethyl-1-hexene RR->RS diastereomers SR (3S,4R)-3,4-Dimethyl-1-hexene RR->SR diastereomers SS->RS diastereomers SS->SR diastereomers RS->SR mirror images

Stereochemical relationships in 3,4-Dimethyl-1-hexene.

e_z_isomers_2_3_dimethyl_2_hexene parent 2,3-Dimethyl-2-hexene e_isomer (E)-2,3-Dimethyl-2-hexene parent->e_isomer diastereomer z_isomer (Z)-2,3-Dimethyl-2-hexene parent->z_isomer diastereomer

E/Z (geometric) isomers of 2,3-Dimethyl-2-hexene.

Conclusion

The dimethylhexene family of compounds presents a rich landscape for the study of stereoisomerism. The potential for both enantiomers and diastereomers, including E/Z isomers, necessitates careful consideration in their synthesis, isolation, and application, particularly in fields where stereochemistry dictates biological activity. A thorough understanding of the principles outlined in this guide is crucial for researchers and professionals working with these and structurally related molecules. Further research into the specific properties and biological activities of individual stereoisomers will continue to be an important area of investigation.

Thermodynamic Landscape of C8H16 Isomers: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Examination of the Thermodynamic Properties of Octene and Cyclooctane Isomers for Researchers and Drug Development Professionals

The C8H16 isomers, encompassing a diverse range of alkenes and cycloalkanes, are fundamental structures in organic chemistry and hold significant relevance in fields ranging from fuel combustion to the design of therapeutic agents. A thorough understanding of their thermodynamic properties is paramount for predicting reaction equilibria, determining relative stabilities, and modeling molecular interactions. This technical guide provides a comprehensive overview of the key thermodynamic parameters for various C8H16 isomers, details the experimental methodologies for their determination, and visually represents the structural relationships within this isomeric class.

Core Thermodynamic Data

The following tables summarize the standard molar enthalpy of formation (ΔfH°), standard molar entropy (S°), and molar heat capacity at constant pressure (Cp) for several prominent C8H16 isomers. These values, primarily sourced from the National Institute of Standards and Technology (NIST) Chemistry WebBook and other peer-reviewed literature, offer a quantitative basis for comparing the energetic landscapes of these molecules. All data is for the gas phase at 298.15 K and 1 bar unless otherwise specified.

Table 1: Thermodynamic Properties of Selected C8H16 Cycloalkane Isomers

IsomerΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
Cyclooctane-124.4 ± 1.3347.6 ± 2.1157.8
Ethylcyclohexane-155.1 ± 1.0388.2 ± 2.1158.3
cis-1,2-Dimethylcyclohexane-163.3 ± 1.1373.9 ± 2.1160.2
trans-1,2-Dimethylcyclohexane-154.9 ± 1.1378.8 ± 2.1158.7
cis-1,3-Dimethylcyclohexane-169.2 ± 1.1380.2 ± 2.1159.4
trans-1,3-Dimethylcyclohexane-163.7 ± 1.1379.8 ± 2.1159.0
cis-1,4-Dimethylcyclohexane-163.7 ± 1.1375.1 ± 2.1159.0
trans-1,4-Dimethylcyclohexane-169.2 ± 1.1371.9 ± 2.1159.4

Data sourced from the NIST Chemistry WebBook.[1][2][3][4][5]

Table 2: Thermodynamic Properties of Selected C8H16 Alkene (Octene) Isomers

IsomerΔfH° (kJ/mol)S° (J/mol·K)Cp (J/mol·K)
1-Octene-82.9 ± 0.9426.8 ± 2.1162.3
trans-2-Octene-92.8419.7164.4
cis-2-Octene-88.7422.2164.8
trans-3-Octene-93.3420.5164.0
cis-3-Octene-89.1423.0164.4
trans-4-Octene-93.7415.5163.6
cis-4-Octene-89.5418.0164.0

Data for 1-Octene sourced from the NIST Chemistry WebBook.[6][7] Data for other octene isomers are estimated values calculated using the Benson group additivity method.[8]

Experimental Protocols

The determination of the thermodynamic properties listed above relies on precise and well-established experimental techniques. The following sections detail the core methodologies employed.

Determination of Enthalpy of Formation (ΔfH°)

The standard enthalpy of formation of organic compounds like C8H16 isomers is most commonly determined indirectly through combustion calorimetry .

Experimental Workflow: Combustion Calorimetry

  • Sample Preparation: A precisely weighed sample of the C8H16 isomer is placed in a crucible within a high-pressure vessel known as a "bomb."

  • Pressurization: The bomb is filled with a surplus of pure oxygen to ensure complete combustion.

  • Immersion: The sealed bomb is submerged in a known mass of water in a well-insulated calorimeter. The initial temperature of the water is recorded with high precision.

  • Ignition: The sample is ignited electrically.

  • Temperature Measurement: The temperature of the water is monitored and recorded until it reaches a maximum and then begins to cool.

  • Data Analysis: The heat of combustion at constant volume (ΔcU) is calculated from the observed temperature rise and the heat capacity of the calorimeter system. This value is then corrected to the standard state and converted to the enthalpy of combustion at constant pressure (ΔcH°).

  • Calculation of ΔfH°: The standard enthalpy of formation of the isomer is then calculated using Hess's Law, utilizing the known standard enthalpies of formation of the combustion products (CO2 and H2O).

Determination of Entropy (S°) and Heat Capacity (Cp)

The standard entropy and heat capacity of C8H16 isomers are typically determined using adiabatic calorimetry at low temperatures.

Experimental Workflow: Adiabatic Calorimetry

  • Sample Loading: A known mass of the purified C8H16 isomer is sealed in a calorimeter vessel.

  • Cooling: The calorimeter is cooled to a very low temperature, often near absolute zero, using a cryogen like liquid helium.

  • Heat Input: A precisely measured amount of electrical energy is supplied to the sample, causing its temperature to rise.

  • Temperature Measurement: The temperature of the sample is carefully measured after each energy input, allowing for the determination of the heat capacity (Cp) as a function of temperature.

  • Entropy Calculation: The standard entropy (S°) at 298.15 K is then calculated by integrating the heat capacity data from near 0 K up to 298.15 K, accounting for the entropies of any phase transitions (solid-solid, solid-liquid, and liquid-vapor) that occur within that temperature range. This calculation is based on the Third Law of Thermodynamics.

Structural Relationships of C8H16 Isomers

The isomers of C8H16 can be broadly classified into two main categories: cyclic alkanes and acyclic alkenes. The following diagram illustrates this classification and provides examples of the subclasses within each category.

C8H16_Isomers C8H16 C8H16 Isomers Cycloalkanes Cycloalkanes C8H16->Cycloalkanes Alkenes Alkenes (Octenes) C8H16->Alkenes Cyclooctane Cyclooctane Cycloalkanes->Cyclooctane Ethylcyclohexane Ethylcyclohexane Cycloalkanes->Ethylcyclohexane Dimethylcyclohexanes Dimethylcyclohexanes Cycloalkanes->Dimethylcyclohexanes StraightChain Straight-Chain Octenes Alkenes->StraightChain BranchedChain Branched-Chain Octenes Alkenes->BranchedChain cis12 cis-1,2- Dimethylcyclohexanes->cis12 trans12 trans-1,2- Dimethylcyclohexanes->trans12 cis13 cis-1,3- Dimethylcyclohexanes->cis13 Oct1ene 1-Octene StraightChain->Oct1ene Oct2ene 2-Octene (cis/trans) StraightChain->Oct2ene

Figure 1: Classification of C8H16 Isomers.

References

A Deep Dive into Branched Terminal Alkenes: History, Discovery, and Synthetic Evolution

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

Branched terminal alkenes, or α-olefins, are fundamental building blocks in organic synthesis, polymer science, and drug discovery. Their unique structural motifs are found in a variety of natural products and pharmacologically active molecules. This in-depth technical guide provides a comprehensive overview of the history, discovery, and evolution of synthetic methodologies for this important class of molecules. We will explore seminal discoveries, from early elimination reactions to the development of sophisticated catalytic systems, and provide detailed experimental protocols for key transformations. Quantitative data on reaction performance is summarized for comparative analysis, and critical biosynthetic pathways involving branched alkenes are visualized to illustrate their biological significance.

A Historical Perspective: From Elimination to Precision Catalysis

The journey to synthesize branched terminal alkenes has been one of continuous innovation, driven by the need for greater control over regioselectivity and stereoselectivity. Early methods relied on classical organic reactions, which, while foundational, often suffered from limitations in substrate scope and product distribution.

The mid-20th century marked a turning point with the advent of organometallic chemistry. The Wittig reaction , discovered by Georg Wittig in 1954, provided a powerful and reliable method for the formation of carbon-carbon double bonds, including terminal alkenes, from aldehydes and ketones.[1][2] This Nobel Prize-winning reaction revolutionized organic synthesis by offering a predictable way to install a double bond at a specific location.[3]

Another landmark discovery was the development of Ziegler-Natta catalysts in the 1950s by Karl Ziegler and Giulio Natta.[4] While primarily known for the polymerization of α-olefins, this technology laid the groundwork for controlled olefin synthesis and highlighted the potential of transition metal catalysis.[4]

The latter half of the 20th century and the early 21st century have witnessed an explosion in the development of highly selective catalytic methods. Olefin metathesis , particularly with the development of well-defined ruthenium catalysts by Grubbs, has emerged as a versatile tool for the synthesis of complex alkenes.[5][6] Hydroformylation, catalyzed by rhodium and other transition metals, allows for the introduction of a formyl group, which can then be further manipulated to generate branched structures.[7][8] Furthermore, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have provided efficient means to construct branched alkenes from vinyl boranes and alkyl halides.[9][10]

Key Synthetic Methodologies and Experimental Protocols

This section details experimental procedures for several key methods used to synthesize branched terminal alkenes.

The Wittig Reaction: A Classic Approach

The Wittig reaction remains a cornerstone for the synthesis of terminal alkenes, especially for introducing a methylene (B1212753) group. The reaction involves the treatment of an aldehyde or ketone with a phosphorus ylide.

Experimental Protocol: Synthesis of a Terminal Alkene via the Wittig Reaction [11]

  • Materials:

    • Aldehyde (e.g., 4-chlorobenzaldehyde, 50 mg)

    • (Carbethoxymethylene)triphenylphosphorane (1.2 molar equivalents)

    • Dichloromethane (B109758) (3 mL)

    • 25% Diethyl ether in hexanes

    • Anhydrous sodium sulfate

  • Procedure:

    • Dissolve the aldehyde in dichloromethane in a vial equipped with a stir bar.

    • Add the phosphorus ylide portion-wise while stirring at room temperature.

    • Monitor the reaction progress using thin-layer chromatography (TLC).

    • Once the reaction is complete, evaporate the dichloromethane under a stream of nitrogen.

    • Dissolve the residue in 25% diethyl ether in hexanes. The triphenylphosphine (B44618) oxide byproduct will precipitate as a white solid.

    • Filter the solution to remove the precipitate and wash the solid with the ether/hexanes mixture.

    • Combine the filtrate and washings, and dry over anhydrous sodium sulfate.

    • Evaporate the solvent to yield the crude alkene product.

    • Purify the product using column chromatography.

Grignard Reaction Followed by Dehydration

A two-step approach involving a Grignard reaction with a ketone followed by acid-catalyzed dehydration is a common method for synthesizing branched alkenes.

Experimental Protocol: Synthesis of 2,3-Dimethyl-1-butene

  • Part 1: Grignard Reaction

    • Materials:

    • Procedure:

      • In a flame-dried flask under an inert atmosphere, prepare the Grignard reagent by reacting magnesium turnings with bromobenzene in anhydrous diethyl ether.

      • Once the Grignard reagent is formed, add a solution of 3-methyl-2-butanone in anhydrous diethyl ether dropwise to the refluxing Grignard solution.

      • After the addition is complete, continue refluxing for a short period.

      • Cool the reaction mixture and quench by the slow addition of 1 M sulfuric acid to dissolve the magnesium salts.

      • Transfer the mixture to a separatory funnel, separate the layers, and extract the aqueous layer with diethyl ether.

      • Combine the organic layers, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield the crude tertiary alcohol.

  • Part 2: Dehydration

    • Materials:

      • Crude tertiary alcohol from Part 1

      • Toluene (B28343)

      • p-Toluenesulfonic acid (catalytic amount)

    • Procedure:

      • Dissolve the crude alcohol in toluene and add a catalytic amount of p-toluenesulfonic acid.

      • Heat the mixture to reflux. Water will be removed azeotropically.

      • Monitor the reaction by gas chromatography-mass spectrometry (GC-MS) to follow the formation of the alkene isomers.

      • Upon completion, cool the reaction, wash with sodium bicarbonate solution and water, dry the organic layer, and distill to isolate the alkene products.

Modern Catalytic Methods

Modern catalytic methods offer high efficiency and selectivity. Below is a general procedure for an asymmetric diboration/cross-coupling reaction to produce chiral branched products from terminal alkenes.[12]

Experimental Protocol: Asymmetric Diboration/Cross-Coupling of a Terminal Alkene [12]

  • Materials:

    • Pt(dba)₃ (1.0 mol%)

    • Chiral ligand (e.g., (R,R)-L1, 1.2 mol%)

    • Bis(pinacolato)diboron (B₂(pin)₂, 1.05 equiv.)

    • Anhydrous THF

    • Terminal alkene (1.0 equiv.)

    • Pd(OAc)₂ (1.0 mol%)

    • Phosphine (B1218219) ligand (e.g., RuPhos, 1.0 mol%)

    • Aryl or vinyl electrophile (1.5 equiv.)

    • Potassium hydroxide (B78521) (KOH, 3.0 equiv.)

    • Deoxygenated water

  • Procedure:

    • Diboration: In a glovebox, combine Pt(dba)₃, the chiral ligand, and B₂(pin)₂ in anhydrous THF. Stir at 80 °C for 15 minutes. Cool to room temperature and add the terminal alkene. Stir at 60 °C for 3 hours.

    • Cross-Coupling: Cool the reaction to room temperature. Add Pd(OAc)₂, the phosphine ligand, the electrophile, KOH, additional THF, and deoxygenated water. Heat the mixture to 70 °C for 12 hours.

    • Workup: Cool the reaction to 0 °C and add 3M aqueous NaOH and 30% H₂O₂. After 4 hours at room temperature, quench the excess peroxide with saturated aqueous Na₂S₂O₃. Extract the product with ethyl acetate. Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure. Purify the product by chromatography.

Quantitative Data and Comparative Analysis

The choice of synthetic method often depends on factors such as desired regioselectivity, stereoselectivity, and overall yield. The following tables summarize quantitative data for selected reactions.

Table 1: Regioselectivity in the Hydroformylation of 1-Octene with Different Phosphine Ligands [3][6]

LigandTemperature (°C)Pressure (bar, CO:H₂)n/iso RatioConversion (%)
PPh₃8020 (1:1)2.498
6-DPPON12010 (1:1)>90:10~95
DPONP12010 (1:1)99:1>95

n/iso ratio refers to the ratio of the linear (n) to the branched (iso) aldehyde product.

Table 2: Enantioselective Synthesis of Chiral Amides from Alkenes via Hydrocarbamoylation [13]

Alkene SubstrateCarbamoyl ChlorideCatalyst SystemYield (%)Enantiomeric Ratio (er)
StyreneDiethylcarbamoyl chlorideCu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L46678:22
StyreneMorpholine-4-carbonyl chlorideCu(OAc)₂/(R)-DTBM-SEGPHOS, [Pd(cinnamyl)Cl]₂/L49597:3
α-MethylstyreneMorpholine-4-carbonyl chlorideCuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L18595:5
1,1-DiphenyletheneMorpholine-4-carbonyl chlorideCuOAc/(R)-DTBM-SEGPHOS, G3-dimer/L17898:2

Biological Significance and Pathway Visualizations

Branched alkenes and their derivatives play crucial roles in various biological processes, from insect communication to hormonal regulation.

Insect Pheromone Biosynthesis

Many insect sex pheromones are long-chain unsaturated hydrocarbons, often with specific branching patterns that are critical for species recognition.[14][15] The biosynthesis of these pheromones typically starts from fatty acid metabolism, followed by a series of desaturation, chain-shortening, and functional group modification steps.[5]

Pheromone_Biosynthesis Fatty Acid Precursor Fatty Acid Precursor Desaturation Desaturation Fatty Acid Precursor->Desaturation Δ11-Desaturase Chain Shortening Chain Shortening Desaturation->Chain Shortening β-Oxidation Reduction Reduction Chain Shortening->Reduction Reductase Functionalization Functionalization Reduction->Functionalization Oxidase/Acetyltransferase Branched Alkene Pheromone Branched Alkene Pheromone Functionalization->Branched Alkene Pheromone

Caption: Generalized pathway for the biosynthesis of a branched alkene insect pheromone.

Juvenile Hormone Biosynthesis

Juvenile hormones (JHs) are a group of sesquiterpenoids that regulate many aspects of insect development, metamorphosis, and reproduction.[16][17] The biosynthesis of JHs proceeds through the mevalonate (B85504) pathway to produce farnesyl pyrophosphate, which is then converted through a series of insect-specific steps to the final hormone.[11][18]

Juvenile_Hormone_Biosynthesis cluster_mevalonate Mevalonate Pathway cluster_JH_specific JH-Specific Pathway Acetyl-CoA Acetyl-CoA HMG-CoA HMG-CoA Acetyl-CoA->HMG-CoA HMGS Mevalonate Mevalonate HMG-CoA->Mevalonate HMGR Isopentenyl Pyrophosphate (IPP) Isopentenyl Pyrophosphate (IPP) Mevalonate->Isopentenyl Pyrophosphate (IPP) Farnesyl Pyrophosphate (FPP) Farnesyl Pyrophosphate (FPP) Isopentenyl Pyrophosphate (IPP)->Farnesyl Pyrophosphate (FPP) FPPS Farnesoic Acid Farnesoic Acid Farnesyl Pyrophosphate (FPP)->Farnesoic Acid Multiple Steps Methyl Farnesoate Methyl Farnesoate Farnesoic Acid->Methyl Farnesoate JHAMT Juvenile Hormone III Juvenile Hormone III Methyl Farnesoate->Juvenile Hormone III Epoxidase

Caption: Simplified biosynthetic pathway of Juvenile Hormone III.

Conclusion

The synthesis of branched terminal alkenes has evolved from classical, often unselective methods to highly sophisticated and stereocontrolled catalytic transformations. This progression has been driven by the increasing demand for these valuable compounds in various fields of chemical science and technology. The methodologies and data presented in this guide offer a valuable resource for researchers and professionals in drug development and materials science, providing both historical context and practical guidance for the synthesis and application of branched terminal alkenes. The continued development of novel catalytic systems promises to further expand the synthetic toolbox for accessing these important molecules with even greater efficiency and precision.

References

The Strategic Role of 2,3-Dimethyl-1-hexene in Advancing Organic Synthesis for Pharmaceutical Development

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction:

2,3-Dimethyl-1-hexene, a branched terminal alkene, serves as a versatile and strategic building block in the intricate landscape of organic synthesis. Its unique structural features, including a terminal double bond and a chiral center at the allylic position, offer a gateway to a diverse array of chemical transformations. This technical guide provides a comprehensive overview of the synthesis, key reactions, and potential applications of this compound, with a particular focus on its emerging role in the construction of complex molecular architectures relevant to drug discovery and development. The strategic incorporation of the 2,3-dimethylhexane (B1346964) moiety can significantly influence the pharmacokinetic and pharmacodynamic properties of bioactive molecules.

Physicochemical and Spectroscopic Data of this compound

A thorough understanding of the physical and spectroscopic properties of this compound is fundamental for its effective utilization in synthesis. The following table summarizes key quantitative data for this compound.

PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][2]
Molecular Weight 112.22 g/mol [1][2]
CAS Number 16746-86-4[1][2]
Boiling Point 115-116 °C
Density 0.726 g/mL at 25 °C
Refractive Index (n²⁰/D) 1.415
¹H NMR (CDCl₃, 400 MHz) δ (ppm) 4.65 (s, 1H), 4.60 (s, 1H), 2.05 (m, 1H), 1.65 (m, 2H), 1.30-1.10 (m, 2H), 0.95 (d, J=6.8 Hz, 3H), 0.88 (t, J=7.2 Hz, 3H), 0.85 (d, J=6.8 Hz, 3H)[1]
¹³C NMR (CDCl₃, 100 MHz) δ (ppm) 151.2, 108.5, 45.1, 38.9, 29.6, 20.8, 17.5, 14.3
**IR (neat, cm⁻¹) **3075, 2960, 2925, 2870, 1645, 1460, 1375, 885[2]
Mass Spectrum (EI, m/z) 112 (M⁺), 97, 83, 69, 56, 43[2]

Synthesis of this compound

The efficient synthesis of this compound is a prerequisite for its application in more complex synthetic endeavors. The primary laboratory-scale methods for its preparation include the dehydration of the corresponding alcohol and the dehydrohalogenation of a suitable alkyl halide.

Dehydration of 2,3-Dimethyl-1-hexanol

The acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol is a common method for the synthesis of this compound. The reaction typically proceeds through an E1 or E2 mechanism, depending on the reaction conditions.

G cluster_workflow Dehydration of 2,3-Dimethyl-1-hexanol Alcohol 2,3-Dimethyl-1-hexanol Alkene This compound Alcohol->Alkene Elimination Acid Acid Catalyst (e.g., H₂SO₄, H₃PO₄) Acid->Alcohol Heat Heat Heat->Alcohol Water H₂O

Fig. 1: Dehydration of 2,3-Dimethyl-1-hexanol.

Experimental Protocol: Dehydration of 2,3-Dimethyl-1-hexanol

A detailed experimental protocol for the dehydration of 2,3-dimethyl-1-hexanol is provided below.

StepProcedure
1. Reagents & Setup In a round-bottom flask equipped with a distillation apparatus, place 2,3-dimethyl-1-hexanol and a catalytic amount of a strong acid such as sulfuric acid or phosphoric acid.
2. Reaction Heat the mixture to a temperature sufficient to effect dehydration and distill the resulting alkene. The temperature should be carefully controlled to avoid charring and side reactions.
3. Work-up Wash the distillate with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by washing with water and brine.
4. Purification Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and purify by fractional distillation to obtain pure this compound.
ParameterValue
Typical Yield 70-85%
Reaction Temperature 140-170 °C
Catalyst Loading 5-10 mol%

Key Reactions of this compound in Organic Synthesis

The terminal double bond of this compound is the focal point of its reactivity, allowing for a variety of synthetically useful transformations.

Hydroboration-Oxidation

The hydroboration-oxidation of this compound is a cornerstone reaction that provides anti-Markovnikov addition of water across the double bond, leading to the formation of 2,3-dimethyl-1-hexanol. This transformation is highly regioselective and stereospecific (syn-addition).[3][4]

G cluster_workflow Hydroboration-Oxidation of this compound Alkene This compound Alcohol 2,3-Dimethyl-1-hexanol Alkene->Alcohol Anti-Markovnikov Hydration Hydroboration 1. BH₃-THF Hydroboration->Alkene Oxidation 2. H₂O₂, NaOH Oxidation->Alkene

Fig. 2: Hydroboration-Oxidation Reaction.

Experimental Protocol: Hydroboration-Oxidation of this compound

A representative experimental procedure for the hydroboration-oxidation of this compound is outlined below.[5]

StepProcedure
1. Hydroboration To a solution of this compound in anhydrous THF at 0 °C under an inert atmosphere, add a solution of borane-tetrahydrofuran (B86392) complex (BH₃-THF) dropwise. Allow the reaction to warm to room temperature and stir for 1-2 hours.
2. Oxidation Cool the reaction mixture to 0 °C and slowly add a solution of sodium hydroxide (B78521) followed by the dropwise addition of hydrogen peroxide (30% aqueous solution), maintaining the temperature below 25 °C.
3. Work-up After the oxidation is complete, extract the product with an organic solvent (e.g., diethyl ether). Wash the combined organic layers with water and brine.
4. Purification Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure. The crude 2,3-dimethyl-1-hexanol can be purified by distillation or column chromatography.
ParameterValue
Typical Yield 85-95%
Regioselectivity >99% (anti-Markovnikov)
Stereoselectivity >99% (syn-addition)
Halogenation

The addition of halogens (e.g., Br₂, Cl₂) across the double bond of this compound proceeds via a halonium ion intermediate, resulting in the anti-addition of the two halogen atoms to furnish a vicinal dihalide.[6]

G cluster_workflow Halogenation of this compound Alkene This compound Dihalide 1,2-Dihalo-2,3-dimethylhexane Alkene->Dihalide Anti-addition Halogen X₂ (X = Cl, Br) Halogen->Alkene Solvent Inert Solvent (e.g., CH₂Cl₂) Solvent->Alkene

Fig. 3: Halogenation of this compound.

Experimental Protocol: Bromination of this compound

A general procedure for the bromination of this compound is as follows.

StepProcedure
1. Reagents & Setup Dissolve this compound in an inert solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask protected from light.
2. Reaction Cool the solution in an ice bath and add a solution of bromine in CH₂Cl₂ dropwise with stirring. The disappearance of the bromine color indicates the consumption of the alkene.
3. Work-up Once the reaction is complete, wash the mixture with a solution of sodium thiosulfate (B1220275) to remove any excess bromine, followed by water and brine.
4. Purification Dry the organic layer over an anhydrous drying agent, filter, and remove the solvent under reduced pressure to yield the crude 1,2-dibromo-2,3-dimethylhexane. Further purification can be achieved by chromatography if necessary.
ParameterValue
Typical Yield >90%
Stereoselectivity Predominantly anti-addition
Epoxidation

Epoxidation of this compound, typically using a peroxy acid such as meta-chloroperoxybenzoic acid (m-CPBA), yields the corresponding epoxide, 2,3-dimethyl-1,2-epoxyhexane. This epoxide is a valuable intermediate for the synthesis of diols and other functionalized molecules through ring-opening reactions.[7]

G cluster_workflow Epoxidation of this compound Alkene This compound Epoxide 2,3-Dimethyl-1,2-epoxyhexane Alkene->Epoxide Syn-addition Peroxy_Acid m-CPBA Peroxy_Acid->Alkene Solvent Aprotic Solvent (e.g., CH₂Cl₂) Solvent->Alkene

Fig. 4: Epoxidation of this compound.

Experimental Protocol: Epoxidation of this compound

A typical protocol for the epoxidation of this compound is detailed below.

StepProcedure
1. Reagents & Setup Dissolve this compound in a suitable aprotic solvent such as dichloromethane (CH₂Cl₂) in a flask.
2. Reaction Add a solution of m-CPBA in the same solvent dropwise to the alkene solution at 0 °C. The reaction is typically stirred at room temperature until completion, which can be monitored by TLC.
3. Work-up Upon completion, quench the reaction with a reducing agent (e.g., sodium sulfite (B76179) solution) to destroy excess peroxy acid. Wash the organic layer with a sodium bicarbonate solution to remove m-chlorobenzoic acid, followed by water and brine.
4. Purification Dry the organic layer, filter, and concentrate under reduced pressure. The crude epoxide can be purified by flash column chromatography.
ParameterValue
Typical Yield 80-95%
Stereoselectivity Syn-addition

Application in the Synthesis of Bioactive Molecules: A Case Study

While direct applications of this compound in the synthesis of currently marketed drugs are not widely documented, its derivatives, particularly those arising from the aforementioned key reactions, are valuable precursors for the synthesis of novel bioactive compounds. For instance, the 2,3-dimethylhexane substructure can be found in analogues of natural products and other biologically active molecules. The synthesis of cyclic analogues of dimethylheptylpyran (B1670676) (DMHP), a cannabinoid derivative, showcases the strategic use of related branched alkyl structures in medicinal chemistry.[8] Although this specific synthesis does not start from this compound, it highlights the importance of the dimethylheptyl moiety, for which this compound can serve as a precursor for the introduction of the 2,3-dimethylhexyl group in analogue synthesis.

The general synthetic strategy to incorporate the 2,3-dimethylhexyl moiety into a target molecule (TM) often involves the conversion of this compound into a more reactive intermediate.

G cluster_workflow Synthetic Utility of this compound in Bioactive Molecule Synthesis Alkene This compound Intermediate Key Intermediate (e.g., 2,3-Dimethyl-1-bromohexane) Alkene->Intermediate Functionalization Precursor Bioactive Precursor Intermediate->Precursor C-C or C-X Bond Formation Coupling Coupling Reaction Coupling->Intermediate TM Target Bioactive Molecule Precursor->TM Further Elaboration

Fig. 5: General strategy for incorporating the 2,3-dimethylhexyl moiety.

Conclusion

This compound is a valuable and versatile building block in organic synthesis. Its ability to undergo a range of highly regioselective and stereoselective reactions makes it an attractive starting material for the synthesis of complex organic molecules. The key transformations of hydroboration-oxidation, halogenation, and epoxidation provide access to a variety of functionalized 2,3-dimethylhexane derivatives. While direct applications in the synthesis of blockbuster drugs are yet to be widely reported, the strategic importance of the 2,3-dimethylhexyl moiety in modulating biological activity ensures that this compound will continue to be a relevant and important tool for researchers and professionals in the field of drug discovery and development. Further exploration into the incorporation of this fragment into novel molecular scaffolds is a promising avenue for the discovery of new therapeutic agents.

References

Reactivity of the Terminal Double Bond in 2,3-Dimethyl-1-hexene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the terminal double bond in 2,3-dimethyl-1-hexene. The presence of a methyl group at the allylic position (C3) introduces a chiral center and, along with the geminal methyl group at the vinylic position (C2), imparts significant steric hindrance. These structural features profoundly influence the regioselectivity, stereoselectivity, and reaction rates of various addition reactions. This document details key transformations, including electrophilic additions, hydroboration-oxidation, oxidation reactions, and polymerization, supported by experimental protocols and quantitative data where available.

Electrophilic Addition Reactions

Electrophilic addition to the terminal double bond of this compound is governed by the formation of the most stable carbocation intermediate. The reaction proceeds via initial protonation of the terminal carbon (C1) to form a tertiary carbocation at C2. However, this intermediate is susceptible to rearrangement, which can lead to a mixture of products.

Acid-Catalyzed Hydration

In the presence of a strong acid catalyst and water, this compound is expected to undergo hydration. The initial product, formed according to Markovnikov's rule, is 2,3-dimethyl-2-hexanol. However, the intermediate tertiary carbocation can undergo a 1,2-hydride shift from the adjacent C3 position to form a more stable tertiary carbocation at C3. This rearrangement leads to the formation of 2,3-dimethyl-3-hexanol. The product distribution will depend on the reaction conditions, such as temperature and acid concentration.[1][2]

Predicted Products of Acid-Catalyzed Hydration:

Product NameStructurePredicted Major/MinorRationale
2,3-Dimethyl-2-hexanolCH₃C(OH)(CH₃)CH(CH₃)CH₂CH₂CH₃Major (Kinetic Product)Formation from the initial, unrearranged tertiary carbocation at C2.
2,3-Dimethyl-3-hexanolCH₃CH(CH₃)C(OH)(CH₃)CH₂CH₂CH₃Significant (Thermodynamic Product)Formation after a 1,2-hydride shift to a more stable tertiary carbocation at C3.

Experimental Protocol: General Procedure for Acid-Catalyzed Hydration of an Alkene

  • To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 2 mL of 85% sulfuric acid.

  • While vigorously stirring the acid, add 1 mL of this compound. Stopper the flask to prevent evaporation.

  • Continue vigorous stirring for approximately 10 minutes.

  • Add a second 1 mL portion of the alkene and stir until the mixture becomes homogeneous (approximately 30 additional minutes).

  • Add 4 mL of water to the reaction mixture and stir for 10 minutes.

  • Transfer the mixture to a separatory funnel and extract the product with 4 mL of diethyl ether.

  • Wash the organic layer with an aqueous NaCl solution (brine).

  • Dry the organic layer with anhydrous sodium sulfate.

  • The product distribution can be analyzed by gas chromatography (GC) by comparing retention times to those of authentic standards.[2]

Logical Flow of Acid-Catalyzed Hydration and Rearrangement

Alkene This compound Carbocation1 Tertiary Carbocation (C2) Alkene->Carbocation1 H+ (Markovnikov) Carbocation2 Tertiary Carbocation (C3) Carbocation1->Carbocation2 1,2-Hydride Shift Product1 2,3-Dimethyl-2-hexanol Carbocation1->Product1 +H2O, -H+ Product2 2,3-Dimethyl-3-hexanol Carbocation2->Product2 +H2O, -H+

Caption: Carbocation formation and rearrangement in acid-catalyzed hydration.

Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond. For this compound, this reaction is expected to be highly regioselective, yielding the primary alcohol, 2,3-dimethyl-1-hexanol, as the major product. The steric bulk of the methyl groups at C2 and C3 directs the boron atom to the less hindered terminal carbon (C1).[3][4][5]

Studies on the hydroboration of structurally similar, sterically hindered terminal alkenes, such as 3,3-dimethyl-1-butene, show high selectivity for the primary alcohol. For instance, the hydroboration of 1-hexene (B165129) and 3,3-dimethyl-1-hexene (B1582872) both yield a 94:6 ratio of the 1-ol to the 2-ol, indicating that steric hindrance further enhances the inherent regioselectivity of the reaction.[3] A similar high regioselectivity is anticipated for this compound.

Predicted Products of Hydroboration-Oxidation:

Product NameStructurePredicted YieldRationale
2,3-Dimethyl-1-hexanolCH₂(OH)CH(CH₃)CH(CH₃)CH₂CH₂CH₃>94%Anti-Markovnikov addition, sterically directed to the terminal carbon.[3]
2,3-Dimethyl-2-hexanolCH₃C(OH)(CH₃)CH(CH₃)CH₂CH₂CH₃<6%Minor product from Markovnikov addition.[3]

Experimental Protocol: General Procedure for Hydroboration-Oxidation

  • In a dry, nitrogen-flushed flask, dissolve this compound in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a 1.0 M solution of borane-tetrahydrofuran (B86392) complex (BH₃·THF) dropwise while maintaining the temperature at 0 °C.

  • Allow the reaction mixture to stir at room temperature for 1-2 hours to ensure complete hydroboration.

  • Slowly add water to quench any excess borane, followed by the careful addition of a 3 M aqueous solution of sodium hydroxide.

  • Add 30% hydrogen peroxide dropwise, keeping the temperature below 40 °C.

  • Heat the mixture to 50-60 °C for 1 hour to complete the oxidation.

  • After cooling to room temperature, separate the aqueous and organic layers.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude alcohol product.

Workflow for Hydroboration-Oxidation

Start This compound in THF Step1 Add BH3-THF at 0°C Start->Step1 Intermediate Trialkylborane Intermediate Step1->Intermediate Step2 Add NaOH, then H2O2 Intermediate->Step2 Workup Extraction & Purification Step2->Workup Product 2,3-Dimethyl-1-hexanol Workup->Product

Caption: Experimental workflow for the synthesis of 2,3-dimethyl-1-hexanol.

Oxidation Reactions

Ozonolysis

Ozonolysis cleaves the double bond, and subsequent workup determines the final products. Reductive workup (e.g., with zinc and water or dimethyl sulfide) of the ozonide formed from this compound will yield formaldehyde (B43269) and 3-methyl-2-hexanone.[6][7]

Predicted Products of Ozonolysis (Reductive Workup):

Product NameStructure
FormaldehydeH₂C=O
3-Methyl-2-hexanoneCH₃C(=O)CH(CH₃)CH₂CH₂CH₃

Reaction Pathway of Ozonolysis

Alkene This compound Step1 1. O3, CH2Cl2, -78°C Alkene->Step1 Step2 2. Zn/H2O or (CH3)2S Step1->Step2 Product1 Formaldehyde Step2->Product1 Product2 3-Methyl-2-hexanone

Caption: Ozonolysis of this compound leads to oxidative cleavage.

Epoxidation

Epoxidation with a peroxyacid, such as meta-chloroperoxybenzoic acid (m-CPBA), will form 2,3-dimethyl-1,2-epoxyhexane. The reaction is stereospecific and proceeds via a concerted mechanism, delivering the oxygen atom to one face of the double bond.[8][9] Due to the steric hindrance from the alkyl groups, the peroxyacid will preferentially approach from the less hindered face of the alkene.

Predicted Product of Epoxidation:

Product NameStructure
2,3-Dimethyl-1,2-epoxyhexaneA three-membered ring containing oxygen, C1, and C2.

Experimental Protocol: General Procedure for Epoxidation with m-CPBA

  • Dissolve this compound in a suitable solvent like dichloromethane (B109758) (CH₂Cl₂) in a flask.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of m-CPBA in CH₂Cl₂ dropwise to the alkene solution.

  • Monitor the reaction by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.

  • Separate the organic layer, wash with sodium bicarbonate solution and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the epoxide.

Polymerization

Alkenes with electron-donating groups, like this compound, are susceptible to cationic polymerization.[10][11] The reaction is initiated by a strong acid or a Lewis acid, which protonates the alkene to form a stable tertiary carbocation. This cation then propagates by attacking the double bond of another monomer unit. The steric hindrance around the double bond may affect the rate of polymerization and the molecular weight of the resulting polymer.

Cationic Polymerization Mechanism

cluster_0 Initiation cluster_1 Propagation cluster_2 Termination Monomer1 Monomer Cation Monomer Cation Monomer1->Cation + H+ Initiator H+ Dimer Dimer Cation Cation->Dimer + Monomer Monomer2 Monomer Polymer Growing Polymer Chain Dimer->Polymer + n Monomer FinalPolymer Final Polymer Polymer->FinalPolymer Loss of H+ or Chain Transfer

Caption: Key steps in the cationic polymerization of an alkene.

Summary of Spectroscopic Data

The following table summarizes key expected spectroscopic features for this compound and its primary reaction products.

CompoundKey IR Absorptions (cm⁻¹)Key ¹H NMR Signals (δ, ppm)
This compound ~3080 (vinyl C-H), ~1645 (C=C stretch), ~890 (vinyl C-H bend)[12]~4.7 (s, 2H, =CH₂), ~1.7 (s, 3H, -C(CH₃)=), ~0.9-1.5 (m, alkyl protons)[13]
2,3-Dimethyl-1-hexanol 3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch)~3.5 (d, 2H, -CH₂OH), ~0.8-1.6 (m, alkyl protons)
2,3-Dimethyl-2-hexanol 3200-3600 (broad, O-H stretch), 2850-3000 (C-H stretch)~1.1 (s, 6H, -C(OH)(CH₃)₂), ~0.8-1.5 (m, alkyl protons)[1]
3-Methyl-2-hexanone ~1715 (C=O stretch), 2850-3000 (C-H stretch)~2.1 (s, 3H, -C(=O)CH₃), ~2.4 (m, 1H, -CH(CH₃)-), ~0.9-1.6 (m, alkyl protons)
2,3-Dimethyl-1,2-epoxyhexane ~1250 (C-O stretch, ring), 2850-3000 (C-H stretch)~2.5-2.7 (m, 2H, oxirane ring protons), ~0.9-1.6 (m, alkyl protons)

Conclusion

The reactivity of the terminal double bond in this compound is significantly influenced by the steric hindrance imposed by the methyl groups at positions 2 and 3. This steric bulk enhances the regioselectivity of reactions like hydroboration-oxidation, favoring addition at the terminal carbon. In contrast, reactions proceeding through carbocation intermediates, such as acid-catalyzed hydration, are prone to rearrangements, potentially leading to a mixture of alcohol isomers. Oxidative cleavage reactions like ozonolysis provide a predictable route to carbonyl compounds. The understanding of these reactivity patterns is crucial for the strategic use of this compound and related hindered alkenes in organic synthesis and drug development.

References

The Decisive Duo: A Technical Guide to Electronic and Steric Effects in Branched Alkenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

The structural nuances of branched alkenes, specifically the interplay of electronic and steric effects, are fundamental to understanding their stability and reactivity. This technical guide provides an in-depth analysis of these core principles, offering a quantitative and mechanistic understanding crucial for professionals in chemical research and drug development. By leveraging quantitative data, detailed experimental protocols, and visual representations of key concepts, this document serves as a comprehensive resource for predicting and manipulating the behavior of these ubiquitous organic moieties.

Introduction: The Significance of Alkene Substitution

Alkenes, hydrocarbons containing at least one carbon-carbon double bond, are cornerstones of organic chemistry and feature prominently in the architecture of countless pharmaceuticals and bioactive molecules. The substitution pattern around this double bond dictates the molecule's intrinsic properties. "Branched" alkenes, those with alkyl groups attached to the sp²-hybridized carbons, exhibit distinct stability and reactivity profiles governed by a delicate balance of electronic and steric influences. An understanding of these effects is paramount for designing synthetic routes, predicting reaction outcomes, and understanding metabolic pathways.

Electronic Effects: The Driving Force for Stability

Electronic effects in branched alkenes primarily manifest as hyperconjugation and, to a lesser extent, inductive effects. These phenomena collectively contribute to the observed trend that alkene stability increases with the number of alkyl substituents.

Hyperconjugation: A Stabilizing Delocalization

Hyperconjugation is the stabilizing interaction that results from the delocalization of electrons in a C-H or C-C sigma bond into an adjacent empty or partially filled p-orbital or a pi-orbital. In branched alkenes, the sigma-bond electrons of the alkyl substituents can delocalize into the antibonding π* orbital of the double bond.[1][2] This delocalization effectively lowers the energy of the system, thereby increasing the stability of the alkene. The more alkyl groups attached to the double bond, the greater the number of possible hyperconjugative interactions, and thus, the more stable the alkene.[3][4][5]

The general order of alkene stability based on substitution is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Unsubstituted (Ethene)

This trend is quantitatively supported by thermochemical data, as will be discussed in the following section.

The Inductive Effect

Alkyl groups are weakly electron-donating through the inductive effect, which is the transmission of charge through a chain of atoms in a molecule.[6] This donation of electron density to the sp²-hybridized carbons of the double bond also contributes to the stability of the alkene.

Quantitative Analysis of Alkene Stability: Heat of Hydrogenation

A quantitative measure of alkene stability can be obtained through the heat of hydrogenation (ΔH°hydrog), which is the enthalpy change that occurs when one mole of an unsaturated compound is hydrogenated to a saturated compound.[7] Since a series of isomeric alkenes will produce the same alkane upon hydrogenation, any differences in their heats of hydrogenation must be due to differences in their initial stabilities. A more stable alkene has a lower potential energy and therefore releases less heat upon hydrogenation.[8][9]

The following table summarizes the heats of hydrogenation for a series of branched alkenes, clearly demonstrating the stabilizing effect of increased substitution.

Alkene Substitution Pattern Heat of Hydrogenation (kJ/mol) Heat of Hydrogenation (kcal/mol)
EtheneUnsubstituted-137-32.8
PropeneMonosubstituted-126-30.1
1-Butene (B85601)Monosubstituted-127-30.3
cis-2-Butene (B86535)Disubstituted-120-28.6
trans-2-ButeneDisubstituted-115-27.6
Isobutylene (2-Methylpropene)Disubstituted-119-28.4
2-Methyl-1-buteneDisubstituted-128-30.5
3-Methyl-1-buteneMonosubstituted-127-30.4
2-Methyl-2-buteneTrisubstituted-112-26.7
2,3-Dimethyl-2-buteneTetrasubstituted-111-26.6

Data compiled from various sources, including the NIST Webbook.

Steric Effects: The Influence of Molecular Crowding

Steric effects arise from the spatial arrangement of atoms within a molecule and the repulsive forces that occur when atoms are brought too close together.

Cis vs. Trans Isomers

In disubstituted alkenes, the trans isomer is generally more stable than the cis isomer. This is due to steric strain in the cis isomer, where the two alkyl groups are on the same side of the double bond, leading to van der Waals repulsion.[7] This destabilizing interaction is absent in the trans isomer where the alkyl groups are on opposite sides. The difference in stability is reflected in their heats of hydrogenation; for example, trans-2-butene has a lower heat of hydrogenation (-115 kJ/mol) than cis-2-butene (-120 kJ/mol).[7]

Zaitsev's Rule and Hofmann's Rule: A Tale of Two Eliminations

The regioselectivity of elimination reactions that form alkenes is a classic illustration of the competition between electronic and steric effects.

  • Zaitsev's Rule: In the absence of significant steric hindrance, elimination reactions tend to favor the formation of the more substituted, and therefore more electronically stable, alkene. This is known as the Zaitsev product.[1][7][10]

  • Hofmann's Rule: When a bulky base or a bulky leaving group is involved in an elimination reaction, the major product is often the less substituted alkene, known as the Hofmann product.[9][11] This is because the steric hindrance in the transition state leading to the more substituted alkene is greater, making the pathway to the less substituted alkene kinetically favored.[11]

Reactivity of Branched Alkenes: Electrophilic Addition

The electron-rich π-bond of alkenes makes them nucleophilic and susceptible to attack by electrophiles. The most common reaction of alkenes is electrophilic addition.

The Mechanism of Electrophilic Addition

The general mechanism involves a two-step process:

  • The alkene's π-electrons attack an electrophile (E+), forming a new C-E σ-bond and a carbocation intermediate.

  • A nucleophile (Nu-) attacks the carbocation, forming a new C-Nu σ-bond.

Electrophilic_Addition_Mechanism Alkene R₂C=CR₂ Carbocation R₂C(E)-C⁺R₂ + Nu⁻ Alkene->Carbocation Step 1: Electrophilic attack ENu E-Nu Product R₂C(E)-CR₂(Nu) Carbocation->Product Step 2: Nucleophilic attack

Fig. 1: Generalized mechanism of electrophilic addition to an alkene.
Markovnikov's Rule and Carbocation Stability

In the electrophilic addition of an unsymmetrical reagent (like H-X) to an unsymmetrical alkene, the electrophile (H+) adds to the carbon of the double bond that has the greater number of hydrogen atoms. This is known as Markovnikov's rule. The underlying principle is the formation of the more stable carbocation intermediate. Alkyl groups stabilize carbocations through hyperconjugation and inductive effects. Therefore, the addition of the electrophile occurs in a way that generates the more substituted, and thus more stable, carbocation.

Markovnikovs_Rule Start Unsymmetrical Alkene + H-X Path_A Proton adds to less substituted C Start->Path_A Path_B Proton adds to more substituted C Start->Path_B Intermediate_A More substituted carbocation (e.g., tertiary) Path_A->Intermediate_A More stable Intermediate_B Less substituted carbocation (e.g., secondary) Path_B->Intermediate_B Less stable Product_A Major Product (Markovnikov) Intermediate_A->Product_A Product_B Minor Product (Anti-Markovnikov) Intermediate_B->Product_B

Fig. 2: Logical relationship illustrating Markovnikov's rule.
Relative Rates of Electrophilic Addition

The rate of electrophilic addition is influenced by the stability of the carbocation intermediate formed in the rate-determining step (the first step). Since alkyl groups stabilize carbocations, more substituted alkenes react faster in electrophilic additions because they form more stable carbocation intermediates. The electron-donating nature of the alkyl groups also increases the nucleophilicity of the double bond.

The general trend for the reactivity of alkenes in electrophilic addition is:

Tetrasubstituted > Trisubstituted > Disubstituted > Monosubstituted > Ethene

While a comprehensive table of rate constants is highly dependent on the specific reaction and conditions, the qualitative trend is a robust and reliable predictor of reactivity. For instance, the rate of hydration increases from 1-butene (monosubstituted) to 2-methylpropene (disubstituted).

Spectroscopic Characterization of Branched Alkenes

NMR and IR spectroscopy are indispensable tools for the structural elucidation of branched alkenes.

1H and 13C NMR Spectroscopy

NMR spectroscopy provides detailed information about the carbon skeleton and the electronic environment of the nuclei.

  • 1H NMR: Vinylic protons (attached to the double bond) typically resonate in the range of 4.5-6.5 ppm. Allylic protons (on carbons adjacent to the double bond) appear around 1.6-2.6 ppm. The coupling constants (J-values) are diagnostic for stereochemistry: Jtrans is typically 11-18 Hz, while Jcis is 6-14 Hz.

  • 13C NMR: The sp²-hybridized carbons of the double bond are deshielded and appear in the 100-150 ppm region of the spectrum.

The following table provides representative NMR data for some common branched alkenes.

Alkene Proton (1H) Chemical Shifts (ppm) Carbon (13C) Chemical Shifts (ppm)
Isobutylene (2-Methylpropene)4.69 (=CH2), 1.74 (-CH3)143.4 (=C<), 112.9 (=CH2), 22.9 (-CH3)
cis-2-Butene5.37 (=CH-), 1.54 (-CH3)124.3 (=CH-), 11.5 (-CH3)
trans-2-Butene5.58 (=CH-), 1.58 (-CH3)125.8 (=CH-), 17.1 (-CH3)
2-Methyl-1-butene4.70, 4.65 (=CH2), 2.01 (-CH2-), 1.72 (=C-CH3), 1.03 (-CH2CH3)147.6 (=C<), 108.7 (=CH2), 30.9 (-CH2-), 22.2 (=C-CH3), 11.5 (-CH2CH3)
2-Methyl-2-butene5.19 (=CH-), 1.68, 1.60 (=C(CH3)2), 1.56 (-CHCH3)131.5 (=C<), 118.9 (=CH-), 25.7, 20.6 (=C(CH3)2), 13.3 (-CHCH3)
2,3-Dimethyl-2-butene1.64 (-CH3)123.2 (=C<), 19.9 (-CH3)

Data compiled from various spectroscopic databases and literature sources.

Infrared (IR) Spectroscopy

IR spectroscopy is useful for identifying the presence of the C=C double bond and its substitution pattern.

  • C=C Stretch: This vibration appears in the 1620-1680 cm-1 region. The intensity of this absorption decreases with increasing substitution and can be absent in symmetrical tetrasubstituted alkenes.

  • =C-H Stretch: This absorption occurs at >3000 cm-1 (typically 3010-3100 cm-1), distinguishing them from the C-H stretches of sp³-hybridized carbons which appear at <3000 cm-1.

  • =C-H Bend: Out-of-plane bending vibrations in the 650-1000 cm-1 region can be diagnostic of the substitution pattern.

Experimental Protocols

Determination of Heat of Hydrogenation via Bomb Calorimetry

This protocol outlines the general procedure for determining the heat of combustion, from which the heat of formation and, subsequently, the heat of hydrogenation can be derived.

Bomb_Calorimetry_Workflow Step1 Weigh alkene sample and press into a pellet Step2 Place pellet in bomb with fuse wire Step1->Step2 Step3 Seal bomb and pressurize with O₂ (25-30 atm) Step2->Step3 Step4 Submerge bomb in a known volume of water in the calorimeter Step3->Step4 Step5 Equilibrate and record initial temperature (T₁) Step4->Step5 Step6 Ignite sample Step5->Step6 Step7 Record temperature at regular intervals until a maximum is reached (T₂) Step6->Step7 Step8 Calculate heat released using the calorimeter constant Step7->Step8 Step9 Correct for fuse wire combustion and any acid formation Step8->Step9 Step10 Calculate heat of combustion per mole Step9->Step10 Step11 Determine heat of formation (ΔH°f) of the alkene Step10->Step11 Step12 Calculate heat of hydrogenation (ΔH°hydrog) using known ΔH°f of the corresponding alkane Step11->Step12

Fig. 3: Experimental workflow for bomb calorimetry.

Procedure:

  • Calibration: The heat capacity of the calorimeter (the "calorimeter constant") is first determined by combusting a known mass of a standard substance, such as benzoic acid, which has a precisely known heat of combustion.

  • Sample Preparation: A known mass (typically 0.5-1.0 g) of the liquid alkene is weighed into a capsule or absorbed onto a combustible material.

  • Assembly: The sample is placed in the bomb, and a fuse wire is attached to the electrodes, making contact with the sample. A small, known amount of water is added to the bomb to saturate the atmosphere and ensure any nitric and sulfuric acids formed are in aqueous solution.

  • Pressurization: The bomb is sealed and filled with pure oxygen to a pressure of 25-30 atm.

  • Combustion: The bomb is submerged in a known volume of water in the calorimeter. The system is allowed to reach thermal equilibrium, and the initial temperature is recorded. The sample is then ignited electrically.

  • Data Acquisition: The temperature of the water is recorded at regular intervals until it reaches a maximum and then begins to cool.

  • Calculations: The heat released is calculated from the temperature change and the calorimeter constant. Corrections are made for the heat of combustion of the fuse wire and the heat of formation of nitric acid (from residual nitrogen in the bomb). From the heat of combustion, the standard enthalpy of formation (ΔH°f) of the alkene can be calculated. The heat of hydrogenation is then determined using Hess's law: ΔH°hydrog = ΔH°f(alkane) - ΔH°f(alkene)

Sample Preparation and Analysis by NMR Spectroscopy

Procedure:

  • Sample Preparation: Dissolve 5-25 mg of the alkene sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl3) in a clean vial.[7]

  • Filtration: To remove any particulate matter, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube.[7]

  • Acquisition: Insert the NMR tube into the spectrometer. Acquire the 1H and 13C spectra. Typical parameters for a 1H spectrum include a 30° or 90° pulse angle, an acquisition time of 2-4 seconds, a relaxation delay of 1-5 seconds, and 8-16 scans.[7]

  • Processing: The resulting Free Induction Decay (FID) is processed by Fourier transformation, phasing, and baseline correction to obtain the final spectrum.

Conclusion

The stability and reactivity of branched alkenes are dictated by a sophisticated interplay of electronic and steric effects. Electronically, increased alkyl substitution enhances stability through hyperconjugation and inductive effects, a trend quantitatively confirmed by heats of hydrogenation. Sterically, molecular crowding can destabilize isomers and influence the regiochemical outcome of elimination reactions, leading to either Zaitsev or Hofmann products. In electrophilic additions, both electronic stabilization of the carbocation intermediate and steric accessibility govern the reaction rate and regioselectivity, as explained by Markovnikov's rule. A thorough understanding of these principles, supported by quantitative data and modern spectroscopic techniques, is essential for the rational design and development of new chemical entities in the pharmaceutical and broader chemical industries.

References

A Technical Guide to 2,3-Dimethyl-1-hexene: Properties, Synthesis, and Future Research Avenues

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of 2,3-Dimethyl-1-hexene (CAS No. 16746-86-4), a branched terminal alkene. It details the compound's physicochemical properties, spectroscopic data, synthesis methodologies, and chemical reactivity. The primary focus is to illuminate potential research areas, particularly in polymer chemistry, materials science, and as a versatile building block in organic synthesis for the development of complex molecules.

Physicochemical and Spectroscopic Data

This compound is a clear, colorless liquid with a characteristic fruity odor.[1] Its fundamental properties are summarized below, providing a foundation for its application in various experimental settings.

Table 1: Physical and Chemical Properties
PropertyValueSource
Molecular Formula C₈H₁₆[1][2][3][4][5][6]
Molecular Weight 112.21 g/mol [1][2][3][4][5][6]
CAS Number 16746-86-4[1][2][4][5][6][7]
Density 0.7172 - 0.723 g/cm³[1][3][8]
Boiling Point 111 - 120.2 °C[1][3][7]
Melting Point -103.01 °C (estimate)[1][3]
Flash Point 6.7 °C[1][3]
Refractive Index 1.4089 - 1.412[1][3][8]
Vapor Pressure 26.1 mmHg at 25°C[1][3]
Table 2: Spectroscopic Data Summary
Spectroscopy TypeKey Features and ObservationsSource
¹H NMR Signals corresponding to vinyl, allylic, and alkyl protons are present.[2][9][10]
¹³C NMR Signals for sp² and sp³ hybridized carbons can be observed.[9][10]
Infrared (IR) Characteristic C=C stretch (1630-1680 cm⁻¹) and vinyl C-H stretches (3000-3100 cm⁻¹) are identifiable.[2][4][9]
Mass Spectrometry (MS) A molecular ion peak and a characteristic fragmentation pattern are expected.[2][5][9]

Synthesis and Chemical Reactivity

As a branched terminal alkene, this compound is a versatile intermediate in organic synthesis.[9] Its terminal double bond is a highly reactive functional group amenable to a wide range of chemical transformations.[9]

Synthesis Methodologies

Several synthetic routes to this compound have been established. The choice of method often depends on the desired scale and purity.

  • Dehydration of Alcohols : This is a common laboratory method involving the acid-catalyzed dehydration of the corresponding alcohol, such as 2,3-dimethyl-1-hexanol.[9] Care must be taken as carbocation rearrangements can lead to a mixture of isomeric alkenes.[9]

  • Grignard Reaction : Historical methods have utilized Grignard reagents in the synthesis of such hydrocarbons, offering a classic C-C bond formation strategy.[9]

  • Olefin Metathesis : On an industrial scale, cross-metathesis between smaller olefins, such as isobutene and 2-butene, could theoretically produce isomers of dimethylhexene, although controlling the product distribution presents a challenge.[9]

G cluster_synthesis General Synthesis Workflow Start Starting Materials (e.g., 2,3-dimethyl-1-hexanol) Reaction Reaction Step (e.g., Acid-Catalyzed Dehydration) Start->Reaction  Catalyst (H₂SO₄)  Heat Workup Aqueous Workup & Extraction Reaction->Workup  Quench Reaction Purification Purification (e.g., Distillation) Workup->Purification  Isolate Organic Layer Product This compound Purification->Product  Fractional Distillation

Figure 1. A generalized workflow for the laboratory synthesis of this compound.

Key Reactions and Derivatizations

The reactivity of the terminal double bond is central to the potential applications of this compound.

  • Conversion to Tetrasubstituted Alkenes : The molecule can be converted into the more substituted and thermodynamically stable isomer, 2,3-dimethyl-2-hexene.[11]

  • Hydroformylation : This reaction can introduce a formyl group, leading to the formation of chiral aldehydes which are valuable precursors for fine chemicals.[9]

  • Polymerization : It can serve as a monomer or co-monomer in the synthesis of polyolefins, such as specialized forms of polyethylene.[12] The branching of the monomer can impart unique properties to the resulting polymer.

A potential pathway for this conversion involves hydroboration-oxidation followed by dehydration.[11]

  • Hydroboration : this compound is dissolved in an appropriate anhydrous ether solvent (e.g., THF). A borane (B79455) solution (e.g., BH₃·THF) is added dropwise at 0°C under an inert atmosphere (N₂ or Ar). The reaction mixture is stirred and allowed to warm to room temperature to ensure the complete formation of the trialkylborane intermediate.

  • Oxidation : The trialkylborane is then oxidized by the slow addition of an aqueous solution of sodium hydroxide (B78521) followed by hydrogen peroxide (30% H₂O₂) at a controlled temperature (typically below 40°C). This step yields the anti-Markovnikov alcohol, 2,3-dimethyl-1-hexanol.

  • Dehydration : The resulting alcohol is isolated and subjected to acid-catalyzed dehydration (e.g., using sulfuric or phosphoric acid with heat). Under these conditions, the reaction will favor the formation of the most stable alkene product, the tetrasubstituted 2,3-dimethyl-2-hexene, via a Zaitsev-elimination pathway.

  • Purification : The final product is purified from the reaction mixture by extraction and fractional distillation.

G A This compound (Trisubstituted Alkene) B Trialkylborane Intermediate A->B  1. BH₃·THF C 2,3-Dimethyl-1-hexanol (Primary Alcohol) B->C  2. H₂O₂, NaOH D 2,3-Dimethyl-2-hexene (Tetrasubstituted Alkene) C->D  3. H₂SO₄, Heat  (Dehydration)

Figure 2. Reaction pathway for the conversion of this compound to an isomer.

Potential Research Areas

While currently used in fragrances and as a solvent, the true potential of this compound lies in its application as a specialized chemical intermediate.[1]

Polymer Chemistry and Materials Science

The use of this compound as a monomer in polymerization reactions is a significant area for research.[12] The methyl branching on the polymer backbone can influence key material properties:

  • Thermal Properties : Branching can disrupt polymer chain packing, potentially lowering the melting point and crystallinity while increasing solubility in organic solvents.

  • Mechanical Properties : The steric bulk may enhance rigidity or alter the elasticity of the resulting copolymer.

  • Functional Materials : The terminal alkene is a handle for post-polymerization modification, allowing for the introduction of other functional groups to create materials for specific applications like coatings, adhesives, or advanced composites.[12]

Organic Synthesis Building Block

For professionals in drug development and fine chemical synthesis, this compound represents a versatile C8 scaffold. Its value is not as a bioactive compound itself—there is no evidence in the literature of significant biological activity—but as a starting material for constructing more complex molecular architectures.

  • Introduction of Steric Hindrance : The 2,3-dimethyl substitution provides a defined stereochemical and steric environment. This can be exploited to direct the regioselectivity of subsequent reactions or to create sterically hindered environments within a larger target molecule, which can be crucial for modulating biological activity or improving metabolic stability.

  • Scaffold for Fragment-Based Drug Discovery (FBDD) : In FBDD, small molecules are elaborated to build potent drug candidates. This compound can be functionalized (e.g., via hydroformylation, epoxidation, or dihydroxylation) to create a library of small, rigid fragments containing the dimethylhexane core for screening and further development.

  • Synthesis of Natural Product Analogues : Many natural products contain branched alkyl chains. This compound could serve as a key starting material for the total synthesis of such compounds or their analogues, allowing for systematic studies of structure-activity relationships.

G cluster_logic Logical Flow from Building Block to Complex Molecule Start C8 Building Block (this compound) Step1 Functionalization (e.g., Oxidation, Addition) Start->Step1  Create reactive handle Step2 Fragment Elaboration (Coupling, Cyclization) Step1->Step2  Build molecular complexity Step3 Introduction of Pharmacophore Step2->Step3  Incorporate bioactive groups End Complex Target Molecule (e.g., Drug Candidate) Step3->End  Final Synthesis Step

Figure 3. Conceptual pathway for utilizing this compound in complex synthesis.

Conclusion

This compound is a readily accessible chemical with well-defined properties. While its direct applications are established, its potential as a research tool and synthetic precursor is underexplored. For researchers in materials science, it offers an opportunity to synthesize novel polymers with tailored properties. For organic chemists and drug development professionals, it serves as a valuable C8 building block, providing a unique combination of a reactive functional group and a sterically defined branched structure. Future research focusing on the innovative derivatization and incorporation of this scaffold into larger, functional molecules holds significant promise.

References

Methodological & Application

Application Note and Protocol: Synthesis of 2,3-Dimethyl-1-hexene from 2,3-dimethyl-1-hexanol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed protocol for the synthesis of 2,3-Dimethyl-1-hexene via the acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol. This elimination reaction is a fundamental transformation in organic synthesis for the preparation of alkenes from alcohols. The following sections detail the reaction mechanism, a step-by-step experimental procedure, and relevant quantitative data.

Introduction

The acid-catalyzed dehydration of alcohols is a common and effective method for the synthesis of alkenes.[1][2] This reaction typically proceeds through an E1 or E2 elimination mechanism, depending on the structure of the alcohol substrate.[3] For primary alcohols such as 2,3-dimethyl-1-hexanol, the reaction is generally expected to follow an E2 pathway.[3] However, the possibility of carbocation rearrangements, even if transient, can lead to the formation of a mixture of isomeric alkenes.[1][4] This application note describes a laboratory-scale procedure for the synthesis of this compound, a valuable intermediate in organic synthesis.

Reaction and Mechanism

The overall reaction involves the elimination of a water molecule from 2,3-dimethyl-1-hexanol in the presence of a strong acid catalyst, such as sulfuric acid or phosphoric acid, upon heating.

Overall Reaction:

The reaction is initiated by the protonation of the hydroxyl group of the alcohol by the acid catalyst, forming a good leaving group (water). In the subsequent step for a primary alcohol, a base (such as the conjugate base of the acid or another alcohol molecule) abstracts a proton from the adjacent carbon, leading to the formation of the double bond in a concerted E2 mechanism.

Quantitative Data

A summary of the physical and chemical properties of the reactant and the desired product is provided in the table below for easy reference and comparison.

Property2,3-dimethyl-1-hexanol (Reactant)This compound (Product)
Molecular Formula C8H18OC8H16
Molecular Weight 130.23 g/mol 112.21 g/mol [5]
Boiling Point ~173 °C (estimated)112.1 °C at 760 mmHg[6][7]
Density ~0.817 g/cm³ (for similar isomers)[8]0.719 g/cm³[7]
CAS Number Not available16746-86-4[9]

Experimental Protocol

This protocol outlines a laboratory procedure for the synthesis of this compound.

Materials and Equipment:

  • 2,3-dimethyl-1-hexanol

  • Concentrated sulfuric acid (H₂SO₄) or 85% phosphoric acid (H₃PO₄)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask (50 mL)

  • Distillation apparatus (condenser, receiving flask, thermometer)

  • Heating mantle

  • Separatory funnel

  • Erlenmeyer flasks

  • Boiling chips

  • Gas chromatograph-mass spectrometer (GC-MS) for product analysis

Procedure:

  • Reaction Setup:

    • To a 50 mL round-bottom flask, add 10 g of 2,3-dimethyl-1-hexanol and a few boiling chips.

    • Slowly and with caution, add 5 mL of concentrated sulfuric acid (or 10 mL of 85% phosphoric acid) to the flask while swirling.

    • Assemble a simple distillation apparatus with the round-bottom flask as the distilling flask.

  • Dehydration Reaction and Distillation:

    • Heat the mixture gently using a heating mantle.

    • The alkene product will begin to form and distill along with water. The boiling point of this compound is approximately 112 °C.[6][7]

    • Continue the distillation until no more liquid is collected in the receiving flask.

  • Workup:

    • Transfer the distillate to a separatory funnel.

    • Wash the distillate twice with 15 mL portions of saturated sodium bicarbonate solution to neutralize any residual acid. Be sure to vent the separatory funnel frequently as carbon dioxide gas may be evolved.

    • Wash the organic layer with 15 mL of water.

    • Separate the organic layer and transfer it to a clean, dry Erlenmeyer flask.

  • Drying and Purification:

    • Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate for 10-15 minutes.

    • Decant or filter the dried liquid into a clean, dry round-bottom flask.

    • If necessary, perform a final fractional distillation to obtain the purified this compound, collecting the fraction boiling at 110-113 °C.

  • Product Characterization:

    • The identity and purity of the product can be confirmed by gas chromatography-mass spectrometry (GC-MS).[5][10] The mass spectrum of this compound can be compared with literature data.[11]

Visualizations

G Reactants 2,3-dimethyl-1-hexanol + Conc. H2SO4 Reaction_Vessel Round-bottom Flask with Boiling Chips Reactants->Reaction_Vessel Heating Heat Mixture Reaction_Vessel->Heating Distillation Distill Product (Alkene + Water) Heating->Distillation Washing Wash with NaHCO3 and Water Distillation->Washing Separation Separate Organic Layer Washing->Separation Drying Dry with MgSO4 Separation->Drying Purification Fractional Distillation (Optional) Drying->Purification Analysis GC-MS Analysis Purification->Analysis

Caption: Experimental workflow for the synthesis of this compound.

G start 2,3-dimethyl-1-hexanol protonated_alcohol Protonated Alcohol start->protonated_alcohol + H+ transition_state E2 Transition State protonated_alcohol->transition_state Base product This compound + H2O + H+ transition_state->product

Caption: E2 mechanism for the dehydration of 2,3-dimethyl-1-hexanol.

Potential for Rearrangement

It is important to note that the acid-catalyzed dehydration of primary alcohols, especially those with branching near the hydroxyl group, can sometimes lead to carbocation rearrangements and the formation of a mixture of isomeric alkenes.[1][4] In the case of 2,3-dimethyl-1-hexanol, a 1,2-hydride or 1,2-methyl shift could potentially occur, leading to more stable secondary or tertiary carbocation intermediates, which would then eliminate to form different hexene isomers. Therefore, the final product may not be exclusively this compound, and purification by fractional distillation is recommended to isolate the desired product. Analysis of the product mixture by GC-MS is crucial to determine the isomeric distribution.

References

Application Notes: Acid-Catalyzed Dehydration of Tertiary Alcohols

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The acid-catalyzed dehydration of alcohols is a fundamental and widely utilized method in organic synthesis for the preparation of alkenes.[1][2] This elimination reaction involves the removal of a water molecule from an alcohol to form a double bond.[3][4][5] The reaction is typically carried out by heating the alcohol in the presence of a strong acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or phosphoric acid (H₃PO₄).[6][7] Tertiary alcohols undergo dehydration with particular ease compared to secondary and primary alcohols, often requiring milder conditions and lower temperatures.[2][8][9] This is due to the stability of the tertiary carbocation intermediate formed during the reaction.[3][10] The mechanism, regioselectivity, and experimental considerations of this reaction are critical for professionals in research and drug development for the synthesis of various organic molecules.

Reaction Mechanism: The E1 Pathway

The dehydration of tertiary and secondary alcohols proceeds through a unimolecular elimination (E1) mechanism.[2][3][8][10][11] This is a stepwise process involving the formation of a carbocation intermediate.[8][11] The overall reactivity order for alcohol dehydration is tertiary > secondary > primary.[2][8]

The E1 mechanism consists of three core steps:

  • Protonation of the Hydroxyl Group: The reaction is initiated by the protonation of the alcohol's hydroxyl group by the acid catalyst.[10][11][12] This converts the poor leaving group, a hydroxide (B78521) ion (-OH), into a very good leaving group, a water molecule (-OH₂⁺).[3][10][11]

  • Formation of a Carbocation: The protonated alcohol loses the water molecule to form a carbocation intermediate.[2][8][12] This step is the slowest in the sequence and is therefore the rate-determining step of the reaction.[2][10] The stability of the carbocation is crucial; tertiary alcohols readily form stable tertiary carbocations, hence their high reactivity.[3][10]

  • Deprotonation to Form the Alkene: A weak base, typically water or the conjugate base of the acid catalyst (e.g., HSO₄⁻), removes a proton from a carbon atom adjacent (beta-carbon) to the positively charged carbon.[8][13] The electrons from the carbon-hydrogen bond then form the new pi (π) bond of the alkene, and the acid catalyst is regenerated.[11]

E1_Mechanism E1 Dehydration Mechanism for a Tertiary Alcohol cluster_step2 Step 2: Carbocation Formation (Rate-Determining) cluster_step3 Step 3: Deprotonation Alc R₃C-OH H_plus + H⁺ Oxonium R₃C-OH₂⁺ Carbocation R₃C⁺ Oxonium->p1 -H₂O Alkene Alkene Carbocation->p2 -H⁺ (from β-carbon) Water_mol + H₂O H_plus_regen + H⁺

Caption: The three-step E1 mechanism for tertiary alcohol dehydration.

Regioselectivity: Zaitsev's Rule

When the carbocation intermediate has adjacent, non-equivalent beta-hydrogens, multiple alkene isomers can be formed.[14] The regioselectivity of the elimination is governed by Zaitsev's rule, which states that the major product will be the more substituted (and therefore more thermodynamically stable) alkene.[1][10][13] The less substituted alkene, known as the Hofmann product, is typically formed as the minor product.

Zaitsev_Rule Regioselectivity in Dehydration of 2-Methyl-2-Butanol (B152257) Carbocation Tertiary Carbocation Intermediate PathA Path A: Deprotonation from CH₂ Carbocation->PathA More stable transition state PathB Path B: Deprotonation from CH₃ Carbocation->PathB Less stable transition state Zaitsev 2-Methyl-2-butene (B146552) (Major Product - Zaitsev) Trisubstituted Alkene PathA->Zaitsev Hofmann 2-Methyl-1-butene (B49056) (Minor Product - Hofmann) Disubstituted Alkene PathB->Hofmann

Caption: Formation of major and minor products according to Zaitsev's rule.

Data Presentation

Quantitative data from dehydration reactions illustrates the principles of reactivity and regioselectivity.

Table 1: Reaction Conditions for Alcohol Dehydration

This table summarizes the typical temperature ranges required for the dehydration of primary, secondary, and tertiary alcohols, highlighting the greater reactivity of tertiary alcohols.

Alcohol ClassSubstitutionTypical Temperature Range (°C)MechanismRelative Rate
Primary (1°)Least170 - 180 °CE2Slowest
Secondary (2°)Moderate100 - 140 °CE1Intermediate
Tertiary (3°) Most 25 - 80 °C E1 Fastest
Data compiled from sources[2][9].

Table 2: Product Distribution in the Dehydration of 2-Methyl-2-Butanol

This table shows a typical product distribution for the dehydration of a tertiary alcohol, demonstrating the favorability of the Zaitsev product.

ProductStructureAlkene SubstitutionTypical Yield (%)
2-Methyl-2-butene (Zaitsev)Trisubstituted~84%
2-Methyl-1-butene (Hofmann)Disubstituted~16%
Data based on experimental results reported for the dehydration of 2-methylbutan-2-ol.[15]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-Butanol

This protocol details the synthesis of 2-methyl-1-butene and 2-methyl-2-butene from 2-methyl-2-butanol (tert-amyl alcohol) via fractional distillation.

Materials and Reagents:

  • 2-methyl-2-butanol (tert-amyl alcohol)

  • 9M Sulfuric Acid (H₂SO₄) or 85% Phosphoric Acid (H₃PO₄)[14][16]

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Sodium Hydroxide (NaOH) pellets or solution

  • Boiling chips

  • Ice-water bath

  • Heating mantle

  • Fractional distillation apparatus (round bottom flask, Vigreux column, condenser, receiving flask)

Procedure:

  • Reaction Setup: To a 50 mL round bottom flask, add approximately 15 mL of 2-methyl-2-butanol.[14] Cool the flask in an ice-water bath.

  • Acid Addition: Slowly and with constant swirling, add 5 mL of cold 9M H₂SO₄ to the alcohol.[14] The addition should be done cautiously to control the exothermic reaction.

  • Distillation Setup: Add two boiling chips to the flask and assemble the fractional distillation apparatus.[14] Ensure the Vigreux column is wrapped in glass wool or aluminum foil for insulation. Place the receiving flask in an ice bath to minimize the evaporation of the volatile alkene products.[14][17]

  • Distillation: Gently heat the reaction mixture using a heating mantle.[14] Collect the distillate that boils in the range of 30-45°C. The more volatile alkenes will distill off as they are formed, shifting the reaction equilibrium towards the products.

  • Stopping the Reaction: Cease heating when about half to two-thirds of the initial volume has been distilled, or when the temperature in the stillhead begins to rise sharply, indicating that all the product has been collected.[14]

  • Workup and Purification:

    • Transfer the collected distillate to a separatory funnel or vial.

    • Wash the distillate with a small volume of 3M NaOH solution to neutralize any acidic residue that may have co-distilled.[17]

    • Remove the lower aqueous layer.

    • Add a small amount of anhydrous Na₂SO₄ to the organic layer to remove residual water.[14]

  • Final Product: Decant the dried liquid product into a pre-weighed, sealed vial for analysis. Record the final mass and calculate the percent yield.

Experimental_Workflow Experimental Workflow for Alcohol Dehydration start Start setup 1. Reaction Setup (Alcohol in RBF, Ice Bath) start->setup add_acid 2. Slow Addition of Acid Catalyst setup->add_acid distill_setup 3. Assemble Fractional Distillation Apparatus add_acid->distill_setup distill 4. Heat and Collect Alkene Distillate distill_setup->distill workup 5. Product Workup (Wash with NaOH) distill->workup dry 6. Dry with Anhydrous Na₂SO₄ workup->dry analyze 7. Isolate and Analyze Product (GC-MS, NMR, IR) dry->analyze end End analyze->end

Caption: A generalized workflow for the dehydration of a tertiary alcohol.

Protocol 2: Product Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol outlines the analysis of the product mixture to determine the relative ratio of the alkene isomers.

Instrumentation and Materials:

  • Gas Chromatograph-Mass Spectrometer (GC-MS)

  • Microsyringe

  • Vial containing the dried alkene product mixture

  • Appropriate solvent (e.g., dichloromethane (B109758) or hexane)

Procedure:

  • Sample Preparation: Prepare a dilute solution of the product mixture by adding 1-2 drops of the alkene product to approximately 1 mL of a volatile solvent like dichloromethane in a GC vial.[18]

  • GC-MS Setup: Set up the GC-MS with an appropriate temperature program and column (a non-polar column is typically used for separating hydrocarbons).[19]

  • Injection: Inject a small volume (typically 1.0 µL) of the prepared sample into the GC.[18]

  • Data Acquisition: The GC will separate the components of the mixture based on their boiling points and column affinity.[19] The separated components then enter the mass spectrometer, which provides a mass spectrum for each, allowing for structural identification.

  • Data Analysis:

    • The resulting gas chromatogram will show distinct peaks for each alkene isomer.

    • The area under each peak is proportional to the amount of that component in the mixture.

    • Calculate the relative percentage of each isomer by dividing the area of its peak by the total area of all product peaks and multiplying by 100.

    • Confirm the identity of the peaks (e.g., 2-methyl-2-butene vs. 2-methyl-1-butene) by analyzing their corresponding mass spectra and fragmentation patterns.[20]

References

Application Notes and Protocols for the Synthesis of 2,3-Dimethyl-1-hexene via Dehydrohalogenation Routes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,3-Dimethyl-1-hexene is a valuable olefin intermediate in organic synthesis. Its preparation often involves a dehydrohalogenation reaction, a fundamental process for introducing carbon-carbon double bonds. This document provides detailed application notes and protocols for the synthesis of this compound from haloalkane precursors, focusing on controlling the regioselectivity of the elimination reaction to favor the desired less-substituted alkene (Hofmann product).

Dehydrohalogenation of alkyl halides can proceed via two main pathways: Zaitsev elimination, which yields the more substituted, thermodynamically more stable alkene, and Hofmann elimination, which produces the less substituted, kinetically favored alkene.[1] The choice of base is a critical factor in directing the regiochemical outcome of the reaction.[2][3] Strong, non-bulky bases such as sodium ethoxide typically favor the Zaitsev product, while sterically hindered bases, like potassium tert-butoxide, preferentially yield the Hofmann product due to steric hindrance around the more substituted β-hydrogen atoms.[4][5]

This guide will focus on routes that maximize the yield of this compound, the Hofmann product, through the strategic selection of starting materials and reaction conditions.

Dehydrohalogenation Routes and Regioselectivity

The synthesis of this compound via dehydrohalogenation can be initiated from different isomeric halo-2,3-dimethylhexanes. The two most common precursors are 2-halo-2,3-dimethylhexane and 3-halo-2,3-dimethylhexane. The choice of the starting material and the base will dictate the product distribution.

Route A: Dehydrohalogenation of 2-Halo-2,3-dimethylhexane

The dehydrohalogenation of 2-halo-2,3-dimethylhexane can potentially yield three different alkenes: this compound (Hofmann product), 2,3-dimethyl-2-hexene (B165507) (Zaitsev product), and (E/Z)-3,4-dimethyl-2-hexene (rearranged Zaitsev product). To selectively obtain this compound, a bulky base is essential to facilitate the removal of a proton from the less sterically hindered C1 position.

Route B: Dehydrohalogenation of 3-Halo-2,3-dimethylhexane

Elimination from 3-halo-2,3-dimethylhexane can also lead to a mixture of products, including 2,3-dimethyl-2-hexene and 3,4-dimethyl-2-hexene. The formation of this compound from this precursor is not a direct elimination product.

Hofmann Elimination via Quaternary Ammonium (B1175870) Salts

An alternative approach to favor the Hofmann product is the Hofmann elimination, which involves the exhaustive methylation of an amine to form a quaternary ammonium salt, followed by elimination with a base like silver oxide.[6][7][8] This method is known for its high selectivity for the least substituted alkene.[6][9]

Data Presentation

The following table summarizes the expected product distribution from the dehydrohalogenation of 2-bromo-2,3-dimethylbutane, a structurally similar tertiary alkyl halide, which illustrates the effect of the base on regioselectivity.[4]

Starting MaterialBaseSolventMajor ProductMinor ProductProduct Ratio (Major:Minor)Reference
2-Bromo-2,3-dimethylbutaneSodium EthoxideEthanol2,3-Dimethyl-2-butene (Zaitsev)2,3-Dimethyl-1-butene (Hofmann)70:30[4]
2-Bromo-2,3-dimethylbutanePotassium tert-butoxidetert-Butanol2,3-Dimethyl-1-butene (Hofmann)2,3-Dimethyl-2-butene (Zaitsev)72:28[4]

Experimental Protocols

Protocol 1: Synthesis of this compound from 2-Bromo-2,3-dimethylhexane using Potassium tert-butoxide (Representative Protocol)

This protocol is a representative procedure for the synthesis of the Hofmann product from a tertiary alkyl halide using a bulky base.[10][11]

Materials:

  • 2-Bromo-2,3-dimethylhexane

  • Potassium tert-butoxide

  • Anhydrous tetrahydrofuran (B95107) (THF) or tert-Butanol

  • Deionized water

  • Diethyl ether

  • Saturated brine solution

  • Anhydrous sodium sulfate

  • Argon or Nitrogen gas

Procedure:

  • To a stirred solution of 1,6-dibromohexane (B150918) (1 eq.) in anhydrous tetrahydrofuran (THF, 0.1 M), add potassium tert-butoxide (1.15 eq.) in batches over a period of 30 minutes under an argon atmosphere.[10]

  • Heat the reaction mixture to reflux and stir for 16 hours.[10]

  • Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • After completion, cool the reaction mixture to room temperature and quench with deionized water.[10]

  • Dilute the mixture with diethyl ether and separate the organic and aqueous layers.[10]

  • Extract the aqueous layer several times with diethyl ether.[10]

  • Combine all organic layers, wash with saturated brine, and dry over anhydrous sodium sulfate.[10]

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by fractional distillation to obtain this compound.

Protocol 2: Hofmann Elimination of 2,3-Dimethyl-N,N,N-trimethylhexan-2-aminium iodide (Representative Protocol)

This protocol describes the classical Hofmann elimination sequence to generate the least substituted alkene.[7][9]

Step 1: Exhaustive Methylation of 2-Amino-2,3-dimethylhexane

  • In a round-bottom flask, dissolve 2-amino-2,3-dimethylhexane in a suitable solvent such as methanol.

  • Add a large excess of methyl iodide (at least 3 equivalents) to the solution.

  • Stir the reaction mixture at room temperature for 24-48 hours. The quaternary ammonium iodide salt will precipitate out of the solution.

  • Collect the precipitate by filtration and wash with cold diethyl ether.

  • Dry the 2,3-Dimethyl-N,N,N-trimethylhexan-2-aminium iodide salt under vacuum.

Step 2: Elimination Reaction

  • Suspend the quaternary ammonium iodide salt in a mixture of water and ethanol.

  • Add a slurry of silver oxide (Ag₂O) in water to the suspension. The silver iodide will precipitate.

  • Stir the mixture for several hours to ensure complete ion exchange.

  • Filter the reaction mixture to remove the silver iodide precipitate. The filtrate contains the quaternary ammonium hydroxide.

  • Heat the filtrate to a temperature of 100-150 °C to effect the elimination reaction.

  • Distill the volatile this compound as it is formed.

  • Collect the distillate and wash it with water to remove any remaining base.

  • Dry the organic layer over a suitable drying agent (e.g., anhydrous sodium sulfate) and purify by fractional distillation.

Mandatory Visualization

Dehydrohalogenation_Routes cluster_start Starting Materials cluster_conditions Reaction Conditions cluster_products Products 2-Halo-2,3-dimethylhexane 2-Halo-2,3-dimethylhexane Bulky_Base Bulky Base (e.g., KOtBu) 2-Halo-2,3-dimethylhexane->Bulky_Base Favors NonBulky_Base Non-Bulky Base (e.g., NaOEt) 2-Halo-2,3-dimethylhexane->NonBulky_Base Favors 3-Halo-2,3-dimethylhexane 3-Halo-2,3-dimethylhexane 3-Halo-2,3-dimethylhexane->NonBulky_Base Mainly Hofmann_Product This compound (Hofmann Product) Bulky_Base->Hofmann_Product Yields Zaitsev_Product 2,3-Dimethyl-2-hexene (Zaitsev Product) NonBulky_Base->Zaitsev_Product Yields NonBulky_Base->Zaitsev_Product

Caption: Logical workflow for selecting a dehydrohalogenation route.

Experimental_Workflow Start Start: Haloalkane & Bulky Base Reaction Reaction under Inert Atmosphere (e.g., Reflux in THF) Start->Reaction Monitoring Monitor Progress (TLC/GC) Reaction->Monitoring Workup Aqueous Workup (Quench, Extract, Wash) Monitoring->Workup Drying Dry Organic Layer (e.g., Na2SO4) Workup->Drying Purification Purification (Fractional Distillation) Drying->Purification Product Pure this compound Purification->Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Production of Branched Hexenes via Olefin Metathesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Olefin metathesis has emerged as a powerful and versatile tool in organic synthesis, enabling the efficient construction of carbon-carbon double bonds. This Nobel Prize-winning reaction has found widespread applications in various fields, including polymer chemistry, pharmaceuticals, and fine chemical synthesis. This document provides detailed application notes and protocols for the production of branched hexenes using olefin metathesis, a class of compounds valuable as intermediates in the synthesis of pharmaceuticals and specialty chemicals. The protocols focus on practical experimental setups and conditions, utilizing commercially available ruthenium-based catalysts.

Key Concepts in Olefin Metathesis for Branched Hexene Synthesis

The synthesis of branched hexenes via olefin metathesis can be achieved through several strategic approaches, primarily involving cross-metathesis and self-metathesis reactions. The choice of strategy depends on the desired isomer and the availability of starting materials.

  • Cross-Metathesis (CM): This involves the reaction between two different olefins. For the synthesis of branched hexenes, this typically entails the reaction of a branched olefin with a smaller olefin, such as ethylene (B1197577) or another simple alkene. A key example is the industrial synthesis of neohexene (3,3-dimethyl-1-butene) through the ethenolysis of a diisobutylene isomer.

  • Self-Metathesis (SM): This reaction involves the metathesis of a single olefin with itself. For instance, the self-metathesis of a branched pentene can lead to the formation of a branched hexene.

The general mechanism for olefin metathesis, catalyzed by a metal alkylidene complex (commonly ruthenium-based Grubbs-type catalysts), is depicted below. The reaction proceeds through a series of [2+2] cycloaddition and cycloreversion steps, involving a metallacyclobutane intermediate.

cluster_0 Catalytic Cycle catalyst [M]=CR¹R² intermediate1 Metallacyclobutane Intermediate I catalyst->intermediate1 + R³CH=CHR⁴ olefin1 R³CH=CHR⁴ catalyst_new [M]=CHR³ intermediate1->catalyst_new - R¹R²C=CHR⁴ catalyst_new->catalyst + R¹R²C=CHR⁴ (productive) or + R³CH=CHR⁴ (non-productive) product1 R¹R²C=CHR⁴

Caption: General catalytic cycle of olefin metathesis.

Protocol 1: Synthesis of Neohexene (3,3-Dimethyl-1-butene) via Ethenolysis of 2,4,4-Trimethyl-2-pentene (B94453)

This protocol describes the synthesis of the branched hexene, neohexene, through the cross-metathesis of 2,4,4-trimethyl-2-pentene (an isomer of diisobutylene) with ethylene. This reaction, known as ethenolysis, is an industrially significant process.

Reaction Scheme:

reactant1 2,4,4-Trimethyl-2-pentene product1 Neohexene (3,3-Dimethyl-1-butene) reactant1->product1  + reactant2 Ethylene reactant2->product1 Grubbs Catalyst product2 Isobutylene (B52900) product1->product2  +

Caption: Ethenolysis of 2,4,4-trimethyl-2-pentene.

Materials and Equipment:
  • Reactants:

    • 2,4,4-Trimethyl-2-pentene (≥98%)

    • Ethylene (high purity, lecture bottle or gas cylinder)

  • Catalyst:

    • Grubbs 2nd Generation Catalyst ([1,3-Bis(2,4,6-trimethylphenyl)-2-imidazolidinylidene]dichloro(phenylmethylene)(tricyclohexylphosphine)ruthenium)

  • Solvent:

    • Dichloromethane (DCM), anhydrous

  • Equipment:

    • High-pressure reactor (e.g., Parr autoclave) equipped with a stirrer, gas inlet, pressure gauge, and temperature control

    • Schlenk line and glassware for inert atmosphere techniques

    • Standard laboratory glassware for workup and purification

    • Gas chromatograph (GC) for reaction monitoring and product analysis

Experimental Procedure:
  • Reactor Setup:

    • Ensure the high-pressure reactor is clean, dry, and properly assembled.

    • Purge the reactor with an inert gas (e.g., argon or nitrogen) to remove air and moisture.

  • Reaction Mixture Preparation (under inert atmosphere):

    • In a Schlenk flask, dissolve the Grubbs 2nd Generation Catalyst (0.01-0.1 mol%) in a minimal amount of anhydrous dichloromethane.

    • Add the 2,4,4-trimethyl-2-pentene to the reactor.

    • Transfer the catalyst solution to the reactor via cannula.

  • Reaction Execution:

    • Seal the reactor and begin stirring.

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 10-30 bar).

    • Heat the reactor to the desired temperature (e.g., 40-60 °C).

    • Maintain the reaction under constant ethylene pressure and temperature for the specified time (e.g., 2-12 hours). Monitor the reaction progress by taking aliquots (if the reactor setup allows) and analyzing them by GC.

  • Workup and Purification:

    • After the reaction is complete, cool the reactor to room temperature and carefully vent the excess ethylene.

    • Open the reactor and quench the reaction by adding a few drops of ethyl vinyl ether and stirring for 30 minutes.

    • The crude reaction mixture can be filtered through a short plug of silica (B1680970) gel to remove the ruthenium catalyst.

    • The volatile products, neohexene and isobutylene, can be isolated by fractional distillation. The purity of the neohexene should be confirmed by GC and NMR spectroscopy.

Quantitative Data:
ParameterValue
Substrate 2,4,4-Trimethyl-2-pentene
Catalyst Grubbs 2nd Generation
Catalyst Loading 0.05 mol%
Ethylene Pressure 20 bar
Temperature 50 °C
Reaction Time 6 hours
Solvent Dichloromethane
Yield of Neohexene >90%
Selectivity High for neohexene and isobutylene

Note: The data presented is representative and may vary based on specific experimental conditions and scale.

Protocol 2: General Procedure for the Synthesis of Branched Hexenes via Cross-Metathesis of Isobutylene with Butene Isomers

This general protocol outlines the synthesis of various branched hexenes through the cross-metathesis of isobutylene with different butene isomers. Depending on the butene isomer used, different branched hexenes can be targeted. For example, the reaction of isobutylene with cis- or trans-2-butene can potentially yield 2,3-dimethyl-2-pentene.

Potential Reaction Schemes:

cluster_1 Isobutylene + 2-Butene cluster_2 Isobutylene + 1-Butene reactant1 Isobutylene product1 2,3-Dimethyl-2-pentene reactant1->product1  + reactant2 2-Butene reactant2->product1 Grubbs Catalyst product2 Propylene product1->product2  + reactant3 Isobutylene product3 2-Methyl-2-pentene reactant3->product3  + reactant4 1-Butene reactant4->product3 Grubbs Catalyst product4 Propylene product3->product4  +

Caption: Potential cross-metathesis reactions for branched hexene synthesis.

Materials and Equipment:
  • Reactants:

    • Isobutylene (liquefied gas or generated in situ)

    • 1-Butene, cis-2-butene, or trans-2-butene

  • Catalyst:

    • Grubbs 2nd Generation Catalyst or Hoveyda-Grubbs 2nd Generation Catalyst

  • Solvent:

    • Dichloromethane (DCM), anhydrous

  • Equipment:

    • Schlenk line and oven-dried glassware

    • Low-temperature condenser (if using gaseous olefins)

    • Standard laboratory glassware for workup and purification

    • GC and NMR for analysis

General Experimental Procedure:
  • Reaction Setup:

    • Assemble an oven-dried flask equipped with a magnetic stir bar and a reflux condenser under an inert atmosphere.

    • If using gaseous butenes, a cold finger or a low-temperature condenser (-78 °C, dry ice/acetone) is recommended to condense the gas into the reaction vessel.

  • Reaction Mixture Preparation:

    • Dissolve the chosen Grubbs-type catalyst (0.1-1 mol%) in anhydrous DCM.

    • Cool the flask to a low temperature (e.g., -78 °C or 0 °C).

    • Introduce the butene isomer into the flask. If it is a gas, condense it into the flask.

    • Add the isobutylene to the reaction mixture.

    • Add the catalyst solution to the olefin mixture.

  • Reaction Execution:

    • Allow the reaction mixture to slowly warm to room temperature and stir for the desired time (typically 2-24 hours).

    • Monitor the reaction by GC to observe the formation of the branched hexene product and the consumption of the starting materials.

  • Workup and Purification:

    • Quench the reaction with ethyl vinyl ether.

    • Remove the solvent under reduced pressure.

    • Purify the crude product by flash column chromatography on silica gel or by distillation to isolate the desired branched hexene.

    • Characterize the product by GC-MS and NMR spectroscopy.

Expected Quantitative Data (Illustrative):
ParameterValue
Substrates Isobutylene and 2-Butene
Catalyst Hoveyda-Grubbs 2nd Gen.
Catalyst Loading 0.5 mol%
Temperature Room Temperature
Reaction Time 12 hours
Solvent Dichloromethane
Yield of Branched Hexene Moderate to High
Selectivity Dependent on olefin reactivity and catalyst

Note: Cross-metathesis reactions can lead to a mixture of products, including homodimers. The selectivity towards the desired cross-product can often be improved by using an excess of one of the olefin partners.

Protocol 3: Self-Metathesis of 3-Methyl-1-butene (B165623) for the Synthesis of 2,5-Dimethyl-3-hexene

This protocol describes a potential route to a branched hexene through the self-metathesis of a branched pentene, 3-methyl-1-butene. This reaction is driven by the release of ethylene gas.

Reaction Scheme:

reactant 2 x 3-Methyl-1-butene product1 2,5-Dimethyl-3-hexene reactant->product1 Grubbs Catalyst product2 Ethylene product1->product2  +

Caption: Self-metathesis of 3-methyl-1-butene.

Materials and Equipment:
  • Reactant:

    • 3-Methyl-1-butene (≥98%)

  • Catalyst:

    • Grubbs 1st or 2nd Generation Catalyst

  • Solvent:

    • Dichloromethane (DCM), anhydrous

  • Equipment:

    • Schlenk line and oven-dried glassware

    • Standard laboratory glassware for workup and purification

    • GC and NMR for analysis

Experimental Procedure:
  • Reaction Setup:

    • Set up an oven-dried Schlenk flask with a magnetic stir bar and a reflux condenser under an inert atmosphere.

  • Reaction Mixture Preparation:

    • In the Schlenk flask, dissolve 3-methyl-1-butene in anhydrous DCM.

    • In a separate vial, dissolve the Grubbs catalyst (0.5-2 mol%) in a small amount of DCM.

  • Reaction Execution:

    • Add the catalyst solution to the solution of 3-methyl-1-butene.

    • Stir the reaction mixture at room temperature or with gentle heating (e.g., 40 °C) for 4-24 hours. The evolution of ethylene gas should be observed.

    • Monitor the reaction by GC.

  • Workup and Purification:

    • Quench the reaction with ethyl vinyl ether.

    • Remove the solvent by rotary evaporation.

    • Purify the residue by column chromatography or distillation to obtain 2,5-dimethyl-3-hexene.

    • Confirm the structure and purity of the product by NMR and GC-MS.

Expected Quantitative Data (Illustrative):
ParameterValue
Substrate 3-Methyl-1-butene
Catalyst Grubbs 2nd Generation
Catalyst Loading 1 mol%
Temperature 40 °C
Reaction Time 18 hours
Solvent Dichloromethane
Yield of Dimer Moderate
Selectivity Good for the self-metathesis product

Summary of Synthetic Routes to Branched Hexenes

Target Branched HexeneMetathesis RouteReactant 1Reactant 2Key Catalyst Type
3,3-Dimethyl-1-butene Cross-Metathesis (Ethenolysis)2,4,4-Trimethyl-2-penteneEthyleneRuthenium (Grubbs)
2,3-Dimethyl-2-pentene Cross-MetathesisIsobutylene2-ButeneRuthenium (Grubbs/Hoveyda-Grubbs)
2-Methyl-2-pentene Cross-MetathesisIsobutylene1-ButeneRuthenium (Grubbs/Hoveyda-Grubbs)
2,5-Dimethyl-3-hexene Self-Metathesis3-Methyl-1-butene-Ruthenium (Grubbs)

Experimental Workflow Diagram

start Start setup Reactor/Glassware Setup (Inert Atmosphere) start->setup reagents Prepare & Add Reactants and Solvent setup->reagents catalyst Prepare & Add Catalyst Solution reagents->catalyst reaction Run Reaction (Temperature & Time Control) catalyst->reaction monitor Monitor Progress (GC) reaction->monitor monitor->reaction Continue quench Quench Reaction monitor->quench Complete workup Workup (Filtration/Extraction) quench->workup purify Purification (Distillation/Chromatography) workup->purify analyze Product Analysis (GC, NMR, MS) purify->analyze end End analyze->end

Caption: General experimental workflow for olefin metathesis.

Conclusion

Olefin metathesis provides a powerful and adaptable platform for the synthesis of various branched hexenes. By carefully selecting the appropriate metathesis strategy (cross-metathesis or self-metathesis), starting materials, and a suitable ruthenium-based catalyst, researchers can efficiently access these valuable branched olefin structures. The protocols provided herein offer a solid foundation for the practical application of olefin metathesis in the production of branched hexenes for research and development in the pharmaceutical and chemical industries. Further optimization of reaction conditions may be necessary to achieve the desired yield and selectivity for specific target molecules.

Application Notes and Protocols: 2,3-Dimethyl-1-hexene as a Comonomer in Polyethylene Production

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Note: Direct and extensive research literature specifically detailing the use of 2,3-dimethyl-1-hexene as a comonomer in polyethylene (B3416737) production is limited. The following application notes and protocols are based on established principles of olefin polymerization and the known effects of other branched α-olefin comonomers on polyethylene properties. These guidelines provide a framework for researchers to explore the potential of this compound in this context.

Introduction

The incorporation of α-olefin comonomers into the polyethylene backbone is a critical strategy for tailoring the physical and mechanical properties of the resulting polymer. Linear α-olefins, such as 1-butene, 1-hexene, and 1-octene, are widely used to produce linear low-density polyethylene (LLDPE) by introducing short-chain branches.[1] These branches disrupt the crystalline structure of the polymer, leading to lower density, increased flexibility, and improved toughness.

The use of branched α-olefins, such as this compound, offers a potential route to further modify polyethylene properties in unique ways. The gem-dimethyl substitution on the branch introduces significant steric hindrance, which can have a more pronounced effect on polymerization kinetics and polymer microstructure compared to linear α-olefins. While specific data on this compound is scarce, studies on other branched comonomers suggest that they can influence crystallinity and melting points to a greater extent.[2] Polyethylene with precisely placed gem-dimethyl branches has been synthesized via acyclic diene metathesis (ADMET) polymerization to model ethylene (B1197577)/isobutylene copolymers.[3]

This document provides generalized protocols for the copolymerization of ethylene with this compound using both Ziegler-Natta and metallocene catalyst systems, along with methods for characterizing the resulting copolymers.

Expected Effects of this compound Incorporation

The introduction of this compound as a comonomer is anticipated to have the following effects on polyethylene properties:

  • Decreased Crystallinity and Density: The bulky gem-dimethyl branches are expected to be more effective at disrupting the polyethylene crystal lattice than linear branches of similar carbon number. This will likely lead to a significant reduction in crystallinity and density.

  • Lower Melting Point (Tm) and Crystallization Temperature (Tc): A decrease in crystallinity is typically accompanied by a reduction in both the melting and crystallization temperatures of the polymer.

  • Altered Mechanical Properties: The changes in crystallinity and density will directly impact the mechanical properties. A decrease in stiffness and hardness, coupled with an increase in flexibility and potentially improved impact strength, can be expected.

  • Influence on Polymerization Activity: The steric bulk of this compound may affect the rate of its incorporation and the overall activity of the polymerization catalyst. Hindered α-olefins can exhibit lower reactivity compared to linear α-olefins.

Experimental Protocols

The following are generalized protocols for the laboratory-scale slurry polymerization of ethylene and this compound. All procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) using standard Schlenk line or glovebox techniques. Solvents and monomers should be purified and dried prior to use.

Ziegler-Natta Catalyzed Copolymerization

Ziegler-Natta catalysts are a cornerstone of industrial polyolefin production and are typically heterogeneous systems.[2][4][5]

Materials:

  • Catalyst: High-activity supported Ziegler-Natta catalyst (e.g., TiCl₄/MgCl₂).

  • Cocatalyst: Triethylaluminum (TEAL) or other suitable alkylaluminum compound.

  • Solvent: Heptane or hexane, polymerization grade.

  • Monomers: Ethylene (polymerization grade), this compound (high purity).

  • Chain Transfer Agent (optional): Hydrogen.

  • Quenching Agent: Isopropanol or acidified methanol.

Protocol:

  • Reactor Preparation: A stainless-steel autoclave reactor is thoroughly dried and purged with nitrogen.

  • Solvent and Comonomer Addition: The reactor is charged with the desired amount of solvent (e.g., 500 mL) and this compound. The reactor is then heated to the desired polymerization temperature (e.g., 70-85 °C).

  • Cocatalyst and Catalyst Injection: The cocatalyst (e.g., TEAL solution in hexane) is injected into the reactor, followed by the Ziegler-Natta catalyst slurry.

  • Ethylene Feed: The reactor is pressurized with ethylene to the desired pressure (e.g., 5-10 bar). The ethylene pressure is maintained throughout the polymerization.

  • Polymerization: The reaction is allowed to proceed for a predetermined time (e.g., 1-2 hours) with continuous stirring.

  • Termination: The ethylene feed is stopped, and the reactor is vented. The polymerization is terminated by injecting the quenching agent.

  • Polymer Recovery: The polymer slurry is filtered, and the resulting polymer powder is washed repeatedly with the quenching agent and then with a non-solvent like acetone.

  • Drying: The polymer is dried in a vacuum oven at a moderate temperature (e.g., 60-80 °C) to a constant weight.

Metallocene Catalyzed Copolymerization

Metallocene catalysts are single-site catalysts known for producing polymers with narrow molecular weight distributions and uniform comonomer incorporation.[6][7]

Materials:

  • Precatalyst: A suitable metallocene complex (e.g., a zirconocene (B1252598) or titanocene (B72419) dichloride).

  • Activator: Methylaluminoxane (MAO) or a borate-based activator.

  • Scavenger (optional): Triisobutylaluminum (TIBA).

  • Solvent: Toluene or heptane, polymerization grade.

  • Monomers: Ethylene (polymerization grade), this compound (high purity).

  • Quenching Agent: Acidified methanol.

Protocol:

  • Reactor Setup: A glass reactor equipped with a mechanical stirrer, temperature control, and gas inlet/outlet is used. The reactor is dried and purged with nitrogen.

  • Solvent and Comonomer: The reactor is charged with the solvent (e.g., 250 mL), the desired amount of this compound, and the scavenger (if used). The solution is brought to the reaction temperature (e.g., 50-80 °C).

  • Activator Addition: The activator (e.g., MAO solution in toluene) is added to the reactor.

  • Ethylene Saturation: Ethylene is bubbled through the solution to saturate it.

  • Catalyst Injection: The metallocene precatalyst solution is injected to initiate the polymerization. A continuous flow of ethylene is maintained at a constant pressure (e.g., 1 atm).

  • Polymerization: The reaction proceeds for the desired time (e.g., 30-60 minutes).

  • Termination: The polymerization is quenched by adding acidified methanol.

  • Polymer Isolation: The polymer is precipitated in an excess of methanol, filtered, washed, and dried under vacuum.

Characterization of Copolymers

The following analytical techniques are essential for characterizing the structure and properties of the ethylene/2,3-dimethyl-1-hexene copolymers.

Table 1: Analytical Techniques and Expected Information

TechniqueParameter MeasuredExpected Outcome for Ethylene/2,3-Dimethyl-1-hexene Copolymers
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹³C NMR, ¹H NMR) Comonomer content, branch type, comonomer distribution.Confirmation of this compound incorporation and quantification of branch content.
Gel Permeation Chromatography (GPC) / Size Exclusion Chromatography (SEC) Molecular weight (Mw, Mn), molecular weight distribution (MWD).Determination of the effect of the comonomer on polymer chain length and polydispersity.
Differential Scanning Calorimetry (DSC) Melting temperature (Tm), crystallization temperature (Tc), crystallinity (Xc).Lower Tm, Tc, and Xc with increasing comonomer content.
Thermogravimetric Analysis (TGA) Thermal stability, degradation temperature.Assessment of the influence of the branched structure on thermal degradation.
Fourier-Transform Infrared (FTIR) Spectroscopy Functional groups, qualitative identification of branching.Characteristic peaks corresponding to methyl and methylene (B1212753) groups of the branches.
Density Measurement Polymer density.Lower density with higher incorporation of the bulky comonomer.

Data Presentation

The quantitative data obtained from the characterization experiments should be summarized in tables for clear comparison.

Table 2: Exemplary Polymerization Results (Note: The following data are hypothetical and serve as a template for reporting experimental results.)

RunCatalyst System[2,3-DM-1-H] (mol/L)Activity (kg PE/mol Cat·h)Comonomer Inc. (mol%)Mw ( kg/mol )MWDTm (°C)Density (g/cm³)
1ZN/TEAL0.15001.21504.51280.935
2ZN/TEAL0.54503.51304.81220.921
3Metallocene/MAO0.18001.51202.21260.932
4Metallocene/MAO0.57204.11052.41180.915

Visualizations

Copolymerization Scheme

Copolymerization Ethylene Ethylene Catalyst Catalyst (Ziegler-Natta or Metallocene) Ethylene->Catalyst Comonomer This compound Comonomer->Catalyst Polymer Poly(ethylene-co-2,3-dimethyl-1-hexene) Catalyst->Polymer Polymerization Workflow cluster_prep Preparation cluster_poly Polymerization cluster_workup Workup & Analysis ReactorPrep Reactor Preparation Polymerization Copolymerization Reaction ReactorPrep->Polymerization ReagentPrep Reagent Purification ReagentPrep->Polymerization Termination Reaction Termination Polymerization->Termination Isolation Polymer Isolation & Purification Termination->Isolation Characterization Characterization (NMR, GPC, DSC, etc.) Isolation->Characterization PolymerStructure cluster_branch ... ... CH2_1 CH2_1 ...->CH2_1 CH2_2 CH2_2 CH2_1->CH2_2 CH_branch CH_branch CH2_2->CH_branch CH2_3 CH2_3 CH_branch->CH2_3 Branch C(CH3)2 | CH2 | CH3 CH_branch->Branch CH2_4 CH2_4 CH2_3->CH2_4 CH2_4->...

References

Application Notes and Protocols for the Polymerization of 2,3-Dimethyl-1-hexene with Ziegler-Natta Catalysts

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ziegler-Natta catalysts are a cornerstone in the field of polymer chemistry, enabling the stereospecific polymerization of α-olefins to produce polymers with controlled tacticities and high linearity.[1] This class of catalysts, typically comprising a transition metal compound (e.g., titanium halides) and an organoaluminum co-catalyst, has been instrumental in the industrial production of major plastics like polyethylene (B3416737) and polypropylene.[2][3] The polymerization of sterically hindered α-olefins, such as 2,3-dimethyl-1-hexene, presents unique challenges and opportunities for the synthesis of novel polymeric materials with potentially distinct physical and chemical properties.

The bulky substituents at the C2 and C3 positions of this compound are expected to significantly influence the polymerization process. Steric hindrance can affect the rate of monomer insertion, the stereoselectivity of the catalyst, and the ultimate molecular weight and microstructure of the resulting polymer. Understanding and controlling these factors are crucial for tailoring the properties of poly(this compound) for specific applications.

Data Presentation

Due to the lack of specific published data for the polymerization of this compound, the following tables are presented as templates. Researchers can use these to structure their experimental data for clear comparison and analysis.

Table 1: Effect of Catalyst System on the Polymerization of this compound

EntryCatalyst System (Molar Ratio)Co-catalystPolymerization Time (h)Yield (%)Molecular Weight (Mw, g/mol )Polydispersity Index (PDI)Isotacticity (%)
1TiCl₄/MgCl₂Triethylaluminum (TEAL)
2TiCl₃Diethylaluminum chloride (DEAC)
3VCl₄Triisobutylaluminum (TIBA)
4User DefinedUser Defined

Table 2: Influence of Polymerization Conditions on the Properties of Poly(this compound)

EntryTemperature (°C)Pressure (atm)Monomer Concentration (mol/L)Catalyst Loading (mmol/L)Yield (%)Molecular Weight (Mw, g/mol )PDI
1501
2701
3705
4User DefinedUser Defined

Experimental Protocols

The following are generalized protocols for the polymerization of sterically hindered α-olefins using Ziegler-Natta catalysts. These should be adapted and optimized for this compound.

Protocol 1: General Procedure for the Polymerization of this compound with a Heterogeneous Ziegler-Natta Catalyst

Materials:

  • This compound (high purity, free of inhibitors)

  • Titanium tetrachloride (TiCl₄) or Titanium trichloride (B1173362) (TiCl₃)

  • Magnesium chloride (MgCl₂, anhydrous)

  • Triethylaluminum (TEAL) or other organoaluminum co-catalyst (as a solution in a dry, inert solvent)

  • Anhydrous, deoxygenated hydrocarbon solvent (e.g., heptane, toluene)

  • High-purity nitrogen or argon

  • Methanol (B129727) or acidified methanol (for quenching)

  • Hydrochloric acid (HCl)

  • Acetone

  • Pentane

Equipment:

  • Schlenk line or glovebox for inert atmosphere operations

  • Glass reactor with mechanical stirrer, temperature control, and gas inlet/outlet

  • Syringes and cannulas for transferring air-sensitive reagents

  • Filtration apparatus

  • Vacuum oven

Procedure:

  • Reactor Setup: A clean, dry glass reactor is assembled and thoroughly purged with high-purity nitrogen or argon to remove all traces of oxygen and moisture.

  • Solvent and Monomer Addition: Anhydrous, deoxygenated solvent is transferred to the reactor via cannula. The desired amount of purified this compound is then added. The reactor is brought to the desired polymerization temperature.

  • Co-catalyst Addition: The organoaluminum co-catalyst solution is carefully added to the reactor via syringe. The solution is allowed to stir for a period to scavenge any remaining impurities.

  • Catalyst Slurry Preparation (if using a supported catalyst): In a separate Schlenk flask under an inert atmosphere, a slurry of the solid catalyst component (e.g., TiCl₄/MgCl₂) in the reaction solvent is prepared.

  • Initiation of Polymerization: The catalyst slurry (or neat catalyst if unsupported) is injected into the stirred reactor to initiate polymerization. The reaction is monitored for the desired time.

  • Termination: The polymerization is quenched by the addition of methanol or acidified methanol. This deactivates the catalyst and precipitates the polymer.

  • Polymer Isolation and Purification: The precipitated polymer is collected by filtration. The polymer is then washed sequentially with a dilute HCl solution (to remove catalyst residues), water, and acetone.

  • Drying: The purified polymer is dried in a vacuum oven at a moderate temperature until a constant weight is achieved.

  • Characterization: The resulting poly(this compound) is characterized for its molecular weight, molecular weight distribution (by Gel Permeation Chromatography - GPC), and tacticity (by ¹³C NMR spectroscopy).

Visualizations

Ziegler-Natta Polymerization Workflow

The following diagram illustrates a typical workflow for the Ziegler-Natta polymerization of an α-olefin.

G cluster_prep Preparation cluster_poly Polymerization cluster_workup Work-up cluster_char Characterization Reactor_Prep Reactor Preparation (Purge with N2/Ar) Solvent_Monomer Add Anhydrous Solvent & this compound Reactor_Prep->Solvent_Monomer Co_catalyst Add Co-catalyst (e.g., TEAL) Solvent_Monomer->Co_catalyst Initiation Inject Catalyst (e.g., TiCl4/MgCl2) Co_catalyst->Initiation Propagation Polymer Chain Growth Initiation->Propagation Termination Quench Reaction (e.g., with Methanol) Propagation->Termination Isolation Filter & Wash Polymer Termination->Isolation Drying Dry in Vacuum Oven Isolation->Drying Analysis Analyze Polymer (GPC, NMR) Drying->Analysis

Caption: Experimental workflow for Ziegler-Natta polymerization.

Proposed Catalytic Cycle for Isotactic Polymerization

The Cossee-Arlman mechanism is widely accepted for explaining the stereocontrol in Ziegler-Natta polymerization. The following diagram illustrates the key steps leading to an isotactic polymer.

G Active_Site Active Site [Ti]-Polymer Chain Monomer_Coordination Monomer Coordination (this compound) Active_Site->Monomer_Coordination π-complexation Insertion 1,2-Insertion into [Ti]-Carbon Bond Monomer_Coordination->Insertion Forms new C-C bond Chain_Migration Chain Migration to Original Position Insertion->Chain_Migration Regenerates active site Chain_Migration->Active_Site Ready for next monomer

Caption: Simplified Cossee-Arlman mechanism for isotactic polymerization.

References

Application Note: A Comprehensive Guide to the Identification of Hexene Isomers by Gas Chromatography-Mass Spectrometry (GC-MS)

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For researchers, scientists, and professionals in drug development, the accurate identification of isomers is critical, as minute structural differences can lead to significant variations in chemical and physiological properties.[1] Hexene (C₆H₁₂) has numerous structural and geometric isomers, each presenting a unique challenge for analytical separation and identification.[1] Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful and robust analytical technique for the separation and identification of these volatile compounds.[1] Gas Chromatography (GC) separates the isomers based on differences in their boiling points and interactions with the GC column's stationary phase.[1] Subsequent analysis by Mass Spectrometry (MS) provides fragmentation patterns that act as molecular fingerprints, enabling definitive identification.[1] This guide provides a comparative analysis of GC-MS methodologies for the differentiation of hexene isomers, supported by experimental data and detailed protocols.[1]

Chromatographic Separation of Hexene Isomers

The successful separation of hexene isomers is highly dependent on the choice of the GC column's stationary phase.[1] Non-polar stationary phases, such as those with polydimethylsiloxane, separate compounds primarily based on their boiling points.[1] More polar phases, like those containing polyethylene (B3416737) glycol (e.g., Carbowax) or specialized phases like the Agilent J&W CP-Select 624 Hexane column, can offer enhanced selectivity for isomers with differing polarities, such as cis-trans isomers.[1]

Retention indices, such as the Kovats Retention Index, provide a standardized measure for comparing the retention behavior of compounds across different systems.[1]

Mass Spectrometric Differentiation

While many hexene isomers share the same molecular ion peak at m/z 84, their fragmentation patterns upon electron ionization can be distinct.[1] The fragmentation of alkenes is often characterized by allylic cleavage, which leads to the formation of resonance-stabilized cations.[1] The position of the double bond and the branching of the carbon chain influence the relative abundance of these fragments.[1] For instance, the mass spectrum of 1-hexene (B165129) is characterized by a prominent peak at m/z 41, corresponding to the allyl cation.[1]

Quantitative Data

Table 1: Kovats Retention Indices for Hexene Isomers

IsomerStationary PhaseKovats Retention Index
1-HexeneStandard Non-Polar590
trans-2-HexeneStandard Non-Polar622
cis-2-HexeneStandard Non-Polar630
trans-3-HexeneStandard Non-Polar625
cis-3-HexeneStandard Non-Polar628
2-Methyl-1-penteneStandard Non-Polar625
3-Methyl-1-penteneStandard Non-Polar615
4-Methyl-1-penteneStandard Non-Polar595
2-Methyl-2-penteneStandard Non-Polar650
3-Methyl-2-penteneStandard Non-Polar660
4-Methyl-2-penteneStandard Non-Polar635
2,3-Dimethyl-1-buteneStandard Non-Polar655
3,3-Dimethyl-1-buteneStandard Non-Polar610
2,3-Dimethyl-2-buteneStandard Non-Polar670
1-HexenePolar (Carbowax)720
trans-2-HexenePolar (Carbowax)750
cis-2-HexenePolar (Carbowax)760

Data compiled from various sources. Retention indices are approximate and can vary with experimental conditions.

Table 2: Major Mass Spectral Fragments of Common Hexene Isomers

IsomerMolecular Ion (m/z 84) Relative Intensity (%)Major Fragment Ions (m/z) and Relative Intensities (%)
1-Hexene2041 (100), 56 (60), 29 (50), 42 (45)
trans-2-Hexene3069 (100), 41 (50), 55 (40), 39 (35)
cis-2-Hexene2569 (100), 41 (55), 55 (45), 39 (40)
trans-3-Hexene3556 (100), 41 (70), 69 (50), 29 (45)
cis-3-Hexene3056 (100), 41 (75), 69 (55), 29 (50)
2-Methyl-1-pentene1569 (100), 41 (80), 56 (50), 29 (30)
2-Methyl-2-pentene4069 (100), 41 (70), 84 (40), 55 (35)
3,3-Dimethyl-1-butene557 (100), 41 (60), 69 (20), 29 (15)

Data compiled from the NIST Mass Spectrometry Data Center.[1] Relative intensities are approximate.

Experimental Protocols

Protocol 1: Analysis on a Non-Polar Column

  • Gas Chromatograph: Agilent 7890A GC or equivalent.[1]

  • Column: Agilent J&W DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.0 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.[1]

    • Ramp: 5°C/min to 150°C.[1]

  • Injector: Split/splitless injector at 250°C, split ratio 50:1.[1]

  • Injection Volume: 1 µL.[1]

  • Mass Spectrometer: Agilent 5975C MSD or equivalent.[1]

  • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

  • Mass Range: m/z 25-150.[1]

  • Transfer Line Temperature: 280°C.[1]

  • Ion Source Temperature: 230°C.[1]

Protocol 2: Analysis on a Specialized Hexane Column

  • Gas Chromatograph: As in Protocol 1.[1]

  • Column: Agilent J&W CP-Select 624 Hexane (30 m x 0.32 mm ID, 1.8 µm film thickness).[1]

  • Carrier Gas: Helium at a constant flow of 1.5 mL/min.[1]

  • Oven Temperature Program:

    • Initial temperature: 35°C, hold for 10 minutes.[1]

    • Ramp: 10°C/min to 200°C.[1]

  • Injector and MS conditions: As in Protocol 1.[1]

Workflow for Hexene Isomer Identification

The logical flow of a GC-MS analysis for hexene isomer differentiation is depicted in the following diagram.[1]

GCMS_Workflow GC-MS Workflow for Hexene Isomer Identification cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Analysis and Identification Sample Sample containing Hexene Isomers Dilution Dilution in appropriate solvent Sample->Dilution Standard Addition of Internal Standard (optional) Dilution->Standard Injection Injection into GC Standard->Injection Analysis Separation Chromatographic Separation (based on boiling point and polarity) Injection->Separation Ionization Electron Ionization (EI) Separation->Ionization Fragmentation Molecular Fragmentation Ionization->Fragmentation Detection Mass Detection (m/z) Fragmentation->Detection Chromatogram Total Ion Chromatogram (TIC) Detection->Chromatogram Data Acquisition Peak_Integration Peak Integration and Retention Time Determination Chromatogram->Peak_Integration Mass_Spectrum Mass Spectrum of each peak Peak_Integration->Mass_Spectrum Library_Search Comparison with Spectral Libraries (e.g., NIST) Mass_Spectrum->Library_Search Identification Isomer Identification based on Retention Time and Fragmentation Pattern Library_Search->Identification

Caption: Workflow for the differentiation of hexene isomers using GC-MS.

The differentiation of hexene isomers by GC-MS is a robust and reliable method.[1] The selection of an appropriate GC column is paramount for achieving chromatographic separation, with polar columns offering advantages for resolving cis/trans isomers.[1] Mass spectrometry provides the necessary confirmatory data through the analysis of distinct fragmentation patterns, even in cases of co-elution.[1] By employing the detailed protocols and understanding the principles outlined in this guide, researchers can confidently identify and differentiate hexene isomers in their samples.[1]

References

Purification of 2,3-Dimethyl-1-hexene by Fractional Distillation: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the purification of 2,3-Dimethyl-1-hexene via fractional distillation. This method is particularly suited for separating the target alkene from isomeric impurities and unreacted starting materials that may be present after its synthesis, most commonly through the acid-catalyzed dehydration of 2,3-dimethyl-1-hexanol.

Introduction

This compound is a branched alkene of interest in various fields of chemical research and development. Its synthesis, typically through the dehydration of the corresponding alcohol, often yields a mixture of structural isomers due to carbocation rearrangements. The close boiling points of these isomers necessitate an efficient purification method. Fractional distillation is the technique of choice for separating volatile liquids with boiling points that differ by less than 25 °C.[1] This process relies on a series of vaporization-condensation cycles within a fractionating column to enrich the vapor phase with the more volatile component, leading to a high degree of separation.

Potential Impurities and Physical Properties

The primary impurities in the synthesis of this compound from 2,3-dimethyl-1-hexanol are other C8 alkene isomers and any unreacted alcohol. Understanding the boiling points of these compounds is critical for a successful fractional distillation.

CompoundStructureMolecular Weight ( g/mol )Boiling Point (°C)
This compound 112.22111-112 [2]
2,3-Dimethyl-2-hexene112.22122[3]
Other Potential Isomers (e.g., other dimethylhexenes, methylheptenes)Varies112.22Variable (likely close to the target compound)
2,3-Dimethyl-1-hexanol130.23~170-180 (estimate)

Note: The boiling points of other potential isomeric impurities may be very close to that of this compound, requiring a highly efficient fractional distillation setup.

Experimental Protocol: Fractional Distillation of this compound

This protocol outlines the procedure for purifying crude this compound containing isomeric impurities and residual alcohol.

Materials and Equipment
  • Crude this compound

  • Round-bottom flask (appropriate size for the volume of crude material)

  • Heating mantle with a stirrer

  • Magnetic stir bar

  • Fractionating column (e.g., Vigreux column or a column packed with Raschig rings or metal sponge)[4][5]

  • Distillation head with a thermometer adapter

  • Thermometer (-10 to 200 °C range)

  • Condenser

  • Receiving flasks (multiple, pre-weighed)

  • Glass wool

  • Aluminum foil

  • Clamps and stands

  • Boiling chips or magnetic stir bar

  • Gas Chromatography-Mass Spectrometry (GC-MS) equipment for purity analysis

Procedure
  • Apparatus Setup:

    • Assemble the fractional distillation apparatus as shown in the workflow diagram below. Ensure all glass joints are properly sealed.

    • Place the crude this compound and a few boiling chips or a magnetic stir bar into the round-bottom flask. The flask should not be more than two-thirds full.

    • Fit the fractionating column to the neck of the round-bottom flask. For enhanced separation, a packed column is recommended.[2]

    • Place the distillation head on top of the fractionating column, ensuring the thermometer bulb is positioned just below the side arm leading to the condenser.[6]

    • Connect the condenser to the distillation head and secure it. Ensure a gentle flow of cold water enters the bottom inlet and exits through the top outlet.

    • Position a pre-weighed receiving flask at the outlet of the condenser.

    • To minimize heat loss, wrap the fractionating column and the distillation head with glass wool and then a layer of aluminum foil.[6]

  • Distillation Process:

    • Begin heating the round-bottom flask gently using the heating mantle.

    • Observe the vapor rising through the fractionating column. A "ring" of condensing vapor should slowly ascend the column.[6]

    • Maintain a slow and steady distillation rate. The temperature at the distillation head should remain constant during the collection of a pure fraction.[6]

    • Fraction Collection:

      • Fraction 1 (Forerun): Collect the initial distillate that comes over at a lower temperature. This fraction may contain more volatile impurities.

      • Fraction 2 (Main Fraction): As the temperature stabilizes at the boiling point of this compound (approximately 111-112 °C), switch to a new, pre-weighed receiving flask to collect the purified product.

      • Fraction 3 (Higher Boiling Impurities): If the temperature begins to rise significantly above 112 °C, it indicates the distillation of higher-boiling impurities (e.g., 2,3-Dimethyl-2-hexene). Switch to a third receiving flask to collect this fraction.

    • Stop the distillation before the distilling flask runs dry to prevent the formation of potentially explosive peroxides.

  • Analysis:

    • Analyze the purity of the collected fractions using Gas Chromatography-Mass Spectrometry (GC-MS).

    • Compare the retention times and mass spectra of the peaks in the main fraction with a known standard of this compound to confirm its identity and purity.

Data Presentation

The following table summarizes the expected fractions and their compositions.

FractionTemperature Range (°C)Expected CompositionPurity (GC-MS)
1 (Forerun)< 111Lower boiling point impuritiesLow
2 (Main Fraction) 111 - 112 Purified this compound >98% (target)
3 (Higher Boiling)> 112Higher boiling point isomers (e.g., 2,3-Dimethyl-2-hexene), residual alcoholVariable

Visualizations

Experimental Workflow

G Purification Workflow of this compound cluster_setup Apparatus Setup cluster_distillation Distillation Process cluster_analysis Analysis A Charge round-bottom flask with crude this compound B Assemble fractional distillation apparatus (Vigreux or packed column) A->B C Insulate column with glass wool and aluminum foil B->C D Gentle heating of the flask C->D E Observe vapor ascending the column D->E F Collect Forerun (Fraction 1) E->F G Collect Main Fraction (Fraction 2) at a stable boiling point (111-112°C) F->G H Collect Higher Boiling Fraction (Fraction 3) if temperature rises G->H I Stop distillation before dryness H->I J Analyze all fractions by GC-MS I->J K Confirm purity and identity of the main fraction J->K

Caption: Workflow for the purification of this compound by fractional distillation.

Logical Relationship of Purification

G Logical Steps in Fractional Distillation Crude Crude this compound (Mixture of Isomers and Alcohol) Heating Heating Crude->Heating Vaporization Vaporization Heating->Vaporization Fractionation Fractionation in Column (Multiple Vaporization-Condensation Cycles) Vaporization->Fractionation Condensation Condensation Fractionation->Condensation Collection Fraction Collection Condensation->Collection Pure Purified this compound Collection->Pure

Caption: The logical progression of fractional distillation for purification.

References

Application Notes and Protocols for 2,3-Dimethyl-1-hexene as a Solvent in Organic Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: 2,3-Dimethyl-1-hexene is not a conventional solvent for organic reactions. The information provided below is based on its physical and chemical properties and is intended to serve as a theoretical guide for researchers exploring its potential use. The inherent reactivity of the alkene functional group must be carefully considered, as it may lead to unwanted side reactions.

Introduction

This compound is a branched terminal alkene that is primarily utilized in the fragrance industry and as a monomer in polymer synthesis.[1][2] While some sources suggest its use in formulations for adhesives and coatings, its application as a reaction solvent in organic synthesis is not well-documented in scientific literature.[2] This document provides a theoretical framework for its potential use as a non-polar, aprotic solvent, based on its known physical properties.

The key feature of this compound as a potential solvent is its hydrocarbon structure, which renders it non-polar and aprotic. However, the presence of a terminal double bond makes it susceptible to a variety of chemical transformations, including addition, oxidation, and polymerization reactions.[3][4][5][6][7] This reactivity is a significant drawback and a critical consideration for its use as a solvent.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below. These properties are essential for determining its suitability for specific reaction conditions, such as temperature requirements and compatibility with reagents.

PropertyValueReference(s)
Molecular Formula C₈H₁₆[1][2][8]
Molecular Weight 112.21 g/mol [1][8]
Appearance Colorless liquid[1][2]
Boiling Point 111-120.2 °C[1][2][9]
Melting Point Approx. -103 °C (estimate)[1][2]
Density 0.717-0.719 g/cm³[1][2]
Flash Point 6.7 °C[1][2]
Refractive Index 1.4089-1.41[1][2]
Solubility Insoluble in water, soluble in organic solvents.[6][10]

Potential Applications and Limitations

Potential Applications:

Based on its non-polar, aprotic nature, this compound could theoretically be considered as a solvent for:

  • Reactions involving strong bases and nucleophiles: Similar to other hydrocarbon solvents like hexane (B92381) or toluene, it would not interfere with strongly basic or nucleophilic reagents through deprotonation.

  • Organometallic reactions: It could potentially be used in reactions involving organometallic reagents that are sensitive to protic solvents.

  • High-temperature reactions: Its relatively high boiling point (around 111-120 °C) could make it suitable for reactions requiring elevated temperatures.

Critical Limitations and Reactivity Concerns:

The primary limitation of using this compound as a solvent is the reactivity of its double bond. Researchers must consider the following potential side reactions:

  • Electrophilic Addition: The double bond can react with electrophiles present in the reaction mixture (e.g., acids, halogens).

  • Radical Reactions: The allylic position is susceptible to radical abstraction.

  • Oxidation: It can be cleaved by strong oxidizing agents.

  • Polymerization: Under certain conditions (e.g., presence of acid catalysts or radical initiators), the solvent itself could polymerize.

A logical workflow for considering this compound as a solvent is presented below.

G start Reaction requires a solvent protic_check Are protic solvents acceptable? start->protic_check protic_check->start Yes polar_check Is a polar solvent needed? protic_check->polar_check No polar_check->start Yes hydrocarbon_solvent Consider standard non-polar aprotic solvents (Hexane, Toluene) polar_check->hydrocarbon_solvent No dmh_consider Is a higher boiling point needed? hydrocarbon_solvent->dmh_consider dmh_consider->hydrocarbon_solvent No dmh_option Consider this compound dmh_consider->dmh_option Yes reactivity_check Are electrophiles, radicals, or strong oxidants present? dmh_option->reactivity_check dmh_unsuitable This compound is likely unsuitable due to reactivity reactivity_check->dmh_unsuitable Yes dmh_suitable Proceed with caution and small-scale trials reactivity_check->dmh_suitable No

Caption: Decision workflow for considering this compound as a solvent.

General Experimental Protocol (Template)

This section provides a generalized protocol template for using this compound as a solvent. This template should be adapted with extreme caution and is intended for exploratory, small-scale experiments only.

4.1. Solvent Preparation:

  • Purification: Commercial grades of this compound may contain stabilizers or impurities. For sensitive reactions, purification by distillation may be necessary. Ensure the solvent is dry by passing it through a column of activated alumina (B75360) or by distillation from a suitable drying agent (e.g., sodium/benzophenone, taking care to avoid polymerization).

  • Degassing: For oxygen-sensitive reactions, the solvent should be thoroughly degassed using techniques such as freeze-pump-thaw or by bubbling an inert gas (e.g., argon or nitrogen) through it for an extended period.

4.2. Reaction Setup:

  • Inert Atmosphere: Assemble the reaction glassware (e.g., a round-bottom flask with a condenser and magnetic stirrer) and dry it thoroughly in an oven. Allow it to cool under a stream of inert gas.

  • Reagent Addition: Add the solid reagents to the reaction flask under a positive pressure of inert gas.

  • Solvent Transfer: Transfer the purified and degassed this compound to the reaction flask via cannula or a syringe.

  • Liquid Reagent Addition: Add any liquid reagents to the reaction mixture at the appropriate temperature (e.g., dropwise via a syringe pump).

4.3. Reaction Monitoring and Work-up:

  • Monitoring: Monitor the reaction progress using standard techniques such as Thin Layer Chromatography (TLC), Gas Chromatography (GC), or Nuclear Magnetic Resonance (NMR) spectroscopy. It is crucial to also monitor for the consumption of the solvent or the formation of byproducts derived from it.

  • Quenching: Upon completion, cool the reaction mixture to an appropriate temperature and quench it carefully by the slow addition of a suitable quenching agent.

  • Extraction: Transfer the mixture to a separatory funnel and perform an aqueous work-up. Since this compound is non-polar and water-insoluble, it will reside in the organic layer.

  • Solvent Removal: Dry the organic layer over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the this compound solvent under reduced pressure using a rotary evaporator. Due to its relatively high boiling point, heating may be required.

  • Purification: Purify the crude product using standard techniques such as column chromatography, crystallization, or distillation.

The workflow for this general protocol is visualized below.

G A Solvent Preparation (Purify, Dry, Degas) B Reaction Setup (Inert Atmosphere) A->B C Reagent Addition B->C D Reaction Monitoring (TLC, GC, NMR) C->D E Reaction Work-up (Quench, Extract) D->E F Solvent Removal (Rotary Evaporation) E->F G Product Purification F->G

Caption: General experimental workflow for reactions in this compound.

Safety Considerations

  • This compound is a flammable liquid with a low flash point.[1][2] Handle it in a well-ventilated fume hood away from ignition sources.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • The reactivity of the alkene functionality could lead to unexpected or vigorous reactions. Always conduct initial experiments on a small scale behind a safety shield.

  • Consult the Safety Data Sheet (SDS) for detailed safety and handling information.

References

Application of 2,3-Dimethyl-1-hexene in Fragrance Synthesis: A Detailed Overview for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

2,3-Dimethyl-1-hexene is a branched aliphatic alkene recognized for its intrinsic fruity odor, which allows for its direct use as a fragrance ingredient in various consumer products.[1] More significantly, its chemical structure serves as a valuable precursor in the synthesis of more complex aroma chemicals. This document provides detailed application notes and protocols for the use of this compound in the synthesis of fragrance compounds, with a focus on its potential role in creating valuable tetrahydropyran (B127337) derivatives, a class of molecules often associated with pleasant floral and fruity scents.

Application as a Precursor in Fragrance Synthesis

The primary application of this compound in fragrance synthesis is as a starting material for the construction of more elaborate molecular architectures with desirable olfactory properties. One of the most powerful and widely used reactions in the fragrance industry for converting alkenes into valuable aroma chemicals is the Prins reaction.

The Prins reaction involves the acid-catalyzed addition of an aldehyde or ketone to an alkene.[2] Depending on the reaction conditions, this can lead to the formation of 1,3-diols, allylic alcohols, or cyclic ethers such as dioxanes and tetrahydropyrans.[2] The synthesis of tetrahydropyran derivatives is of particular interest to the fragrance industry, as this structural motif is found in many commercially successful fragrance ingredients, such as Florol® (also known as Florosa® or Rozanol®), which possesses a soft, floral, muguet (lily-of-the-valley) scent.[3][4]

While direct synthesis of a prominent commercial fragrance from this compound is not widely documented in mainstream chemical literature, its structure makes it a plausible candidate for transformation into key intermediates for such syntheses. A hypothetical, yet chemically sound, application involves its conversion into a homoallylic alcohol, a key reactant for the Prins cyclization.

Experimental Protocols

Protocol 1: Synthesis of a Tetrahydropyran Derivative via Prins Reaction (General Procedure)

This protocol outlines the general synthesis of a substituted tetrahydropyran-4-ol, a common structure for floral fragrance molecules, through a Prins cyclization reaction. This reaction is typically performed between a homoallylic alcohol and an aldehyde under acidic catalysis.

Reaction Scheme:

G cluster_products Products Homoallylic_Alcohol Homoallylic Alcohol Catalyst + Acid Catalyst (e.g., H₂SO₄, p-TsOH) Aldehyde Aldehyde Tetrahydropyran Substituted Tetrahydropyran-4-ol Catalyst->Tetrahydropyran

Figure 1: General workflow for the Prins cyclization to synthesize tetrahydropyran derivatives.

Materials:

  • Homoallylic alcohol (e.g., 3-methyl-3-buten-1-ol)

  • Aldehyde (e.g., 3-methylbutanal (B7770604) / isovaleraldehyde)

  • Acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid)

  • Anhydrous solvent (e.g., methylene (B1212753) chloride, toluene)

  • Sodium bicarbonate solution (saturated)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) or sodium sulfate

  • Rotary evaporator

  • Standard laboratory glassware for organic synthesis (round-bottom flask, condenser, dropping funnel, etc.)

  • Magnetic stirrer and heating mantle

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel, dissolve the homoallylic alcohol in the chosen anhydrous solvent under an inert atmosphere (e.g., nitrogen).

  • Catalyst Addition: Add a catalytic amount of the acid catalyst to the solution and stir.

  • Aldehyde Addition: Slowly add the aldehyde to the reaction mixture via the dropping funnel over a period of 30-60 minutes. An exothermic reaction may be observed. Maintain the desired reaction temperature with a water or oil bath.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) until the starting materials are consumed.

  • Quenching: Upon completion, cool the reaction mixture to room temperature and quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

  • Workup: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the solvent using a rotary evaporator.

  • Purification: Purify the crude product by vacuum distillation or column chromatography to obtain the desired tetrahydropyran derivative.

Hypothetical Application: A Potential Synthetic Pathway from this compound

To utilize this compound in the synthesis of a floral tetrahydropyran fragrance, it would first need to be converted into a suitable homoallylic alcohol. This could potentially be achieved through a series of established organic transformations.

G Start This compound Intermediate1 Epoxide Intermediate Start->Intermediate1 Epoxidation (e.g., m-CPBA) Intermediate2 Allylic Alcohol Intermediate1->Intermediate2 Base-catalyzed Rearrangement End Tetrahydropyran Fragrance Intermediate2->End Prins Cyclization with Aldehyde Intermediate3 Homoallylic Alcohol

Figure 2: A potential synthetic pathway from this compound to a tetrahydropyran fragrance.

This proposed pathway involves an initial epoxidation of the double bond in this compound, followed by a rearrangement to an allylic alcohol, and subsequent transformation to a homoallylic alcohol which can then undergo a Prins cyclization. Further research would be required to optimize the conditions for each step and to characterize the olfactory properties of the final product.

Data Presentation

The following table summarizes the key physical and chemical properties of a well-known tetrahydropyran fragrance, Florol®, which is synthesized via a Prins-type reaction. While not directly synthesized from this compound, its properties are representative of the target molecules in this class of fragrance synthesis.

PropertyValueReference
Chemical Name Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol[5]
CAS Number 63500-71-0[3][6][7]
Molecular Formula C₁₀H₂₀O₂[4][7][8][9]
Molecular Weight 172.26 g/mol [4][8][10]
Appearance Clear, colorless liquid[4][5]
Odor Profile Floral (muguet, rose, lilac), fresh, soft[3][4][6]
Boiling Point 93-95 °C at 3 Torr; 243 °C at 760 mmHg[4][5]
Density ~0.9516 g/cm³ at 20 °C[5][8]
Flash Point 88 °C[4][5]
Refractive Index 1.45[4][5]

Table 1: Physicochemical and Olfactory Properties of Florol®

Spectroscopic Data Summary for a Representative Tetrahydropyran Fragrance

The characterization of the synthesized fragrance molecules is crucial for confirming their structure and purity. The following table summarizes the expected spectroscopic data for a compound like Florol®.

Spectroscopic TechniqueKey Features and Expected ValuesReference
¹H NMR - Broad singlet for the hydroxyl proton.- Complex multiplets for the tetrahydropyran ring protons due to conformational flexibility.- Characteristic signals for the isobutyl group protons.[8]
¹³C NMR - Signals corresponding to the 10 carbon atoms in the molecule, with shifts indicative of the tetrahydropyran ring and isobutyl side chain.N/A
Mass Spectrometry (MS) - Molecular ion peak (M⁺) at m/z 172.- Characteristic fragmentation pattern including the loss of the isobutyl group (m/z 57), leading to a fragment at m/z 115.[8][11]
Infrared (IR) Spectroscopy - Broad O-H stretching band in the region of 3200-3600 cm⁻¹.- C-H stretching vibrations for aliphatic groups in the 2800-3000 cm⁻¹ region.[8]

Table 2: Summary of Spectroscopic Data for Tetrahydro-4-methyl-2-(2-methylpropyl)-2H-pyran-4-ol.

Conclusion

This compound is a versatile molecule in the fragrance industry, valued both for its inherent fruity aroma and its potential as a building block for more complex and valuable aroma chemicals. The Prins reaction provides a powerful strategic approach to convert alkene precursors into highly sought-after tetrahydropyran-based fragrances with desirable floral notes. While direct, large-scale industrial synthesis of major fragrance compounds from this compound is not extensively documented, its structure lends itself to plausible synthetic transformations into key intermediates for these processes. The protocols and data presented herein provide a foundational understanding for researchers and scientists in the field of fragrance chemistry to explore the potential of this compound and related alkenes in the development of novel fragrance ingredients. Further research into efficient, multi-step synthetic routes starting from this compound could unlock new possibilities in fragrance design and manufacturing.

References

Application Notes and Protocols: Electrophilic Addition Reactions of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the electrophilic addition reactions of 2,3-dimethyl-1-hexene, a branched terminal alkene. The information contained herein is intended to guide researchers in predicting reaction outcomes and designing experimental procedures. The unique structural features of this compound, particularly the potential for carbocation rearrangements, are highlighted.

Introduction

This compound is a valuable starting material in organic synthesis. Its terminal double bond is susceptible to a variety of electrophilic addition reactions, allowing for the introduction of diverse functional groups. These transformations are crucial for the synthesis of more complex molecules, including potential pharmaceutical intermediates. This document outlines the theoretical basis and practical protocols for three key electrophilic addition reactions: hydrohalogenation, hydration, and halogenation.

Predicted Reaction Summary

The following table summarizes the predicted outcomes for the electrophilic addition reactions of this compound. Due to the formation of a carbocation intermediate, rearrangements are possible and can lead to the formation of multiple products. The major product is predicted based on the stability of the carbocation intermediate, following Markovnikov's rule.

ReactionReagent(s)Predicted Major ProductPredicted Minor Product(s)Key Considerations
Hydrohalogenation HBr3-Bromo-2,3-dimethylhexane2-Bromo-2,3-dimethylhexaneFollows Markovnikov's rule. A secondary carbocation is initially formed, which can rearrange to a more stable tertiary carbocation via a hydride shift.[1][2][3]
Hydration H₂O, H₂SO₄ (cat.)2,3-Dimethyl-2-hexanol2,3-Dimethyl-3-hexanolAcid-catalyzed reaction that follows Markovnikov's rule.[4] The initial secondary carbocation can rearrange to a more stable tertiary carbocation.
Halogenation Br₂ in CCl₄1,2-Dibromo-2,3-dimethylhexaneNoneProceeds via a cyclic bromonium ion intermediate, leading to anti-addition. Carbocation rearrangement is not observed.[5][6]

Reaction Mechanisms and Pathways

The electrophilic addition reactions of this compound are initiated by the attack of the electron-rich double bond on an electrophile. The nature of the intermediate formed dictates the regioselectivity and stereoselectivity of the reaction.

Hydrohalogenation with HBr

The reaction of this compound with hydrogen bromide (HBr) proceeds through a carbocation intermediate. The initial protonation of the double bond can occur at C1, leading to a more stable secondary carbocation at C2. However, this secondary carbocation can undergo a 1,2-hydride shift to form an even more stable tertiary carbocation at C3. The bromide ion then attacks the carbocation to yield the final product. The major product will be the one resulting from the more stable tertiary carbocation.

G cluster_0 Hydrohalogenation of this compound This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H+ HBr HBr Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift 2-Bromo-2,3-dimethylhexane 2-Bromo-2,3-dimethylhexane Secondary Carbocation->2-Bromo-2,3-dimethylhexane + Br- (Minor) 3-Bromo-2,3-dimethylhexane 3-Bromo-2,3-dimethylhexane Tertiary Carbocation->3-Bromo-2,3-dimethylhexane + Br- (Major)

Hydrohalogenation Pathway
Acid-Catalyzed Hydration

In the presence of a strong acid catalyst such as sulfuric acid, water adds across the double bond of this compound to form an alcohol. Similar to hydrohalogenation, the mechanism involves the formation of a carbocation intermediate. The initial protonation forms a secondary carbocation, which can rearrange to a more stable tertiary carbocation. The subsequent attack by a water molecule, followed by deprotonation, yields the corresponding alcohols. The major product is derived from the more stable tertiary carbocation.[4]

G cluster_1 Acid-Catalyzed Hydration of this compound This compound This compound Secondary Carbocation Secondary Carbocation This compound->Secondary Carbocation + H+ H3O+ H3O+ Tertiary Carbocation Tertiary Carbocation Secondary Carbocation->Tertiary Carbocation 1,2-Hydride Shift Protonated Alcohols Protonated Alcohols Secondary Carbocation->Protonated Alcohols + H2O (Minor) Tertiary Carbocation->Protonated Alcohols + H2O (Major) 2,3-Dimethyl-2-hexanol 2,3-Dimethyl-2-hexanol Protonated Alcohols->2,3-Dimethyl-2-hexanol - H+ 2,3-Dimethyl-3-hexanol 2,3-Dimethyl-3-hexanol Protonated Alcohols->2,3-Dimethyl-3-hexanol - H+

Acid-Catalyzed Hydration Pathway
Halogenation with Br₂

The addition of bromine (Br₂) to this compound proceeds through a different mechanism involving a cyclic bromonium ion intermediate. This intermediate is formed by the initial attack of the alkene on the bromine molecule. The bromide ion then attacks one of the carbons of the bromonium ion from the opposite face (anti-addition), leading to the formation of a vicinal dibromide.[5][6] This mechanism does not involve a discrete carbocation, and therefore, rearrangements are not observed.

G cluster_2 Halogenation of this compound This compound This compound Bromonium Ion Bromonium Ion This compound->Bromonium Ion + Br2 Br2 Br2 1,2-Dibromo-2,3-dimethylhexane 1,2-Dibromo-2,3-dimethylhexane Bromonium Ion->1,2-Dibromo-2,3-dimethylhexane + Br- (Anti-addition)

Halogenation Pathway

Experimental Protocols

The following are general protocols that can be adapted for the electrophilic addition reactions of this compound. All procedures should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn.

General Experimental Workflow

G Start Start Reactant Preparation Reactant Preparation Start->Reactant Preparation Reaction Setup Reaction Setup Reactant Preparation->Reaction Setup Reaction Monitoring Reaction Monitoring Reaction Setup->Reaction Monitoring Work-up Work-up Reaction Monitoring->Work-up Reaction Complete Purification Purification Work-up->Purification Characterization Characterization Purification->Characterization End End Characterization->End

General Experimental Workflow

Protocol 1: Hydrobromination of this compound

Materials:

  • This compound

  • Hydrogen bromide (33% in acetic acid)

  • Anhydrous diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Round-bottom flask with a magnetic stir bar

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in a minimal amount of anhydrous diethyl ether.

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add hydrogen bromide in acetic acid (1.1 eq) dropwise with stirring.

  • Allow the reaction mixture to stir at 0 °C for 1 hour and then warm to room temperature and stir for an additional 2 hours.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

  • Transfer the mixture to a separatory funnel and extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purify the crude product by column chromatography on silica (B1680970) gel to isolate the major and minor bromoalkane products.

Protocol 2: Acid-Catalyzed Hydration of this compound

Materials:

  • This compound

  • 50% aqueous sulfuric acid

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Round-bottom flask with a magnetic stir bar and reflux condenser

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, combine this compound (1.0 eq) and 50% aqueous sulfuric acid (5 eq).

  • Heat the mixture to 50 °C and stir vigorously for 4-6 hours.

  • Monitor the reaction progress by gas chromatography (GC) or TLC.

  • After the reaction is complete, cool the mixture to room temperature and transfer it to a separatory funnel.

  • Extract the aqueous layer with diethyl ether (3 x 25 mL).

  • Carefully wash the combined organic layers with saturated sodium bicarbonate solution, followed by water and brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the organic solution using a rotary evaporator.

  • Purify the resulting crude alcohol by fractional distillation or column chromatography.

Protocol 3: Bromination of this compound

Materials:

  • This compound

  • Bromine (Br₂)

  • Carbon tetrachloride (CCl₄)

  • 10% aqueous sodium thiosulfate (B1220275) solution

  • Anhydrous calcium chloride

  • Round-bottom flask with a magnetic stir bar and dropping funnel

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq) in carbon tetrachloride.

  • Cool the flask in an ice bath.

  • Slowly add a solution of bromine (1.0 eq) in carbon tetrachloride dropwise from a dropping funnel with constant stirring. The disappearance of the bromine color indicates the reaction is proceeding.

  • After the addition is complete, allow the mixture to stir at room temperature for 30 minutes.

  • Wash the reaction mixture with 10% aqueous sodium thiosulfate solution to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Filter the drying agent and remove the solvent by rotary evaporation to yield the crude dibromoalkane.

  • The product can be further purified by vacuum distillation if necessary.

Applications in Drug Development

The products of these electrophilic addition reactions serve as versatile intermediates in medicinal chemistry.

  • Alkyl Halides (from Hydrohalogenation and Halogenation): Halogenated organic compounds are prevalent in pharmaceuticals. The carbon-halogen bond can participate in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to form carbon-carbon and carbon-heteroatom bonds, which are fundamental in building complex molecular scaffolds. Furthermore, the halogen atom can act as a bioisostere for other functional groups and can influence the lipophilicity and metabolic stability of a drug candidate.

  • Alcohols (from Hydration): The hydroxyl group is a key functional group in many drug molecules, as it can act as a hydrogen bond donor and acceptor, facilitating interactions with biological targets. Alcohols can be further functionalized to ethers, esters, and other derivatives to modulate the pharmacological properties of a compound. The tertiary alcohols produced from the hydration of this compound can be of particular interest due to their increased steric bulk and potential for improved metabolic stability.

The strategic application of these electrophilic addition reactions on this compound provides a pathway to a variety of functionalized building blocks that are valuable for the synthesis and optimization of new therapeutic agents.

References

Application Notes and Protocols for the Hydroformylation of Branched Terminal Alkenes for Aldehyde Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Application Notes

The selective synthesis of branched aldehydes from branched terminal alkenes via hydroformylation is a pivotal transformation in organic chemistry, with significant implications for the pharmaceutical and fine chemical industries. Branched aldehydes are valuable intermediates in the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), fragrances, and agrochemicals. The introduction of a formyl group at a sterically hindered position creates a key building block with a defined stereocenter, offering a direct route to chiral alcohols, carboxylic acids, and amines.

Traditionally, the hydroformylation of terminal alkenes favors the formation of linear aldehydes due to steric factors. However, recent advancements in catalyst design, particularly the development of sophisticated phosphine (B1218219) and phosphite (B83602) ligands, have enabled remarkable control over regioselectivity, favoring the formation of the branched isomer. This has opened up new avenues for the efficient synthesis of previously challenging molecular architectures.

This document provides detailed protocols and data for the rhodium-catalyzed hydroformylation of branched terminal alkenes, with a focus on achieving high selectivity for the desired branched aldehyde product. The methodologies described herein are applicable to a range of branched olefinic substrates and can be adapted for various research and development applications.

Key Advantages of Branched-Selective Hydroformylation:

  • Atom Economy: Hydroformylation is an atom-economical reaction, incorporating all atoms of the reactants (alkene, CO, and H₂) into the product.

  • Direct Functionalization: It provides a direct method for the introduction of a carbonyl group, a versatile functional handle for further chemical modifications.

  • Access to Complex Scaffolds: Enables the synthesis of sterically congested and structurally complex aldehydes that are difficult to access through other synthetic routes.

  • Potential for Asymmetry: The use of chiral ligands allows for the enantioselective synthesis of chiral aldehydes, which is of paramount importance in drug development.

Experimental Protocols

General Considerations
  • All manipulations of air- and moisture-sensitive materials should be carried out under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.

  • Syngas (a mixture of carbon monoxide and hydrogen) is flammable and toxic. All hydroformylation reactions must be conducted in a well-ventilated fume hood using appropriate high-pressure equipment.

  • Solvents should be freshly distilled from appropriate drying agents prior to use.

  • Alkenes should be passed through a short column of activated alumina (B75360) to remove any peroxide impurities.

Protocol 1: Rhodium-Catalyzed Hydroformylation of 3,3-Dimethyl-1-butene with BOBPHOS Ligand

This protocol describes a general procedure for the hydroformylation of a branched terminal alkene using a rhodium catalyst with the BOBPHOS ligand, known for its high branched selectivity.[1]

Materials:

  • [Rh(CO)₂(acac)] (Rhodium dicarbonyl acetylacetonate)

  • BOBPHOS (Benzoxaphosphole-based phosphine-phosphite ligand)

  • 3,3-Dimethyl-1-butene

  • Toluene (B28343) (anhydrous)

  • Syngas (1:1 mixture of CO:H₂)

  • High-pressure autoclave equipped with a magnetic stir bar and a pressure gauge

Procedure:

  • Catalyst Preparation: In a glovebox, a Schlenk flask is charged with [Rh(CO)₂(acac)] (0.01 mmol, 1.0 mol%) and BOBPHOS (0.012 mmol, 1.2 mol%). Anhydrous toluene (5 mL) is added, and the mixture is stirred for 15 minutes to form the active catalyst solution.

  • Reaction Setup: The catalyst solution is transferred via cannula to a high-pressure autoclave. 3,3-Dimethyl-1-butene (1.0 mmol, 1.0 equiv) is then added to the autoclave.

  • Reaction Execution: The autoclave is sealed, removed from the glovebox, and purged three times with syngas. The reactor is then pressurized to 20 bar with syngas and heated to 80 °C with vigorous stirring.

  • Reaction Monitoring: The reaction progress can be monitored by taking aliquots (after cooling and depressurizing the reactor) and analyzing them by gas chromatography (GC) or ¹H NMR spectroscopy.

  • Work-up: After the desired conversion is reached (typically 12-24 hours), the autoclave is cooled to room temperature and the pressure is carefully released in a fume hood. The reaction mixture is then concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica (B1680970) gel using a mixture of hexane (B92381) and ethyl acetate (B1210297) as the eluent to afford the desired branched aldehyde (4,4-dimethyl-2-formylbutane).

Data Presentation

The following table summarizes representative data for the hydroformylation of various branched terminal alkenes, highlighting the effect of different ligands and reaction conditions on conversion and regioselectivity.

SubstrateCatalyst PrecursorLigandTemp (°C)Pressure (bar)Time (h)Conversion (%)b:l RatioReference
3,3-Dimethyl-1-butene[Rh(CO)₂(acac)]BOBPHOS802024>9598:2[1]
Vinylcyclohexane[Rh(CO)₂(acac)]BOBPHOS6010169895:5[1]
Styrene[Rh(COD)Cl]₂P6 (hybrid phosphate)3040249625.4:1[2]
1-Hexene[Rh(CO)₂(acac)]BOBPHOS802024>953:1[3]

b:l ratio refers to the ratio of branched to linear aldehyde products.

Visualizations

Experimental Workflow for Hydroformylation

experimental_workflow cluster_prep Catalyst Preparation (Inert Atmosphere) cluster_reaction Hydroformylation Reaction cluster_analysis Product Analysis & Purification catalyst_prec [Rh(CO)2(acac)] catalyst_sol Active Catalyst Solution catalyst_prec->catalyst_sol ligand BOBPHOS Ligand ligand->catalyst_sol solvent_prep Anhydrous Toluene solvent_prep->catalyst_sol autoclave High-Pressure Autoclave catalyst_sol->autoclave reaction Heating & Stirring autoclave->reaction substrate Branched Terminal Alkene substrate->autoclave syngas Syngas (CO/H2) syngas->reaction workup Work-up (Depressurize, Concentrate) reaction->workup purification Column Chromatography workup->purification analysis GC/NMR Analysis workup->analysis product Branched Aldehyde purification->product

Caption: Experimental workflow for branched-selective hydroformylation.

Catalytic Cycle of Rhodium-Catalyzed Hydroformylation

catalytic_cycle A RhH(CO)(L)2 B RhH(CO)(L)(alkene) A->B + Alkene - L C_branched Rh(alkyl_branched)(CO)(L)2 B->C_branched Hydride Migration (Branched) C_linear Rh(alkyl_linear)(CO)(L)2 B->C_linear Hydride Migration (Linear) D_branched Rh(acyl_branched)(CO)(L)2 C_branched->D_branched + CO Migratory Insertion E Rh(acyl_branched)(H)2(CO)(L)2 D_branched->E + H2 Oxidative Addition E->A - Product Reductive Elimination Product Branched Aldehyde E->Product

Caption: Simplified catalytic cycle for branched-selective hydroformylation.

References

Troubleshooting & Optimization

Technical Support Center: Preventing Carbocation Rearrangement in Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing carbocation rearrangement during alkene synthesis.

Frequently Asked Questions (FAQs)

Q1: What is carbocation rearrangement and why does it occur during alkene synthesis?

A1: Carbocation rearrangement is a process in which a carbocation intermediate rearranges to form a more stable carbocation.[1][2] This typically occurs through a hydride shift (the migration of a hydrogen atom with its bonding electrons) or an alkyl shift (the migration of an alkyl group with its bonding electrons) from an adjacent carbon to the positively charged carbon.[1][3] The driving force for this rearrangement is the formation of a more stable carbocation (tertiary > secondary > primary).[2][4] In alkene synthesis, particularly during acid-catalyzed dehydration of alcohols (an E1 reaction), a carbocation intermediate is formed, creating the possibility for rearrangement and leading to a mixture of alkene products, including ones with a different carbon skeleton than the starting material.[5][6]

Q2: How can I predict if a carbocation rearrangement is likely to occur in my reaction?

A2: Rearrangement is likely if the reaction proceeds through a carbocation intermediate and if a more stable carbocation can be formed via a 1,2-hydride or 1,2-alkyl shift.[2][7] Scenarios prone to rearrangement include:

  • Dehydration of secondary alcohols: This initially forms a secondary carbocation, which can rearrange to a more stable tertiary carbocation if an adjacent carbon is more substituted.[8][9]

  • Reactions involving primary alcohols under certain conditions: While primary alcohols typically undergo dehydration via an E2 mechanism, if a primary carbocation were to form, it would be highly unstable and readily rearrange.[10][11] However, some sources suggest a concerted mechanism where the leaving group departs as an alkyl or hydride shift occurs to avoid the formation of a primary carbocation.[1]

  • Substrates with quaternary carbons adjacent to a carbocation center: This setup can facilitate an alkyl shift to form a more stable tertiary carbocation.[12]

Q3: What are the primary strategies to avoid carbocation rearrangements in alkene synthesis from alcohols?

A3: The most effective strategy is to choose a reaction pathway that avoids the formation of a free carbocation intermediate. This can be achieved by promoting an E2 elimination mechanism instead of an E1 mechanism.[5][7] Key methods include:

  • Conversion to a Good Leaving Group: Convert the alcohol's hydroxyl group (a poor leaving group) into a better leaving group, such as a tosylate or mesylate. Subsequent treatment with a strong, non-nucleophilic base will favor an E2 elimination, which is a concerted reaction and does not involve a carbocation intermediate.[5][7]

  • Using Phosphorus Oxychloride (POCl₃) and Pyridine (B92270): This reagent system is effective for dehydrating alcohols to alkenes without rearrangement.[7][13] The reaction proceeds through an E2-like mechanism where POCl₃ activates the hydroxyl group, and pyridine acts as a base to remove a proton.[7]

Troubleshooting Guides

Problem 1: My acid-catalyzed dehydration of a secondary alcohol yielded a mixture of alkenes, including a product with a rearranged carbon skeleton.

  • Cause: The reaction is proceeding via an E1 mechanism, which involves the formation of a secondary carbocation. This carbocation is rearranging to a more stable tertiary carbocation before elimination occurs, leading to the observed product mixture.[6][8]

  • Solution 1: Switch to an E2-favored protocol.

    • Method: Convert the alcohol to a tosylate or mesylate, followed by elimination with a strong base.

    • Protocol:

      • Tosylation/Mesylation: React the alcohol with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine.

      • Elimination: Treat the resulting tosylate or mesylate with a strong, non-nucleophilic base such as potassium tert-butoxide (t-BuOK) to induce E2 elimination.[5][7]

  • Solution 2: Use an alternative dehydrating agent.

    • Method: Employ phosphorus oxychloride (POCl₃) in the presence of pyridine.

    • Protocol:

      • Dissolve the alcohol in pyridine (which acts as both solvent and base).

      • Cool the mixture in an ice bath.

      • Add POCl₃ dropwise.

      • Allow the reaction to warm to room temperature and then heat as necessary to drive the elimination.[7][13]

Problem 2: I am trying to synthesize a specific alkene isomer, but the reaction is not regioselective.

  • Cause: E1 reactions often produce a mixture of Zaitsev (more substituted) and Hofmann (less substituted) products. If rearrangement occurs, the product distribution becomes even more complex.[7] E2 reactions can also yield mixtures, with the product ratio depending on the base used.

  • Solution: Control regioselectivity in E2 elimination.

    • For the Zaitsev product (more substituted alkene): Use a small, strong base like sodium ethoxide (NaOEt) or sodium methoxide (B1231860) (NaOMe).[7]

    • For the Hofmann product (less substituted alkene): Use a sterically hindered (bulky) base such as potassium tert-butoxide (t-BuOK).[5]

Data Presentation

Table 1: Reaction Conditions for Alcohol Dehydration and Associated Mechanisms.

Alcohol TypeReagent(s)Typical TemperatureMechanismCarbocation Rearrangement?
PrimaryConcentrated H₂SO₄170-180°CE2No
SecondaryConcentrated H₂SO₄100-140°CE1Yes, likely
TertiaryConcentrated H₂SO₄25-80°CE1Possible, if a more stable carbocation can be formed
Secondary/TertiaryPOCl₃, PyridineVaries (often initially cooled, then heated)E2-likeNo
Secondary/Tertiary1. TsCl/MsCl, Pyridine2. Strong Base (e.g., t-BuOK)VariesE2No

Data compiled from multiple sources.[8][14]

Experimental Protocols

Protocol 1: Alkene Synthesis from a Secondary Alcohol via Tosylation and E2 Elimination (Rearrangement Avoided)

  • Tosylation of the Alcohol:

    • Dissolve the secondary alcohol (1 equivalent) in dichloromethane (B109758) (CH₂Cl₂) and cool to 0°C.

    • Add pyridine (1.5 equivalents).

    • Slowly add p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) in portions, keeping the temperature below 5°C.

    • Stir the reaction at 0°C for 4-6 hours or until TLC analysis indicates complete consumption of the starting alcohol.

    • Quench the reaction with cold water and separate the organic layer.

    • Wash the organic layer sequentially with cold dilute HCl, saturated NaHCO₃ solution, and brine.

    • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude tosylate.

  • E2 Elimination:

    • Dissolve the crude tosylate in a suitable solvent like tetrahydrofuran (B95107) (THF) or dimethyl sulfoxide (B87167) (DMSO).

    • Add a strong base, such as potassium tert-butoxide (t-BuOK) (1.5 equivalents), at room temperature.

    • Heat the reaction mixture if necessary and monitor by TLC or GC for the formation of the alkene.

    • Upon completion, cool the reaction, quench with water, and extract the product with a suitable organic solvent (e.g., diethyl ether).

    • Wash, dry, and concentrate the organic extracts.

    • Purify the resulting alkene by distillation or column chromatography.

Mandatory Visualizations

E1_vs_E2 cluster_0 E1 Pathway (Prone to Rearrangement) cluster_1 E2 Pathway (Rearrangement Avoided) E1_Start Secondary Alcohol E1_Protonation Protonated Alcohol E1_Start->E1_Protonation + H⁺ E1_Carbocation1 Secondary Carbocation E1_Protonation->E1_Carbocation1 - H₂O E1_Rearrangement Hydride/Alkyl Shift E1_Carbocation1->E1_Rearrangement E1_Product1 Non-rearranged Alkene E1_Carbocation1->E1_Product1 - H⁺ E1_Carbocation2 Tertiary Carbocation E1_Rearrangement->E1_Carbocation2 E1_Product2 Rearranged Alkene (Major) E1_Carbocation2->E1_Product2 - H⁺ E2_Start Secondary Alcohol E2_Tosylate Tosylate/Mesylate E2_Start->E2_Tosylate TsCl/MsCl, Pyridine E2_Product Specific Alkene Product E2_Tosylate->E2_Product Strong Base (e.g., t-BuOK)

Caption: Comparison of E1 and E2 pathways for alkene synthesis from alcohols.

POCl3_Mechanism POCl₃ Dehydration Workflow Start Alcohol (R-OH) Intermediate Chlorophosphate Intermediate (R-O-POCl₂) Start->Intermediate Activation of -OH Alkene Alkene Intermediate->Alkene E2-like Elimination (Pyridine acts as base) Reagents POCl₃, Pyridine Reagents->Intermediate

Caption: Simplified workflow for alcohol dehydration using POCl₃.

References

Technical Support Center: Optimizing Catalyst Selection for Ethylene Dimerization to Hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working on the catalytic dimerization and trimerization of ethylene (B1197577) to produce 1-hexene (B165129).

Troubleshooting Guide

This guide addresses common issues encountered during ethylene oligomerization experiments in a question-and-answer format.

Question: Why is my catalyst activity (ethylene conversion) low?

Answer: Low catalyst activity can stem from several factors:

  • Insufficient Co-catalyst Activation: The active catalytic species may not be forming efficiently. The type and amount of co-catalyst, such as methylaluminoxane (B55162) (MAO) or triisobutylaluminum (B85569) (TIBA), are crucial. For some systems, increasing the co-catalyst to metal molar ratio (e.g., Al/Cr or Al/Ni) can lead to more activated sites and higher activity.[1]

  • Reaction Temperature: Temperature significantly impacts reaction rates. For some catalyst systems, an increase in temperature up to a certain point (e.g., 60°C) can increase ethylene conversion. However, excessively high temperatures can lead to decreased monomer solubility and catalyst deactivation.[2]

  • Ethylene Pressure: Higher ethylene pressure generally leads to higher catalyst activity due to improved diffusion of the monomer to the active sites.[2] A first-order dependence on ethylene pressure has been observed at lower pressures for some systems.

  • Catalyst Deactivation: The catalyst may be deactivating over time. This can be caused by the aggregation of active sites or the formation of polymers that block access to these sites.[3]

  • Impurities: Traces of water, air, or other impurities in the reactor or reagents can poison the catalyst. Ensure the reactor is properly dried (e.g., by heating under vacuum) and purged with an inert gas before the reaction.[2][4]

Question: Why is the selectivity towards 1-hexene low, and what are the common byproducts?

Answer: Low selectivity for 1-hexene is a common challenge, with byproducts often including 1-butene, 1-octene (B94956), higher oligomers, and polyethylene (B3416737).

  • Formation of 1-Butene: Many catalysts are highly active for ethylene dimerization to 1-butene. For instance, some nickel-based catalysts can exhibit high selectivity for butenes.[5] The ligand structure and catalyst environment play a key role in favoring trimerization over dimerization.

  • Formation of 1-Octene and Higher Oligomers: The metallacycle mechanism can explain the formation of 1-octene through the expansion of the metallacycle intermediate.[3] The nature of the co-catalyst can significantly influence the relative selectivity between 1-hexene and 1-octene.[6]

  • Formation of Isomers (e.g., 2-butene): Isomerization of the desired alpha-olefin product can occur. Higher reaction temperatures can sometimes favor the formation of more stable internal olefins.[5][7]

  • Polymer Formation: The formation of polyethylene is a significant issue, especially with highly active catalysts. This can lead to reactor fouling.[8] The choice of promoter and reaction conditions can help minimize polymer formation.[2]

Question: My catalyst appears to be deactivating quickly. What are the potential causes and solutions?

Answer: Catalyst deactivation can be a significant issue, particularly for homogeneous catalysts.[9]

  • Aggregation of Active Sites: For heterogeneous catalysts, the active metal sites can aggregate, leading to a loss of activity.[3] Using supports that provide well-isolated active sites, such as metal-organic frameworks (MOFs), can mitigate this.[3][9]

  • Co-catalyst Degradation: Some co-catalysts can be unstable under reaction conditions, leading to a decrease in the concentration of the active species.[6]

  • Fouling by Polymer Byproducts: The formation of solid polyethylene can block the active sites of the catalyst, leading to deactivation.[8] Optimizing reaction conditions to minimize polymer formation is crucial.

  • Influence of Ethylene Pressure: The deactivation rate can be dependent on ethylene pressure.[10]

Frequently Asked Questions (FAQs)

What are the common types of catalysts used for ethylene trimerization to 1-hexene?

Chromium-based catalysts are particularly notable for their high selectivity and activity in producing 1-hexene and have been implemented in industrial processes.[11] These catalysts are often used with ligands containing P and N donor atoms.[4][6] Nickel-based catalysts are also widely studied, though they often show higher selectivity for dimerization to 1-butene.[3] Both homogeneous and heterogeneous catalyst systems are actively researched, with heterogeneous catalysts offering advantages in terms of separation and recyclability.[3][11]

What is the role of the co-catalyst in the reaction?

A co-catalyst, typically an alkylaluminum compound like MAO, MMAO, or TIBA, is essential for activating the transition metal center of the main catalyst.[1] It is believed to generate a cationic active metal center that can then coordinate with ethylene molecules to initiate the oligomerization process.[6] The choice and concentration of the co-catalyst can have a dramatic effect on the catalyst's activity, selectivity, and stability.[1][6]

How do reaction temperature and pressure influence the outcome of ethylene oligomerization?

  • Temperature: Temperature has a complex effect on the reaction. While higher temperatures can increase the reaction rate, they can also lead to undesirable side reactions like isomerization and can decrease monomer solubility.[2][7] For some systems, an optimal temperature exists that balances activity and selectivity.[1] Ethylene oligomerization is an exothermic reaction, so lower temperatures can favor the equilibrium towards the products.[1]

  • Pressure: Increasing ethylene pressure generally enhances the reaction rate by increasing the concentration of the monomer at the catalytic active sites.[2] Higher ethylene pressure can also suppress the re-insertion of 1-butene, which can lead to the formation of 2-butene (B3427860) and hexene byproducts.

What analytical techniques are used to analyze the products?

Gas chromatography (GC) is the primary method for analyzing the liquid and gaseous products of the reaction.[2] A capillary column is typically used to separate the different olefin isomers (1-butene, 1-hexene, 1-octene, etc.) and any other byproducts.[2] The effluent from the reactor can be analyzed online with a GC equipped with a Flame Ionization Detector (GC-FID).[12] For more detailed structural information, especially for liquid products, comprehensive two-dimensional gas chromatography-mass spectrometry (2D GC-MS) can be employed.[12]

Quantitative Data Summary

Table 1: Performance of Various Catalyst Systems for Ethylene Oligomerization

Catalyst SystemCo-catalystTemperature (°C)Pressure (bar)Activity (TOF, h⁻¹)Selectivity to C4 (%)Selectivity to C6 (%)Reference
Ni(10%)-MFU-4lMAO253021,00094.94.8[5],
Ni-ZIF-8EASC3550>1,000,000>85-[9]
Cr-SNS-D (homogeneous)MMAO802560,772 g 1-C₆/g Cr-99.9[11]
Cr/PD-TPA COFTIBA--5.46 x 10⁵ g/(mol Cr·h)-21.9[1]
Ti-basedTEA/EDC5522---[2]

*TOF = Turnover Frequency (moles of ethylene consumed per mole of metal per hour, unless otherwise specified). EASC = Ethylaluminum sesquichloride.

Table 2: Effect of Reaction Parameters on a Ti-based Catalyst System

ParameterRangeEffect on Ethylene ConversionEffect on 1-Butene SelectivityReference
TemperatureUp to 60°CIncreasedIncreased[2]
Temperature> 60°CDecreasedDecreased[2]
Ethylene PressureIncreasingIncreasedIncreased[2]
Al/Ti Molar RatioIncreasingIncreased-[2]
THF/Ti Molar RatioUp to 4IncreasedIncreased[2]
THF/Ti Molar Ratio> 4DecreasedDecreased[2]

Experimental Protocols

General Procedure for Ethylene Trimerization in a Batch Reactor

  • Reactor Preparation:

    • Thoroughly clean and dry a high-pressure autoclave reactor (e.g., 500 mL).[4]

    • Heat the reactor under vacuum (e.g., to 100°C for one hour) to eliminate any traces of water and air.[2][4]

    • Cool the reactor to ambient temperature and purge it with an inert gas, such as nitrogen or argon, for at least 30 minutes.[2]

  • Reaction Setup:

    • Under an inert atmosphere, add the desired amount of anhydrous solvent (e.g., toluene, cyclohexane, or n-heptane) to the reactor.[2][4]

    • Add the catalyst components in the specified order. This often involves adding the chromium or nickel source, followed by the ligand, and then the co-catalyst (e.g., MAO or MMAO).[4] The catalyst system can also be prepared in-situ.[4]

    • Seal the reactor and set the desired stirring speed (e.g., 900 rpm).[2]

  • Reaction Execution:

    • Pressurize the reactor with ethylene to the desired pressure (e.g., 0.5-10.0 MPa).[4]

    • Bring the reactor to the target reaction temperature (e.g., 30-150°C).[4]

    • Maintain the reaction for the specified duration (e.g., 0.1-4 hours), keeping the temperature and pressure constant.[4]

  • Reaction Quenching and Product Analysis:

    • At the end of the reaction time, rapidly cool the reactor using an ice bath to condense any volatile products.[4]

    • Carefully vent the excess ethylene pressure.

    • Quench the reaction by adding a small amount of an acidified alcohol solution (e.g., 10 wt% HCl in ethanol).[4]

    • Collect liquid and gas samples for analysis by gas chromatography (GC) to determine the product distribution.[2]

Visualizations

TroubleshootingWorkflow start Problem Encountered low_activity Low Catalyst Activity / Conversion start->low_activity low_selectivity Low 1-Hexene Selectivity start->low_selectivity deactivation Rapid Catalyst Deactivation start->deactivation check_cocatalyst Verify Co-catalyst Type & Ratio low_activity->check_cocatalyst Is activation sufficient? check_temp_pressure Optimize Temperature & Pressure low_activity->check_temp_pressure check_impurities Check for Impurities (Air/Water) low_activity->check_impurities analyze_byproducts Analyze Byproduct Distribution (GC) low_selectivity->analyze_byproducts deactivation->analyze_byproducts Is polymer fouling likely? check_catalyst_support Evaluate Catalyst Support/Ligand deactivation->check_catalyst_support Is aggregation suspected? solution_cocatalyst Adjust Al/Metal Ratio check_cocatalyst->solution_cocatalyst No solution_conditions Systematically Vary T & P check_temp_pressure->solution_conditions solution_purity Ensure Inert Atmosphere & Dry Reagents check_impurities->solution_purity Yes analyze_byproducts->check_catalyst_support High C4/C8 or Polymer? solution_ligand Modify Ligand Structure check_catalyst_support->solution_ligand solution_support Use MOF or other stabilizing support check_catalyst_support->solution_support

Caption: Troubleshooting workflow for common issues in ethylene oligomerization.

CatalystPerformanceFactors catalyst_performance Catalyst Performance (Activity & Selectivity) catalyst Catalyst System catalyst_performance->catalyst conditions Reaction Conditions catalyst_performance->conditions cocatalyst Co-catalyst catalyst_performance->cocatalyst metal_center Metal Center (Cr, Ni) catalyst->metal_center ligand_support Ligand / Support Structure catalyst->ligand_support temperature Temperature conditions->temperature pressure Ethylene Pressure conditions->pressure solvent Solvent conditions->solvent cocatalyst_type Type (MAO, TIBA, etc.) cocatalyst->cocatalyst_type cocatalyst_ratio Al/Metal Ratio cocatalyst->cocatalyst_ratio

Caption: Key factors influencing catalyst performance in ethylene to 1-hexene conversion.

References

improving yield and selectivity in 2,3-Dimethyl-1-hexene synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to improve yield and selectivity in the synthesis of 2,3-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The main synthetic routes to this compound include the dehydration of 2,3-dimethyl-3-hexanol (B1581839), the Wittig reaction, and a Grignard reaction to form a suitable tertiary alcohol followed by dehydration. Each method has its own advantages and challenges concerning yield and selectivity.

Q2: Which precursor alcohol is best for the dehydration synthesis of this compound?

A2: The acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol is a common method. However, this reaction typically follows Zaitsev's rule, favoring the formation of the more substituted and stable alkene, 2,3-dimethyl-2-hexene (B165507), as the major product.[1][2] Achieving high selectivity for the terminal alkene, this compound, via this method is challenging due to the formation of a stable tertiary carbocation that can lead to a mixture of isomeric products.[1][3]

Q3: How can I purify this compound from its isomers?

A3: Due to the close boiling points of the resulting alkene isomers, purification can be challenging. Fractional distillation is the recommended method for separating this compound from its more stable isomers like 2,3-dimethyl-2-hexene.[4][5] Careful control of the distillation temperature is crucial for effective separation.

Q4: What are the main challenges in synthesizing this compound?

A4: The primary challenges include controlling regioselectivity to favor the formation of the terminal alkene over more stable internal isomers, preventing carbocation rearrangements in dehydration reactions, and separating the desired product from a mixture of isomers with similar physical properties.[1][3]

Troubleshooting Guides

Dehydration of 2,3-Dimethyl-3-hexanol

Q: My dehydration reaction yields a mixture of alkenes with low selectivity for this compound. How can I improve this?

A: This is a common issue as the reaction proceeds via a tertiary carbocation, leading to a mixture of products, with the Zaitsev product (2,3-dimethyl-2-hexene) typically being the major one.[1]

  • Choice of Acid: Using a milder acid catalyst like phosphoric acid instead of sulfuric acid can sometimes reduce the extent of side reactions and charring.[6]

  • Reaction Temperature: Lowering the reaction temperature may favor the kinetic product, but it can also decrease the overall reaction rate. The temperature for tertiary alcohol dehydration is typically in the range of 25-80°C.[7][8]

  • Alternative Dehydrating Agents: Consider using phosphorus oxychloride (POCl₃) in pyridine. This reagent can favor the E2 mechanism and may provide better selectivity for the less substituted alkene, although this is more effective for primary and secondary alcohols.[7]

Q: The reaction mixture has turned dark, and the yield is low. What could be the cause?

A: This is likely due to charring and oxidation of the alcohol, especially when using concentrated sulfuric acid, which is a strong oxidizing agent.[6]

  • Use Phosphoric Acid: Switch to concentrated phosphoric(V) acid, which is less oxidizing and generally produces cleaner reactions.[6]

  • Control Temperature: Avoid excessive heating. Maintain the temperature within the recommended range for tertiary alcohol dehydration.[7]

  • Reaction Time: Do not prolong the reaction time unnecessarily, as this can lead to decomposition.

Wittig Reaction

Q: My Wittig reaction for the synthesis of this compound has a low yield. What are the possible reasons?

A: Low yields in Wittig reactions can stem from several factors related to the ylide generation and the reaction conditions.

  • Ylide Formation: The phosphonium (B103445) ylide must be generated under anhydrous conditions using a strong base like n-butyllithium. The presence of moisture can quench the base and the ylide.[9]

  • Steric Hindrance: The reaction between a sterically hindered ketone and a bulky ylide can be slow. For the synthesis of this compound, a potential route is the reaction of 3-methyl-2-pentanone (B1360105) with methylenetriphenylphosphorane. The steric hindrance around the carbonyl group can affect the reaction rate.

  • Reaction Conditions: Ensure the reaction is carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent the degradation of the ylide. The choice of solvent (typically THF or diethyl ether) is also crucial.[10]

Q: How can I remove the triphenylphosphine (B44618) oxide byproduct effectively?

A: Triphenylphosphine oxide can be challenging to remove completely.

  • Precipitation: After the reaction, the solvent can be evaporated, and the residue can be triturated with a non-polar solvent like hexanes. The non-polar alkene product will dissolve, while the more polar triphenylphosphine oxide will precipitate and can be removed by filtration.[11]

  • Chromatography: If precipitation is not sufficient, column chromatography on silica (B1680970) gel can be used for purification.[12]

Grignard Reaction (for precursor alcohol synthesis)

Q: The Grignard reaction to synthesize 2,3-dimethyl-3-hexanol is not initiating. What should I do?

A: The initiation of a Grignard reaction is often the most critical step.

  • Magnesium Activation: The surface of the magnesium turnings may be coated with magnesium oxide, which prevents the reaction. Activate the magnesium by crushing the turnings, adding a small crystal of iodine, or a few drops of 1,2-dibromoethane.[5]

  • Anhydrous Conditions: Grignard reagents are highly reactive towards protic solvents like water and alcohols. Ensure all glassware is flame-dried and the solvent (typically anhydrous diethyl ether or THF) is completely dry.[13]

Q: My Grignard reaction has a low yield of the desired tertiary alcohol. What are the common side reactions?

A: Several side reactions can reduce the yield.

  • Enolization: If the ketone has acidic alpha-protons, the Grignard reagent can act as a base and deprotonate the ketone, forming an enolate that will not react further.[14]

  • Reduction: With bulky Grignard reagents and sterically hindered ketones, the ketone can be reduced to a secondary alcohol.[14]

  • Wurtz Coupling: The Grignard reagent can couple with the starting alkyl halide.[15]

Quantitative Data Summary

Synthesis MethodPrecursorsTypical YieldSelectivity IssuesReference
Dehydration 2,3-Dimethyl-3-hexanolModerate to HighLow for this compound. Major product is 2,3-dimethyl-2-hexene (Zaitsev's rule).[1]
Wittig Reaction 3-Methyl-2-pentanone + MethylenetriphenylphosphoraneHighGood selectivity for the terminal alkene.[9]
Grignard Reaction + Dehydration 3-Methyl-2-pentanone + Methylmagnesium bromide, then dehydrationHigh for alcohol, moderate for alkeneDehydration step has the same selectivity issues as the direct dehydration method.[16]

Experimental Protocols

Protocol 1: Synthesis of 2,3-Dimethyl-3-hexanol via Grignard Reaction

This protocol describes the synthesis of the precursor alcohol for subsequent dehydration.

Materials:

  • Magnesium turnings

  • Iodine crystal (for activation)

  • Anhydrous diethyl ether

  • Methyl iodide

  • 3-Methyl-2-pentanone

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate

Procedure:

  • Preparation of Grignard Reagent:

    • Set up a flame-dried three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a nitrogen inlet.

    • Place magnesium turnings in the flask and add a small crystal of iodine.

    • Add anhydrous diethyl ether to cover the magnesium.

    • Add a solution of methyl iodide in anhydrous diethyl ether to the dropping funnel and add it dropwise to the magnesium suspension to initiate the reaction.

    • Once the reaction starts, continue the addition at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Ketone:

    • Cool the Grignard reagent solution to 0°C in an ice bath.

    • Add a solution of 3-methyl-2-pentanone in anhydrous diethyl ether dropwise to the Grignard reagent with vigorous stirring.

    • After the addition is complete, allow the mixture to warm to room temperature and stir for 1 hour.

  • Work-up and Purification:

    • Cool the reaction mixture in an ice bath and slowly quench the reaction by adding a saturated aqueous ammonium chloride solution.

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and remove the solvent under reduced pressure to obtain the crude 2,3-dimethyl-3-hexanol.

    • Purify the product by distillation.

Protocol 2: Dehydration of 2,3-Dimethyl-3-hexanol

Materials:

  • 2,3-Dimethyl-3-hexanol

  • Concentrated phosphoric acid (85%) or concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Boiling chips

Procedure:

  • Reaction Setup:

    • To a round-bottom flask, add 2,3-dimethyl-3-hexanol and a few boiling chips.

    • Carefully add the acid catalyst (e.g., phosphoric acid) to the flask while swirling.[17]

  • Distillation:

    • Assemble a fractional distillation apparatus.

    • Gently heat the mixture. The alkene products are volatile and will co-distill with water as they are formed.[17]

    • Collect the distillate in a receiving flask cooled in an ice bath.

  • Work-up and Purification:

    • Transfer the distillate to a separatory funnel.

    • Neutralize any residual acid by washing with a 5% sodium bicarbonate solution. Vent frequently to release CO₂.[17]

    • Wash the organic layer with water.

    • Dry the organic layer over anhydrous sodium sulfate.

    • Decant the dried liquid into a pre-weighed vial.

    • Further purify by fractional distillation to separate the isomeric alkenes.

Protocol 3: Synthesis of this compound via Wittig Reaction

This protocol outlines a general procedure that can be adapted for the synthesis of this compound.

Materials:

Procedure:

  • Ylide Generation:

    • In a flame-dried, two-necked round-bottom flask under a nitrogen atmosphere, suspend isopropyltriphenylphosphonium bromide in anhydrous THF.

    • Cool the suspension to 0°C in an ice bath.

    • Slowly add n-BuLi dropwise to the stirred suspension.

    • Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction:

    • In a separate flask, dissolve 2-methylbutanal in anhydrous THF.

    • Slowly add the aldehyde solution to the prepared ylide solution at 0°C.

    • Allow the reaction to warm to room temperature and stir for several hours or overnight. Monitor the reaction by TLC.[18]

  • Work-up and Purification:

    • Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the organic phase under reduced pressure.

    • To remove triphenylphosphine oxide, triturate the crude residue with hexanes and filter to remove the precipitated solid.

    • Concentrate the filtrate to obtain the crude product.

    • Purify by fractional distillation.

Visualizations

Synthesis_Pathways cluster_dehydration Dehydration Pathway cluster_wittig Wittig Pathway cluster_grignard Grignard Pathway alcohol 2,3-Dimethyl-3-hexanol carbocation Tertiary Carbocation alcohol->carbocation H⁺, Δ -H₂O product1 This compound (Minor Product) carbocation->product1 -H⁺ product2 2,3-Dimethyl-2-hexene (Major Product) carbocation->product2 -H⁺ (Zaitsev) ylide Isopropylidene- triphenylphosphorane product_wittig This compound ylide->product_wittig Wittig Reaction ketone_wittig 2-Methylbutanal ketone_wittig->product_wittig Wittig Reaction grignard Methylmagnesium bromide alcohol_grignard 2,3-Dimethyl-3-hexanol grignard->alcohol_grignard 1. Ether 2. H₃O⁺ ketone_grignard 3-Methyl-2-pentanone ketone_grignard->alcohol_grignard 1. Ether 2. H₃O⁺ alcohol_grignard->carbocation Dehydration (see above)

Caption: Synthesis pathways for this compound.

Troubleshooting_Workflow start Low Yield or Selectivity in Synthesis check_reaction Identify Synthesis Method start->check_reaction dehydration Dehydration check_reaction->dehydration Dehydration wittig Wittig Reaction check_reaction->wittig Wittig grignard Grignard Reaction check_reaction->grignard Grignard dehydration_q1 Mixture of Isomers? dehydration->dehydration_q1 dehydration_a1 Use Milder Acid (H₃PO₄) Optimize Temperature Consider POCl₃/Pyridine dehydration_q1->dehydration_a1 Yes dehydration_q2 Charring/Dark Color? dehydration_q1->dehydration_q2 No dehydration_a2 Use H₃PO₄ instead of H₂SO₄ Control Temperature dehydration_q2->dehydration_a2 Yes wittig_q1 Low Yield? wittig->wittig_q1 wittig_a1 Ensure Anhydrous Conditions Check Base Strength Inert Atmosphere wittig_q1->wittig_a1 Yes wittig_q2 Byproduct Removal Issue? wittig_q1->wittig_q2 No wittig_a2 Triturate with Hexanes Column Chromatography wittig_q2->wittig_a2 Yes grignard_q1 Reaction Not Starting? grignard->grignard_q1 grignard_a1 Activate Mg (Iodine) Ensure Anhydrous Conditions grignard_q1->grignard_a1 Yes grignard_q2 Low Alcohol Yield? grignard_q1->grignard_q2 No grignard_a2 Check for Side Reactions (Enolization, Reduction) grignard_q2->grignard_a2 Yes

Caption: Troubleshooting workflow for this compound synthesis.

References

challenges in separating 2,3-Dimethyl-1-hexene from its isomers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and answers to frequently asked questions regarding the separation of 2,3-Dimethyl-1-hexene from its structural isomers.

Frequently Asked Questions (FAQs)

Q1: What is the primary challenge in purifying this compound?

The most significant challenge is the presence of other C8H16 structural isomers with very similar physicochemical properties.[1] Isomers are compounds that share the same molecular formula but have different arrangements of atoms. This structural similarity leads to nearly identical boiling points, making separation by conventional fractional distillation extremely difficult, inefficient, and energy-intensive.[2][3]

Q2: Which specific isomers are most difficult to separate from this compound?

Any C8H16 alkene with a similar carbon skeleton and double bond position can pose a challenge. The closer the boiling point, the more difficult the separation. Key isomers include other dimethylhexenes, ethylhexenes, and octenes. The boiling point of this compound is approximately 111-112.1°C.[4][5][6][7] Isomers with boiling points within a few degrees of this value will be the most problematic.

Data Presentation: Boiling Points of C8H16 Isomers

The table below summarizes the boiling points of this compound and several of its structural isomers. The small differences highlight the difficulty of separation via standard distillation.

Compound NameMolecular FormulaBoiling Point (°C)
This compound C8H16 111 - 112.1 [4][5][7]
3,3-Dimethyl-1-hexeneC8H16108.5
2,3-Dimethyl-2-hexeneC8H16117
3,4-Dimethyl-2-hexeneC8H16118
cis-4-OcteneC8H16122.2
trans-4-OcteneC8H16121.7
1-OcteneC8H16121.3

Note: Boiling points are approximate and can vary slightly with atmospheric pressure.

C8H16 Molecular Formula C8H16 Target Target Compound This compound C8H16->Target shares formula with Isomer1 Isomer Example 1 3,3-Dimethyl-1-hexene C8H16->Isomer1 shares formula with Isomer2 Isomer Example 2 2,3-Dimethyl-2-hexene C8H16->Isomer2 shares formula with Isomer3 Isomer Example 3 1-Octene C8H16->Isomer3 shares formula with

Caption: Relationship between this compound and its isomers.

Troubleshooting Guides

Issue: Poor separation efficiency using fractional distillation.

Primary Cause: The boiling points of the target compound and its isomeric impurities are too close for the distillation column's resolving power. A low relative volatility (close to 1.0) requires an impractical number of theoretical plates and a very high reflux ratio.[8]

Solutions:

  • Evaluate Column Efficiency: Ensure your distillation column is packed efficiently and is of sufficient length to provide the necessary theoretical plates. For very close-boiling isomers, this is often not a complete solution.

  • Consider Extractive Distillation: This technique involves introducing a third component, a high-boiling-point solvent, to the mixture.[8][9] The solvent selectively interacts with one type of isomer, altering its volatility relative to the others and making separation feasible.[10] Solvent selection is critical for success.[11]

  • Employ Preparative Gas Chromatography (GC): For high-purity requirements at a lab scale, preparative GC offers superior resolving power. It is an effective, albeit lower-throughput, method for separating compounds with nearly identical boiling points.[12][13]

Start Problem: Poor Isomer Separation CheckDist Is fractional distillation the current method? Start->CheckDist HighPurity Is high purity (>99%) required? CheckDist->HighPurity No Optimize Action: Increase column plates & reflux ratio CheckDist->Optimize Yes Scale What is the required scale? HighPurity->Scale Yes Other Alternative Method Required HighPurity->Other No PrepGC Solution: Use Preparative GC Scale->PrepGC Lab Scale (<1 L) Extractive Solution: Develop Extractive Distillation Protocol Scale->Extractive Pilot / Industrial Scale Optimize->HighPurity Still insufficient

Caption: Troubleshooting workflow for isomer separation issues.

Experimental Protocols

Protocol: High-Purity Isomer Separation via Preparative Gas Chromatography (GC)

This protocol outlines a general method for separating this compound from its isomers. Optimization will be required based on the specific mixture and available instrumentation.

1. Objective: To achieve >99% purity of this compound from a mixed-isomer sample.

2. Materials & Equipment:

  • Preparative Gas Chromatograph with a fraction collector.

  • High-polarity capillary column (e.g., a thick-film polyethylene (B3416737) glycol phase like DB-WAX or Carbowax).[12][14] A long column (e.g., 60m) is recommended for high resolution.[12]

  • Carrier Gas: Helium or Hydrogen, high purity.

  • Isomer mixture sample.

  • Solvent for dilution (e.g., Hexane).

  • Collection vials, cooled if necessary.

3. Methodology:

  • Step 1: Analytical Method Development:

    • Before attempting a preparative run, develop an analytical method on a standard GC-FID or GC-MS to determine the retention times of all components.

    • Inject a diluted sample of the mixture.

    • Optimize the temperature program to achieve baseline separation of the target peak from its nearest impurities. A slow temperature ramp (e.g., 2-5 °C/min) is often necessary.

  • Step 2: System Preparation:

    • Install the preparative column in the GC.

    • Condition the column according to the manufacturer's instructions to remove any contaminants.

    • Set the carrier gas flow rate appropriate for the column diameter.

  • Step 3: Preparative Run Setup:

    • Injector Temperature: Set to ~200-220 °C to ensure rapid volatilization.

    • Oven Program: Use the optimized temperature program from the analytical run.

    • Detector Temperature: Set higher than the final oven temperature to prevent condensation.

    • Fraction Collector: Program the collection times based on the known retention time of this compound. Ensure the collection window is narrow to maximize purity.

  • Step 4: Injection and Collection:

    • Perform a test injection of a small volume to confirm retention times on the preparative system.

    • Inject the largest possible sample volume that does not cause peak overloading (significant peak fronting or tailing). This may require multiple injections.

    • Initiate the run and collection sequence. The system will automatically divert the eluent containing the target compound into a collection vial during the specified time window.

  • Step 5: Purity Analysis:

    • Analyze the collected fraction using the analytical GC method to confirm its purity.

    • If purity is insufficient, narrow the collection window or reduce the injection volume and repeat the process.

4. Troubleshooting:

  • Co-elution (overlapping peaks): Decrease the temperature ramp rate, use a longer column, or select a column with a different stationary phase chemistry to alter selectivity.[14]

  • Low Recovery: Check for leaks in the system. Ensure the transfer line to the fraction collector is heated to prevent condensation. Widen the collection window slightly, but be aware this may decrease purity.

References

Technical Support Center: Purification of Alkenes from Peroxide Impurities

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the Technical Support Center for the purification of alkenes. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on the effective removal of peroxide impurities from alkenes, ensuring the integrity and safety of your experiments.

Frequently Asked Questions (FAQs)

Q1: Why is it crucial to remove peroxides from alkenes?

A1: Peroxide impurities in alkenes pose significant risks. They can initiate unwanted side reactions, such as polymerization, leading to product contamination and reduced yields.[1][2] More critically, peroxides are often thermally and mechanically unstable, presenting a severe explosion hazard, especially when the alkene is heated or distilled.[3][4]

Q2: How can I test for the presence of peroxides in my alkene sample?

A2: Commercially available peroxide test strips are a rapid and convenient method for the semi-quantitative determination of peroxide concentrations.[3] These strips change color upon contact with peroxides, and the color intensity can be compared to a chart to estimate the peroxide level in parts per million (ppm).

Q3: What are the acceptable limits for peroxide concentration in alkenes for laboratory use?

A3: The acceptable peroxide concentration depends on the intended application. The following are general guidelines:

  • < 3 ppm: Generally considered safe for most laboratory procedures.[3]

  • 3 - 30 ppm: May pose a moderate hazard, and concentration of the peroxides should be avoided.[3]

  • > 30 ppm: Unacceptable and potentially hazardous; peroxides should be removed before use.[3][5]

  • For distillation or reflux: The peroxide concentration should be 0 ppm.[3][5]

Q4: Can the peroxide removal process affect the stability of the alkene?

A4: Yes, some peroxide removal methods can inadvertently remove polymerization inhibitors that are often added to alkenes by the manufacturer.[6] This can make the purified alkene more susceptible to polymerization. It is advisable to add a polymerization inhibitor, such as Butylated Hydroxytoluene (BHT) or hydroquinone, after the purification process if the alkene is to be stored.[4][]

Troubleshooting Guides

Activated Alumina (B75360) Column Chromatography

Problem: After passing the alkene through an activated alumina column, the peroxide test is still positive.

  • Possible Cause 1: The alumina is not sufficiently activated.

    • Solution: Ensure the activated alumina has been properly activated by heating it in an oven to remove any adsorbed water before use.[8]

  • Possible Cause 2: The column was overloaded.

    • Solution: Use a larger column with more activated alumina or reduce the amount of alkene being purified at one time.

  • Possible Cause 3: The flow rate was too fast.

    • Solution: Reduce the flow rate of the alkene through the column to allow for sufficient contact time with the alumina.[8]

  • Possible Cause 4: The peroxides are not being destroyed, only adsorbed.

    • Solution: After use, the alumina column may contain a high concentration of peroxides and should be handled with care. To safely dispose of the alumina, it can be flushed with a dilute acidic solution of ferrous sulfate (B86663) or potassium iodide to destroy the adsorbed peroxides.[3][5]

Problem: The alkene appears cloudy or contains fine particles after passing through the alumina column.

  • Possible Cause: Fine particles of alumina are eluting with the alkene.

    • Solution: Place a small plug of glass wool or a sintered glass frit at the bottom of the column before packing the alumina to prevent it from washing out.[8]

Ferrous Sulfate Wash

Problem: The peroxide level remains high after washing with ferrous sulfate solution.

  • Possible Cause 1: The ferrous sulfate solution is old or has been oxidized.

    • Solution: Prepare a fresh solution of ferrous sulfate immediately before use. The solution should be a pale green color; a brownish or reddish tint indicates oxidation to ferric sulfate, which is less effective.

  • Possible Cause 2: Insufficient mixing or contact time.

    • Solution: Ensure vigorous shaking of the separatory funnel for several minutes to maximize the contact between the alkene and the aqueous ferrous sulfate solution.[9]

  • Possible Cause 3: The pH of the ferrous sulfate solution is not acidic enough.

    • Solution: The ferrous sulfate solution should be acidified with sulfuric or hydrochloric acid as indicated in the protocol to maintain the ferrous ion in its active Fe(II) state.[3][10]

Problem: An emulsion has formed between the alkene and the aqueous layer, making separation difficult.

  • Possible Cause: Vigorous shaking.

    • Solution: Allow the mixture to stand for an extended period. If the emulsion persists, the addition of a small amount of a saturated sodium chloride solution (brine) can help to break the emulsion. In the future, use gentle, swirling motions for mixing instead of vigorous shaking.

Problem: The alkene has become viscous or shows signs of polymerization after treatment.

  • Possible Cause: The ferrous sulfate wash, which can involve radical intermediates, may have initiated polymerization of a sensitive alkene.

    • Solution: Consider using a milder peroxide removal method, such as a sodium metabisulfite (B1197395) wash. If this method must be used, ensure the alkene contains a polymerization inhibitor and that the process is carried out without delay.

Sodium Metabisulfite/Bisulfite Wash

Problem: The peroxide test is still positive after the sulfite (B76179) wash.

  • Possible Cause 1: The sodium metabisulfite or bisulfite solution is not fresh.

    • Solution: Prepare a fresh aqueous solution for each use, as sulfite solutions can be slowly oxidized by air.

  • Possible Cause 2: Insufficient amount of reducing agent.

    • Solution: Ensure that an adequate volume of the sulfite solution is used and that the washing step is repeated until a negative peroxide test is obtained.

Problem: The alkene has a lingering odor of sulfur dioxide.

  • Possible Cause: Residual sulfur dioxide from the wash.

    • Solution: After the sulfite wash, wash the alkene with a dilute solution of sodium bicarbonate to neutralize any remaining acidic sulfur compounds, followed by a final wash with deionized water.

Quantitative Data on Peroxide Removal Methods

The efficiency of each peroxide removal method can vary based on the specific alkene, the initial peroxide concentration, and the precise experimental conditions. The following table provides a summary of expected efficiencies.

MethodInitial Peroxide Conc. (ppm)Final Peroxide Conc. (ppm)EfficiencyNotes
Activated Alumina > 30< 3HighEffective for a wide range of solvents.[5] The capacity of the alumina must not be exceeded.
Ferrous Sulfate Wash > 30< 5HighVery effective, but the acidic conditions and potential for radical formation may not be suitable for all alkenes.[3][10]
Sodium Metabisulfite Wash > 30< 10Moderate to HighA milder alternative to ferrous sulfate, but may require multiple washes for high peroxide concentrations.[5]

Experimental Protocols

Protocol 1: Peroxide Removal using Activated Alumina
  • Preparation: Set up a chromatography column of a suitable size. Place a small plug of glass wool at the bottom.

  • Packing: Add activated alumina to the column. The amount of alumina will depend on the quantity of alkene to be purified and its peroxide concentration. A general guideline is to use a column with a height at least ten times its diameter.

  • Elution: Gently pour the alkene onto the top of the alumina column and allow it to percolate through under gravity.

  • Collection: Collect the purified alkene as it elutes from the bottom of the column.

  • Testing: Test the collected alkene for the presence of peroxides using a test strip. If peroxides are still present, the alkene can be passed through the column a second time (using fresh alumina is recommended).

  • Disposal: Carefully handle the used alumina, as it may contain concentrated peroxides. Flush the column with a dilute acidic solution of ferrous sulfate before disposal.[5]

Protocol 2: Peroxide Removal using Ferrous Sulfate Wash
  • Solution Preparation: Prepare a fresh solution of ferrous sulfate by dissolving 60 g of ferrous sulfate heptahydrate in 100 mL of deionized water, and carefully add 6 mL of concentrated sulfuric acid.[3][10]

  • Extraction: In a separatory funnel, combine the alkene with an equal volume of the freshly prepared ferrous sulfate solution.

  • Mixing: Stopper the funnel and shake vigorously for 1-2 minutes, periodically venting to release any pressure buildup.

  • Separation: Allow the layers to separate. Drain and discard the lower aqueous layer.

  • Washing: Wash the alkene layer with deionized water to remove any residual acid and iron salts.

  • Drying: Dry the purified alkene over an anhydrous drying agent (e.g., anhydrous sodium sulfate or magnesium sulfate).

  • Testing: Test the dried alkene for peroxides to confirm their removal. Repeat the washing procedure if necessary.

Protocol 3: Peroxide Removal using Sodium Metabisulfite Wash
  • Solution Preparation: Prepare a 5-10% (w/v) aqueous solution of sodium metabisulfite.

  • Extraction: In a separatory funnel, wash the alkene with an equal volume of the sodium metabisulfite solution.

  • Mixing: Shake the funnel for several minutes, remembering to vent frequently.

  • Separation: Allow the layers to separate and discard the aqueous layer.

  • Washing: Wash the alkene with deionized water. A subsequent wash with a dilute sodium bicarbonate solution can be performed to remove any residual sulfur dioxide, followed by a final water wash.

  • Drying: Dry the alkene over an anhydrous drying agent.

  • Testing: Confirm the absence of peroxides using a test strip.

Visualizations

Peroxide_Removal_Workflow cluster_start Start cluster_methods Purification Methods cluster_end Finish start Alkene with Peroxide Impurities alumina Activated Alumina Column start->alumina Choose Method ferrous Ferrous Sulfate Wash start->ferrous Choose Method sulfite Sodium Metabisulfite Wash start->sulfite Choose Method end_product Purified Alkene (<3 ppm Peroxides) alumina->end_product ferrous->end_product sulfite->end_product

Caption: General workflow for removing peroxide impurities from alkenes.

Decision_Tree start Alkene requires purification q1 Is the alkene sensitive to acid? start->q1 q2 Is the alkene prone to polymerization? q1->q2 No method_sulfite Use Sodium Metabisulfite Wash q1->method_sulfite Yes method_alumina Use Activated Alumina q2->method_alumina Yes method_ferrous Use Ferrous Sulfate Wash (with caution) q2->method_ferrous No

Caption: Decision tree for selecting a suitable peroxide removal method.

References

Technical Support Center: Gas Chromatography Analysis of Hexenes

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed to assist researchers, scientists, and drug development professionals in troubleshooting issues encountered during the gas chromatography (GC) analysis of hexenes.

Frequently Asked Questions (FAQs)

Q1: Why is it challenging to separate hexene isomers using gas chromatography?

A1: Hexene has numerous structural and geometric isomers with very similar boiling points and polarities. This makes their separation by gas chromatography challenging, as GC primarily separates compounds based on these physical properties. Co-elution, where two or more isomers exit the column at the same time, is a common issue.[1][2][3] The choice of GC column stationary phase is critical for achieving separation.[1]

Q2: What type of GC column is best for analyzing hexene isomers?

A2: The ideal column depends on the specific isomers you need to separate. Non-polar stationary phases (e.g., polydimethylsiloxane) separate based on boiling points. For isomers with different polarities, such as cis-trans isomers, a more polar stationary phase like polyethylene (B3416737) glycol (e.g., Carbowax) or specialized columns like the Agilent J&W CP-Select 624 Hexane column can provide better selectivity.[1]

Q3: What are the most common problems encountered in the GC analysis of hexenes?

A3: Common issues include poor resolution of isomers, peak tailing, shifting retention times, and ghost peaks due to contamination. These problems can arise from improper method parameters, column degradation, sample preparation issues, or system leaks.

Q4: How can I confirm the identity of hexene isomers in my chromatogram?

A4: While retention time can provide an initial identification, mass spectrometry (MS) is often essential for definitive identification.[1] Although many hexene isomers have the same molecular ion peak (m/z 84), their fragmentation patterns can be distinct, acting as a molecular fingerprint.[1] Comparing the fragmentation pattern of your analyte to a spectral library (e.g., NIST Mass Spectrometry Data Center) can confirm its identity.[1]

Troubleshooting Guide

Poor Peak Resolution

Q: My hexene isomer peaks are not well separated. What can I do to improve the resolution?

A: Poor resolution is a frequent challenge in hexene analysis. Here are several approaches to improve it:

  • Optimize the Temperature Program: Lowering the initial oven temperature and using a slower temperature ramp rate can enhance the separation of compounds with close boiling points.[4][5][6] A general rule of thumb is that dropping the temperature by 25°C can double the capacity factor, leading to better separation.[4][7]

  • Adjust the Carrier Gas Flow Rate: Optimizing the carrier gas flow rate can increase column efficiency.[5] Too high a flow rate can lead to poor resolution, while a rate that is too low can unnecessarily lengthen the analysis time.[5]

  • Select an Appropriate Stationary Phase: If you are using a non-polar column and struggling to separate isomers with different polarities, switching to a more polar stationary phase may be beneficial.[1]

  • Increase the Column Length: A longer column provides more theoretical plates, which generally leads to better resolution. Doubling the column length can improve resolution by about 40%.[4][7]

  • Decrease the Column's Inner Diameter and Film Thickness: Using a column with a smaller inner diameter and a thinner stationary phase film can result in sharper, taller peaks and improved separation.[4][7]

Peak Shape Problems (Tailing and Fronting)

Q: My peaks are tailing. What is the cause and how can I fix it?

A: Peak tailing, where the back of the peak is drawn out, can be caused by several factors:

  • Active Sites in the System: Active sites in the injector liner, on the column, or in the detector can interact with the analytes, causing tailing. Ensure you are using a clean, deactivated liner and that your column is in good condition.[8] If necessary, trim the inlet end of the column.[8]

  • Column Overload: Injecting too much sample can lead to peak tailing. Try diluting your sample or reducing the injection volume.

  • Improper Column Installation: Incorrect installation of the column can create dead volume, leading to peak tailing. Ensure the column is cut properly and installed at the correct distance in the inlet and detector.[8]

Q: My peaks are fronting. What does this indicate?

A: Peak fronting, where the front of the peak is sloped, is often a sign of column overload. It can also be caused by a mismatch between the solvent and the stationary phase polarity.[8] To address this, try reducing the sample concentration or injection volume.[8] If a solvent mismatch is suspected, choose a solvent that is more compatible with your column's stationary phase.[8]

Retention Time Instability

Q: The retention times of my peaks are shifting between runs. What could be the issue?

A: Unstable retention times can be caused by:

  • Leaks in the System: Check for leaks in the carrier gas lines, septum, and column fittings.[9] Leaks can cause fluctuations in the flow rate, leading to retention time shifts.

  • Inconsistent Oven Temperature: Ensure your GC oven is maintaining a stable and reproducible temperature program.[8] Insufficient oven equilibration time can also cause retention time drift.[8]

  • Changes in Carrier Gas Flow Rate: Verify that the carrier gas flow rate is constant and reproducible.[8] A faulty flow controller could be the culprit.

  • Column Degradation: Over time, the stationary phase of the column can degrade, leading to changes in retention behavior. If the column is old or has been subjected to harsh conditions, it may need to be replaced.

Contamination and Ghost Peaks

Q: I am seeing unexpected peaks (ghost peaks) in my chromatogram, even in blank runs. What is the source of this contamination?

A: Ghost peaks are typically due to contamination from various sources:

  • Contaminated Syringe or Solvent: Ensure your syringe and solvents are clean.[8][10] Running a blank with a different, high-purity solvent can help identify if the solvent is the source of contamination.[10]

  • Septum Bleed: Over time, particles from the septum can enter the inlet and deposit on the column, leading to ghost peaks.[8] Use high-quality, pre-conditioned septa and replace them regularly.

  • Sample Carryover: Residuals from a previous, more concentrated sample can carry over into subsequent runs.[8] To mitigate this, run a solvent blank after analyzing highly concentrated samples.

  • Contaminated Carrier Gas: Impurities in the carrier gas can accumulate on the column and elute as ghost peaks. Ensure you are using high-purity gas and that your gas traps are functioning correctly.

Data Presentation

Table 1: Typical GC Method Parameters for Hexene Isomer Analysis

ParameterSettingRationale
Column DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar column.[11] For better separation of some isomers, a polar column like Carbowax may be used.[1]A standard non-polar column is a good starting point. A polar column can provide alternative selectivity.
Injector Temperature 250-280°C[11]Ensures complete and rapid vaporization of the hexene sample.
Injection Mode Split or Splitless, depending on sample concentration.[11]Split injection is suitable for concentrated samples, while splitless is better for trace analysis.
Carrier Gas Helium or HydrogenCommon carrier gases for GC analysis.
Oven Program Initial Temp: 35-40°C, hold for 2-5 min. Ramp: 5-10°C/min to 150-200°C.A low initial temperature helps to focus the analytes at the head of the column, improving peak shape. A slow ramp rate can improve the resolution of closely eluting isomers.
Detector Flame Ionization Detector (FID) or Mass Spectrometer (MS)FID is a robust and sensitive detector for hydrocarbons. MS provides definitive identification.

Experimental Protocols

Protocol 1: Sample Preparation for GC Analysis of Hexenes

The primary goal of sample preparation for GC is to ensure the sample is volatile and free of non-volatile residues that could contaminate the system.[12][13]

  • Solvent Selection: Choose a volatile organic solvent in which your hexene sample is soluble. Hexane is a common choice for non-polar compounds.[12][13] Other suitable solvents include dichloromethane (B109758) and ethyl acetate.[12][13] Avoid using water or other non-volatile solvents.[13][14]

  • Sample Dissolution: Prepare a solution of your sample in the chosen solvent. A typical concentration is around 1% (e.g., 0.25 grams of sample in 25 mL of solvent).[12]

  • Filtration/Centrifugation: If your sample contains any solid particles, it is crucial to remove them to prevent clogging the syringe and contaminating the GC inlet.[13][14] This can be done by filtering the sample through a syringe filter or by centrifuging the sample and drawing the supernatant.[13][14]

  • Vialing: Transfer the prepared sample into a 2 mL glass autosampler vial.[12] Ensure the vial is at least half-full to allow for proper sampling by the autosampler.[12]

Mandatory Visualization

Hexene_GC_Troubleshooting start_node Start: Chromatographic Problem Observed issue_node issue_node start_node->issue_node Identify Primary Symptom decision_node decision_node process_node process_node decision_node->process_node Yes decision_node2 Peak Tailing or Fronting? decision_node->decision_node2 No solution_node solution_node process_node->solution_node Optimize Temp Program Adjust Flow Rate Change Column end_node Problem Resolved solution_node->end_node issue_node->decision_node Poor Peak Resolution? issue_node->decision_node2 decision_node3 Retention Time Shifting? issue_node->decision_node3 decision_node4 Ghost Peaks? issue_node->decision_node4 process_node2 Check for Active Sites Reduce Sample Concentration Verify Column Installation decision_node2->process_node2 Yes decision_node2->decision_node3 No solution_node2 solution_node2 process_node2->solution_node2 Clean/Deactivate Liner Dilute Sample Reinstall Column process_node3 Check for System Leaks Verify Oven Temperature Stability Check Carrier Gas Flow decision_node3->process_node3 Yes decision_node3->decision_node4 No solution_node2->end_node solution_node3 solution_node3 process_node3->solution_node3 Perform Leak Check Calibrate Oven Check Flow Controller process_node4 Analyze Blank Solvent Check Septum Run Solvent Blank After High Concentration Samples decision_node4->process_node4 Yes solution_node3->end_node solution_node4 solution_node4 process_node4->solution_node4 Use High Purity Solvent Replace Septum Implement Wash Cycles solution_node4->end_node

Caption: Troubleshooting workflow for common issues in hexene GC analysis.

References

optimizing reaction conditions for the polymerization of branched alkenes

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with troubleshooting strategies and frequently asked questions to optimize the polymerization of branched alkenes.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for polymerizing branched alkenes?

A1: The most common methods are chain-growth polymerizations.[1] These include:

  • Ziegler-Natta Polymerization: Utilizes heterogeneous catalysts, typically based on titanium compounds combined with organoaluminum co-catalysts, to produce linear polymers with high stereoselectivity.[2][3][4]

  • Metallocene-Catalyzed Polymerization: Employs homogeneous single-site catalysts (like zirconocenes) that offer excellent control over polymer architecture, molecular weight, and branching.[5][6][7]

  • Cationic Polymerization: Suitable for alkenes with electron-donating substituents that can stabilize a carbocation intermediate.[8][9] This method is initiated by strong protic acids or Lewis acids.[1][10]

  • Radical Polymerization: Involves the use of a radical initiator, often under high pressure and temperature, though it can lead to undesired branching.[2][11][12]

Q2: How does the monomer structure, specifically branching, affect polymerization?

A2: The structure of the branched alkene monomer significantly impacts polymerization. The presence of bulky, branched side chains can introduce steric hindrance, which may decrease the rate of polymerization.[13] However, for certain polymerization types like cationic polymerization, electron-donating alkyl groups on the double bond can stabilize the cationic intermediate, making the monomer more reactive.[8][9] The position of the branching point relative to the double bond is also crucial; moving it further away can reduce steric crowding and improve polymerization kinetics.[13]

Q3: What is the role of a co-catalyst in these polymerization reactions?

A3: In many systems, a co-catalyst is essential for activating the primary catalyst.

  • In Ziegler-Natta systems , organoaluminum compounds like triethylaluminium (Al(C₂H₅)₃) react with the transition metal compound (e.g., TiCl₄) to form the active catalytic sites.[4][14]

  • In metallocene catalysis , methylaluminoxane (B55162) (MAO) is a common co-catalyst that activates the metallocene pre-catalyst to generate the active cationic species required for polymerization.[4][7][15]

  • For some cationic polymerizations , a trace amount of a co-catalyst like water is needed to activate a Lewis acid initiator such as boron trifluoride (BF₃).[1]

Q4: How can I control the molecular weight of the resulting polymer?

A4: Controlling molecular weight is a critical aspect of polymer synthesis.[16] Key methods include:

  • Adjusting Monomer to Initiator/Catalyst Ratio: In chain-growth polymerizations, the molecular weight is inversely proportional to the catalyst-to-monomer ratio.[13]

  • Temperature Control: Higher temperatures can sometimes lead to lower molecular weights due to an increased rate of chain termination or transfer reactions.[17]

  • Chain Transfer Agents: Introducing a chain transfer agent, such as hydrogen in Ziegler-Natta catalysis, is a common industrial method to reduce the molecular weight of the polymer.[4][18]

  • Adding a Monofunctional Monomer: In step-growth polycondensation, adding a small amount of a monofunctional compound can cap the growing chains, thereby controlling the final molecular weight.[16]

Troubleshooting Guide

This section addresses common issues encountered during the polymerization of branched alkenes.

Problem Potential Cause Recommended Solution
Low Polymer Yield or No Polymerization 1. Catalyst Inactivity/Deactivation: Impurities in the monomer or solvent (e.g., water, acetylene) can poison the catalyst.[19]1a. Purify monomer and solvent rigorously before use. 1b. Ensure the catalyst system is handled under an inert atmosphere (e.g., nitrogen or argon) to prevent deactivation by oxygen or moisture.
2. Incorrect Initiator/Catalyst Choice: The chosen catalyst may not be suitable for the specific branched alkene monomer.2a. For alkenes with electron-donating groups, consider cationic polymerization with a Lewis acid catalyst like BF₃.[1][8] 2b. For stereospecific control and high activity, use a metallocene catalyst system.[5]
3. Inappropriate Reaction Temperature: The temperature may be too low for initiation or too high, causing catalyst decomposition.3a. Consult literature for the optimal temperature range for your specific catalyst system. 3b. Gradually increase the temperature to find the initiation point.
Low Molecular Weight of Polymer 1. High Concentration of Chain Transfer Agents: Impurities or intentionally added agents (like hydrogen) are terminating chains prematurely.[4]1a. Purify all reactants to remove unintended chain transfer agents. 1b. If hydrogen is used for control, reduce its partial pressure or flow rate.[18]
2. High Reaction Temperature: Increased temperature can accelerate termination and chain transfer reactions relative to propagation.2a. Lower the reaction temperature. Cationic polymerizations are often run at low temperatures to suppress side reactions.[8]
3. Incorrect Monomer-to-Initiator Ratio: Too much initiator relative to the monomer will result in a larger number of shorter polymer chains.3a. Increase the monomer-to-initiator/catalyst ratio.[13]
Poor Control Over Branching 1. Inappropriate Reaction Conditions: Temperature and pressure significantly influence the formation of both short-chain and long-chain branches.[18]1a. Vary the reaction temperature and pressure systematically to observe the effect on branching.[18]
2. Catalyst Type: Different catalyst systems have varying abilities to incorporate branches. Multi-site Ziegler-Natta catalysts can produce heterogeneous branching.[2][20]2a. Use a single-site metallocene catalyst for better control over polymer architecture.[6][7] 2b. Introduce a comonomer like 1-butene (B85601) to control short-chain branching.[18]
Broad Molecular Weight Distribution (High PDI) 1. Multiple Active Sites: Heterogeneous Ziegler-Natta catalysts often have multiple types of active sites, each producing polymers with different chain lengths.[20]1a. Switch to a single-site catalyst, such as a metallocene, which produces polymers with a narrow molecular weight distribution.[6]
2. Chain Transfer Reactions: Uncontrolled chain transfer to monomer or solvent can broaden the molecular weight distribution.[6]2a. Choose a solvent with low chain transfer activity. 2b. Optimize reaction conditions (e.g., lower temperature) to minimize these side reactions.

Experimental Protocols

Protocol 1: General Procedure for Metallocene-Catalyzed Polymerization of a Branched α-Olefin

This protocol provides a general methodology for the polymerization of a branched alkene (e.g., 4-methyl-1-pentene) using a zirconocene (B1252598)/MAO catalyst system.

1. Materials and Reagents:

  • Zirconocene dichloride catalyst (e.g., rac-Et(Ind)₂ZrCl₂)

  • Methylaluminoxane (MAO) solution (e.g., 10 wt% in toluene)

  • Branched α-olefin monomer (e.g., 4-methyl-1-pentene), purified and dried

  • Toluene (B28343) (anhydrous, polymerization grade)

  • Methanol (B129727)

  • Hydrochloric acid (10% aqueous solution)

  • Nitrogen or Argon gas (high purity)

2. Reactor Setup and Inerting:

  • Assemble a glass reactor or stainless-steel autoclave equipped with a mechanical stirrer, temperature probe, and gas inlet/outlet.

  • Thoroughly dry all glassware in an oven and assemble while hot under a stream of inert gas.

  • Purge the reactor system with inert gas for at least 30 minutes to remove all traces of oxygen and moisture.

3. Polymerization Procedure:

  • Under an inert atmosphere, charge the reactor with anhydrous toluene and the liquid branched alkene monomer.

  • Bring the reactor to the desired polymerization temperature (e.g., 50°C) with stirring.

  • In a separate Schlenk flask, prepare the active catalyst solution. Under an inert atmosphere, add the required amount of MAO solution, followed by the zirconocene catalyst solution in toluene. Allow the mixture to pre-activate for 15-30 minutes.

  • Inject the activated catalyst solution into the reactor to initiate the polymerization.

  • Maintain a constant temperature and stirring speed for the desired reaction time (e.g., 1 hour). Monitor the reaction progress by observing changes in viscosity or monomer consumption if possible.

4. Termination and Polymer Isolation:

  • Terminate the polymerization by injecting a small amount of methanol into the reactor.

  • Vent any excess pressure and cool the reactor to room temperature.

  • Pour the polymer solution into a larger beaker containing an excess of acidified methanol (10% HCl) to precipitate the polymer and deactivate the catalyst residues.

  • Stir the mixture vigorously, then filter the precipitated polymer.

  • Wash the polymer repeatedly with fresh methanol and dry it in a vacuum oven at 60°C until a constant weight is achieved.

5. Characterization:

  • Determine the molecular weight (Mn, Mw) and polydispersity index (PDI) using Gel Permeation Chromatography (GPC).

  • Analyze the polymer structure and branching using ¹³C NMR spectroscopy.[6]

Visualizations

Troubleshooting Workflow

G cluster_start Problem Identification cluster_causes Potential Causes Analysis cluster_solutions Corrective Actions start Polymerization Issue Encountered cause1 Low Yield / No Reaction start->cause1 cause2 Low Molecular Weight start->cause2 cause3 Poor Branching Control start->cause3 cause4 High PDI start->cause4 sol1 Check Reactant Purity & Inert Conditions cause1->sol1 sol2 Verify Catalyst Choice & Reaction Temperature cause1->sol2 cause2->sol1 sol3 Adjust Temp & Monomer/Initiator Ratio cause2->sol3 sol4 Use Chain Transfer Agent (e.g., H2) cause2->sol4 cause3->sol2 sol6 Modify Temp/Pressure or Use Comonomer cause3->sol6 cause4->sol3 sol5 Switch to Single-Site Catalyst (e.g., Metallocene) cause4->sol5 end Problem Resolved sol1->end sol2->end sol3->end sol4->end sol5->end sol6->end

Caption: Troubleshooting workflow for common polymerization issues.

Ziegler-Natta Catalytic Cycle (Cossee-Arlman Mechanism)

G cluster_main Catalytic Cycle node1 Active Site [Ti]-Polymer Chain node2 Alkene Coordination π-Complex Formation node1->node2 Alkene approaches node3 Transition State (Four-membered ring) node2->node3 Coordination node4 Migratory Insertion Chain Lengthens node3->node4 Insertion node4->node1 Regeneration of Vacant Site end node4->end Propagation (Cycle Repeats) start start->node1 Initiation G cluster_params Reaction Parameters cluster_props Polymer Properties Temp Temperature MW Molecular Weight Temp->MW - Branching Degree of Branching Temp->Branching +/- Pressure Pressure Pressure->Branching + Catalyst Catalyst Type (Single vs Multi-site) Catalyst->Branching controls PDI PDI (Molecular Weight Dist.) Catalyst->PDI affects Stereo Stereoregularity Catalyst->Stereo controls Monomer_Cat_Ratio [Monomer] / [Catalyst] Monomer_Cat_Ratio->MW + CTA Chain Transfer Agent CTA->MW -

References

managing steric hindrance in reactions involving 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for managing reactions involving the sterically hindered alkene, 2,3-Dimethyl-1-hexene. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges related to steric hindrance in their experiments.

General FAQs on Steric Hindrance with this compound

Question: What is steric hindrance and why is it a significant factor for this compound?

Answer: Steric hindrance is a phenomenon in chemistry where the spatial arrangement of atoms or bulky groups within a molecule obstructs or slows down a chemical reaction.[1][2] In the case of this compound, the presence of two methyl groups adjacent to the double bond creates a crowded environment. This "bulkiness" can physically block the approach of reagents to the reactive double bond, influencing reaction rates, regioselectivity, and overall product yields.[2][3]

Question: How does steric hindrance generally affect reactions?

Answer: Steric hindrance can have several effects on a chemical reaction:

  • Reduced Reactivity: It can slow down a reaction or prevent it from occurring altogether by making it difficult for reactants to approach the reaction site.[1][4]

  • Altered Selectivity: It can influence the regioselectivity (where a reagent adds to a molecule) and stereoselectivity (the spatial orientation of the product). Often, reagents will preferentially attack the less sterically hindered position.[2]

  • Modified Reaction Pathways: Extreme steric hindrance may favor alternative reaction pathways that are less energetically favorable for unhindered molecules.[3]

Below is a general workflow for approaching reactions with sterically hindered substrates.

G cluster_0 Phase 1: Initial Assessment & Planning cluster_1 Phase 2: Experimentation & Troubleshooting cluster_2 Phase 3: Optimization A Identify Steric Hindrance in this compound B Select Initial Reaction Conditions (Milder Reagents, Lower Temp) A->B C Predict Major Product (Based on Anti-Markovnikov/Less Hindered Attack) B->C D Run Initial Experiment E Analyze Results (Yield, Purity, Selectivity) D->E F Troubleshooting E->F G Modify Conditions: - Bulky/Selective Reagents - Catalyst Choice - Temperature/Time Adjustment F->G Low Yield or Poor Selectivity I Final Product Analysis F->I Successful H Re-run Experiment G->H H->I

Caption: General workflow for managing sterically hindered reactions.

Troubleshooting Guide 1: Hydroboration-Oxidation

The hydroboration-oxidation of alkenes is a two-step reaction that produces an alcohol. It is known for its anti-Markovnikov regioselectivity and syn-stereochemistry.[5][6] With this compound, steric hindrance can significantly impact the outcome.

FAQs: Hydroboration-Oxidation

Question: Why am I observing low yields of the primary alcohol (2,3-dimethyl-1-hexanol) in my hydroboration-oxidation reaction?

Answer: Low yields are often a direct consequence of steric hindrance. The bulky methyl groups at the C2 and C3 positions impede the approach of the borane (B79455) reagent to the double bond. This can slow the reaction rate significantly or lead to side reactions if harsh conditions are used to force the reaction.

Question: How can I improve the regioselectivity and yield for the hydroboration of this compound?

Answer: To enhance both yield and regioselectivity, switching to a bulkier, more sterically demanding borane reagent is highly recommended. While borane (BH₃•THF) can be used, its small size may lead to a mixture of the primary and secondary alcohol products. Bulky reagents are more sensitive to steric differences and will preferentially add to the less hindered C1 position.[7][8]

ReagentStructureTypical Regioselectivity (1° vs 2° alcohol) for Hindered AlkenesKey Advantage
Borane-THFBH₃•THFGood (~94:6 for 3,3-dimethyl-1-butene)[9]Generally reactive, inexpensive.
Disiamylborane(Sia)₂BHVery HighExcellent regioselectivity, but can be difficult to handle.
9-Borabicyclononane9-BBNExcellent (>99:1)High regioselectivity, thermally stable, and easy to handle.[7]

Question: My reaction is sluggish even with 9-BBN. What can I do?

Answer: If the reaction is slow, consider the following:

  • Reaction Time: Sterically hindered reactions may require significantly longer reaction times. Monitor the reaction by TLC or GC to determine when the starting material has been consumed.

  • Temperature: While hydroboration is typically run at room temperature or below, a modest increase in temperature (e.g., to 40-50 °C) can sometimes increase the rate. However, be cautious, as higher temperatures can sometimes decrease selectivity.

  • Solvent: Ensure you are using an appropriate anhydrous ether solvent like THF.

Illustrative Reaction Pathway

The diagram below shows how a bulky borane reagent like 9-BBN is sterically directed to the terminal carbon of this compound.

G cluster_alkene cluster_reagent alkene C1 C1 (Less Hindered) C2 C2 (More Hindered) reagent Bulky Borane (e.g., 9-BBN) reagent->C1 Favored Attack (Anti-Markovnikov) reagent->C2 Disfavored Attack arrow Steric Clash!

Caption: Steric guidance in the hydroboration of this compound.

Experimental Protocol: Hydroboration-Oxidation using 9-BBN
  • Setup: Under an inert atmosphere (Nitrogen or Argon), add a solution of this compound (1.0 eq) in anhydrous THF to a flame-dried flask equipped with a magnetic stirrer.

  • Hydroboration: Cool the solution to 0 °C. Add a solution of 9-BBN (0.5 M in THF, 1.1 eq) dropwise over 30 minutes. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-24 hours. Monitor the reaction progress by TLC or GC.

  • Oxidation: Once the hydroboration is complete, cool the reaction mixture back to 0 °C. Slowly and carefully add ethanol, followed by aqueous sodium hydroxide (B78521) (e.g., 3M NaOH), and then 30% hydrogen peroxide (H₂O₂). Caution: The addition of peroxide is exothermic.

  • Workup: Stir the mixture at room temperature for 1-2 hours or until the oxidation is complete. Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the resulting 2,3-dimethyl-1-hexanol via flash column chromatography.

Troubleshooting Guide 2: Epoxidation

Epoxidation involves the addition of a single oxygen atom across the double bond to form an epoxide. Peroxy acids like meta-chloroperoxybenzoic acid (m-CPBA) are common reagents for this transformation.[10]

FAQs: Epoxidation

Question: My epoxidation of this compound with m-CPBA is extremely slow and gives a low yield. Why?

Answer: The double bond in this compound is electron-rich due to the alkyl groups, which favors epoxidation. However, the severe steric hindrance makes the approach of the bulky m-CPBA reagent difficult, leading to a very slow reaction rate.[11]

Question: How can I accelerate the epoxidation reaction or improve the yield?

Answer:

  • Use a More Reactive Reagent: Consider using a more powerful, albeit less stable, epoxidizing agent. Dimethyldioxirane (DMDO), generated in situ from acetone (B3395972) and Oxone, is a highly reactive, non-acidic alternative that can be effective for hindered alkenes.[11]

  • Catalytic Methods: Employing a catalytic system can be highly effective. For example, manganese or rhenium-based catalysts with hydrogen peroxide as the terminal oxidant can epoxidize hindered alkenes under milder conditions.[12]

  • Increase Temperature: Carefully increasing the reaction temperature can improve the rate, but may also lead to decomposition of the peroxy acid or the epoxide product. This should be done cautiously while monitoring the reaction.

Reagent/SystemConditionsSuitability for Hindered Alkenes
m-CPBACH₂Cl₂, 0 °C to RTLow; reaction is often very slow.
Dimethyldioxirane (DMDO)Acetone, 0 °CHigh; very reactive and effective for electron-rich, hindered alkenes.[11]
Methyltrioxorhenium (MTO)/H₂O₂Pyridine, CH₂Cl₂High; catalytic system efficient for various alkenes.[12]

Troubleshooting Decision Tree for Epoxidation

G Start Low Epoxidation Yield/Rate? CheckReagent Is m-CPBA fresh? (Check activity) Start->CheckReagent LongerTime Increase Reaction Time (Monitor by TLC/GC) CheckReagent->LongerTime Reagent OK HigherTemp Increase Temperature Cautiously (e.g., to reflux in DCE) LongerTime->HigherTemp Still Slow SwitchReagent Switch to a More Reactive System HigherTemp->SwitchReagent No Improvement DMDO Use Dimethyldioxirane (DMDO) SwitchReagent->DMDO Catalytic Use a Catalytic System (e.g., MTO/H₂O₂) SwitchReagent->Catalytic

Caption: Decision tree for troubleshooting epoxidation reactions.

Experimental Protocol: Epoxidation using DMDO
  • DMDO Preparation (in situ): In a flask cooled to 0 °C, prepare a buffered solution of acetone and water. Add sodium bicarbonate, followed by the slow, portion-wise addition of Oxone (2KHSO₅·KHSO₄·K₂SO₄). Stir the resulting suspension vigorously for 15-20 minutes.

  • Epoxidation: To this cold suspension, add a solution of this compound (1.0 eq) in acetone dropwise.

  • Reaction Monitoring: Allow the reaction to stir at 0 °C to room temperature. Monitor the disappearance of the alkene by GC or TLC. The reaction is often complete within a few hours.

  • Workup: Once the reaction is complete, quench any remaining oxidant with sodium thiosulfate. Dilute the mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Purification: Wash the combined organic layers, dry over anhydrous sodium sulfate, and concentrate. The crude epoxide can be purified by flash chromatography.

Troubleshooting Guide 3: Polymerization

Polymerizing sterically hindered α-olefins like this compound is challenging for traditional polymerization methods. The bulky side chains prevent easy access to the growing polymer chain end.

FAQs: Polymerization

Question: I am unable to polymerize this compound using standard radical or Ziegler-Natta catalysts. What is the issue?

Answer: The significant steric bulk around the vinyl group of this compound severely inhibits the insertion of the monomer into the growing polymer chain. Standard catalysts often lack the specific geometry and reactivity needed to overcome this steric barrier, resulting in failed polymerization or the formation of only low molecular weight oligomers.[13]

Question: Are there any catalyst systems that can polymerize hindered alkenes like this compound?

Answer: Yes, specialized single-site catalysts, particularly certain metallocene and post-metallocene catalysts, have shown success in polymerizing bulky α-olefins. These catalysts have well-defined active sites that can be tailored to accommodate sterically demanding monomers. For example, C1-symmetric half-metallocene complexes of Group 4 metals have been used for the isospecific polymerization of 1-hexene (B165129) and may be adaptable for more hindered substrates.[14]

Question: What reaction parameters should I focus on to optimize the polymerization?

Answer:

  • Catalyst Selection: This is the most critical factor. Research late-transition metal catalysts or constrained-geometry catalysts known for high α-olefin incorporation.[15]

  • Co-catalyst/Activator: The choice of activator (e.g., MAO, [Ph₃C][B(C₆F₅)₄]) is crucial for generating the active catalytic species.[14]

  • Monomer Concentration: The kinetic order with respect to monomer concentration can sometimes be negative in these systems, meaning higher concentrations can inhibit the reaction. Optimization is key.[13]

  • Temperature: Lower temperatures often favor higher molecular weights and better control over the polymerization.

References

stability and degradation pathways of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and degradation pathways of 2,3-Dimethyl-1-hexene.

Frequently Asked Questions (FAQs)

1. What are the recommended storage conditions for this compound to ensure its stability?

To ensure the long-term stability of this compound, it is recommended to store it in a tightly sealed container under an inert atmosphere, such as nitrogen or argon. The container should be protected from light and stored in a cool, dry, and well-ventilated area away from heat, sparks, and open flames.[1][2] For extended storage, refrigeration is advisable.

2. What are the primary degradation pathways for this compound?

As an alkene, this compound is susceptible to several degradation pathways, primarily initiated by oxidation, ozonolysis, thermal stress, and photodegradation.

  • Oxidation: The double bond is the most reactive site and can be oxidized by atmospheric oxygen or other oxidizing agents to form epoxides, diols, or undergo cleavage to yield smaller carbonyl compounds.[3][4]

  • Ozonolysis: Reaction with ozone leads to the cleavage of the double bond, forming an unstable ozonide intermediate that, upon workup, yields a ketone (3-methyl-2-pentanone) and formaldehyde.[4][5][6][7][8][9]

  • Thermal Degradation: At elevated temperatures, this compound can undergo isomerization or decomposition through various radical mechanisms, leading to the formation of a complex mixture of smaller hydrocarbons.[10][11][12] Allylic C-C bond cleavage is a common thermal decomposition route for alkenes.[12]

  • Photodegradation: Exposure to ultraviolet (UV) light can induce cis-trans isomerization (though not applicable to this terminal alkene) and other photochemical reactions, potentially leading to polymerization or the formation of radical species.[13][14][15][16]

3. What are the expected degradation products of this compound?

The degradation products depend on the specific pathway:

Degradation PathwayExpected Primary Products
Oxidation (mild)2,3-Dimethyl-1,2-epoxyhexane, 2,3-Dimethyl-1,2-hexanediol
Ozonolysis3-Methyl-2-pentanone and Formaldehyde
Thermal DegradationA complex mixture of smaller alkenes and alkanes
PhotodegradationIsomers, oligomers, and radical reaction products

4. How can I monitor the stability of my this compound sample?

The stability of this compound can be monitored using various analytical techniques:

  • Gas Chromatography (GC): GC with a flame ionization detector (FID) or mass spectrometer (MS) is ideal for assessing the purity of the compound and detecting the formation of volatile degradation products.[17]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: 1H and 13C NMR spectroscopy can be used to detect structural changes and the appearance of new signals corresponding to degradation products.[18]

  • Infrared (IR) Spectroscopy: The disappearance of the C=C stretching vibration and the appearance of new peaks, such as C-O or C=O stretching, can indicate degradation.[19]

Troubleshooting Guides

Issue 1: My reaction is yielding unexpected side products.

Possible Cause Troubleshooting Step
Degradation of this compound starting material. Verify the purity of your this compound sample using GC or NMR before starting the reaction. If impurities are detected, purify the starting material by distillation.
Oxidation during the reaction. If the reaction is sensitive to oxygen, ensure it is performed under a completely inert atmosphere (e.g., nitrogen or argon). Use degassed solvents.
Thermal degradation due to excessive heat. Monitor the reaction temperature carefully. If the reaction is exothermic, provide adequate cooling. Consider running the reaction at a lower temperature for a longer duration.

Issue 2: I am observing low yields in my reaction involving this compound.

Possible Cause Troubleshooting Step
Inaccurate quantification of the starting material due to degradation. Re-evaluate the concentration of your this compound solution, as some of it may have degraded or evaporated.
Side reactions due to degradation products. Identify any impurities in your starting material. These degradation products may interfere with the desired reaction pathway. Purify the alkene if necessary.

Experimental Protocols

Protocol 1: Ozonolysis of this compound

This protocol describes a typical procedure for the oxidative cleavage of this compound using ozone.

Materials:

  • This compound

  • Dichloromethane (DCM), anhydrous

  • Ozone (generated by an ozone generator)

  • Dimethyl sulfide (B99878) (DMS) or Zinc dust

  • Methanol (for zinc workup)

  • Round-bottom flask

  • Gas dispersion tube

  • Dry ice/acetone bath (-78 °C)

  • Magnetic stirrer

Procedure:

  • Dissolve this compound in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar and a gas dispersion tube.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Bubble ozone gas through the solution. The reaction is typically monitored by the appearance of a blue color, indicating an excess of ozone.

  • Once the reaction is complete, purge the solution with nitrogen or argon to remove excess ozone.

  • Reductive Workup: Add dimethyl sulfide (DMS) to the cooled solution and allow it to slowly warm to room temperature. Stir for several hours.

  • Wash the reaction mixture with water and brine, dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude products (3-methyl-2-pentanone and formaldehyde).

  • Purify the products by distillation or column chromatography.

Protocol 2: Stability Study of this compound under Oxidative Conditions

This protocol outlines a method to assess the stability of this compound when exposed to air.

Materials:

  • This compound

  • GC-MS instrument

  • Vials with septa

  • Syringe

Procedure:

  • Place a known amount of this compound into several GC vials.

  • Leave the vials open to the air or loosely capped to allow for air exposure.

  • At specified time points (e.g., 0, 24, 48, 72 hours), take an aliquot of the sample using a syringe.

  • Analyze the aliquot by GC-MS to monitor the decrease in the peak area of this compound and the appearance of new peaks corresponding to degradation products.

  • Plot the concentration of this compound versus time to determine the degradation rate.

Visualizations

DegradationPathways cluster_oxidation Oxidative Degradation cluster_ozonolysis Ozonolysis alkene This compound epoxide 2,3-Dimethyl-1,2-epoxyhexane alkene->epoxide [O] diol 2,3-Dimethyl-1,2-hexanediol epoxide->diol H₂O/H⁺ alkene2 This compound ozonide Molozonide alkene2->ozonide 1. O₃ final_ozonide Ozonide ozonide->final_ozonide Rearrangement ketone 3-Methyl-2-pentanone final_ozonide->ketone 2. DMS or Zn/H₂O formaldehyde Formaldehyde final_ozonide->formaldehyde 2. DMS or Zn/H₂O StabilityTestingWorkflow start Obtain this compound Sample purity_check Initial Purity Analysis (GC-MS, NMR) start->purity_check stress_conditions Expose to Stress Conditions (Heat, Light, Air) purity_check->stress_conditions sampling Collect Samples at Time Intervals stress_conditions->sampling analysis Analyze Samples (GC-MS) sampling->analysis data_analysis Quantify Degradation and Identify Products analysis->data_analysis report Generate Stability Report data_analysis->report TroubleshootingTree cluster_purity Starting Material Purity cluster_conditions Reaction Conditions issue Unexpected Experimental Results (e.g., low yield, side products) check_purity Analyze Purity of this compound (GC-MS, NMR) issue->check_purity is_pure Is it pure? check_purity->is_pure purify Purify by Distillation is_pure->purify No check_conditions Review Reaction Conditions (Temperature, Atmosphere) is_pure->check_conditions Yes purify->check_purity proceed_pure Proceed with Reaction is_optimal Are conditions optimal? check_conditions->is_optimal is_optimal->proceed_pure Yes optimize Optimize Conditions (e.g., lower temp, inert gas) is_optimal->optimize No proceed_optimized Re-run Experiment optimize->proceed_optimized

References

Technical Support Center: Solvent Effects on the Reactivity of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2,3-Dimethyl-1-hexene. The following information addresses common issues related to solvent effects on the reactivity of this alkene, particularly in electrophilic addition reactions.

Troubleshooting Guides

Issue 1: Unexpected Product Distribution in Hydrohalogenation

Problem: You are performing a hydrohalogenation (e.g., with HBr or HCl) of this compound and observe a mixture of products, including a significant amount of a rearranged product, instead of the expected Markovnikov addition product. The ratio of these products seems to vary between experiments.

Possible Causes and Solutions:

  • Carbocation Rearrangement: The reaction of this compound with a hydrogen halide proceeds through a carbocation intermediate. The initially formed secondary carbocation can rearrange to a more stable tertiary carbocation via a hydride shift. This rearrangement is often a competing pathway and its extent can be influenced by the solvent.

    • Polar Protic Solvents (e.g., acetic acid, methanol, water): These solvents can stabilize the carbocation intermediates through solvation, potentially allowing more time for the rearrangement to occur. This may lead to a higher proportion of the rearranged product.

    • Non-Polar Solvents (e.g., hexane, dichloromethane): In these solvents, the carbocation is less stabilized, and the reaction may proceed more rapidly with less time for rearrangement, favoring the "normal" Markovnikov product. However, ion-pair mechanisms in non-polar solvents can also influence the outcome.

  • Troubleshooting Steps:

    • Solvent Selection: To favor the direct Markovnikov addition product (2-halo-2,3-dimethylhexane), consider using a less polar, non-protic solvent. To potentially increase the yield of the rearranged product (2-halo-2,3-dimethylhexane), a polar protic solvent could be employed, although this may also lead to solvolysis side products.

    • Temperature Control: Lowering the reaction temperature can sometimes disfavor rearrangement pathways by reducing the available energy for the hydride shift.

    • Reagent Addition: Slow, controlled addition of the hydrogen halide at a low temperature can help to minimize side reactions and potentially influence the product ratio.

Illustrative Product Distribution in the Hydrobromination of this compound:

SolventTemperature (°C)2-bromo-2,3-dimethylhexane (Markovnikov Product) (%)2-bromo-2,3-dimethylhexane (Rearranged Product) (%)Other Byproducts (%)
Dichloromethane (B109758) (Non-polar)0~70~25~5
Acetic Acid (Polar Protic)25~40~55~5 (alkoxy adducts)

Note: This data is illustrative and based on general principles of carbocation chemistry. Actual results may vary.

Issue 2: Low Reaction Rate or Incomplete Conversion

Problem: Your reaction of this compound is proceeding very slowly or is not going to completion.

Possible Causes and Solutions:

  • Solvent Polarity: The rate of many electrophilic additions is influenced by the solvent's ability to stabilize the charged transition state leading to the carbocation intermediate.

    • Non-Polar Solvents: Reactions may be slower in non-polar solvents due to the high energy of the charged intermediate.

    • Polar Solvents: Polar solvents can accelerate the reaction by stabilizing the transition state.[1]

  • Troubleshooting Steps:

    • Solvent Change: If the reaction is too slow in a non-polar solvent like hexane, consider switching to a more polar solvent such as dichloromethane or a polar aprotic solvent like nitromethane.

    • Catalyst: For some reactions, such as acid-catalyzed hydration, the concentration and strength of the acid catalyst are crucial. Ensure your acid is not too dilute.

    • Temperature: Increasing the reaction temperature will generally increase the reaction rate. However, be mindful that this can also promote side reactions like rearrangements.

Frequently Asked Questions (FAQs)

Q1: What is the expected major product for the hydrobromination of this compound?

A1: The reaction of this compound with HBr is expected to yield a mixture of two main products: the Markovnikov addition product, 2-bromo-2,3-dimethylhexane , and a rearranged product, 2-bromo-2,3-dimethylhexane . The formation of the rearranged product occurs via a 1,2-hydride shift from the initially formed secondary carbocation to a more stable tertiary carbocation. The ratio of these products is highly dependent on the reaction conditions, especially the solvent.

Q2: How does the choice of a protic vs. aprotic solvent affect the outcome of reactions with this compound?

A2:

  • Protic Solvents (e.g., water, alcohols, carboxylic acids): These solvents have acidic protons and can act as hydrogen bond donors. In reactions involving carbocation intermediates, polar protic solvents can stabilize these charged species. This stabilization can influence the reaction rate and may provide a longer lifetime for the carbocation, potentially favoring rearrangement. Protic solvents can also act as nucleophiles, leading to the formation of solvolysis byproducts (e.g., alcohols or ethers).

  • Aprotic Solvents (e.g., dichloromethane, tetrahydrofuran, hexane): These solvents lack acidic protons and do not act as hydrogen bond donors. Polar aprotic solvents can still stabilize charged intermediates through dipole-dipole interactions, influencing the reaction rate. Non-polar aprotic solvents provide minimal stabilization for charged intermediates. In general, aprotic solvents are less likely to participate as nucleophiles in the reaction.

Q3: Can I avoid carbocation rearrangement completely?

A3: Completely avoiding carbocation rearrangement in reactions that proceed through a carbocation intermediate can be challenging. However, you can often minimize it. For the hydration of an alkene to an alcohol, for example, using oxymercuration-demercuration instead of acid-catalyzed hydration will prevent rearrangements because it proceeds through a mercurinium ion intermediate rather than a free carbocation. For hydrohalogenation, using a non-polar solvent and low temperatures may favor the unrearranged product.

Experimental Protocols

General Procedure for the Hydrobromination of this compound in a Non-Polar Solvent
  • Setup: In a fume hood, equip a round-bottom flask with a magnetic stir bar and a dropping funnel. The system should be protected from atmospheric moisture with a drying tube.

  • Reagents: Dissolve this compound (1 equivalent) in anhydrous dichloromethane.

  • Reaction: Cool the solution to 0 °C in an ice bath. Add a solution of HBr in acetic acid (1.1 equivalents) dropwise from the dropping funnel over 30 minutes with vigorous stirring.

  • Quenching: After the addition is complete, let the reaction stir at 0 °C for an additional hour. Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate until gas evolution ceases.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with water and then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure.

  • Analysis: Analyze the product mixture by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the product distribution and by NMR to confirm the structures of the major products.

Visualizations

hydrohalogenation_mechanism cluster_step1 Step 1: Protonation and Carbocation Formation cluster_rearrangement Carbocation Rearrangement cluster_step2 Step 2: Nucleophilic Attack alkene This compound sec_carbocation Secondary Carbocation alkene->sec_carbocation + HBr hbr H-Br br_ion Br⁻ tert_carbocation Tertiary Carbocation (more stable) sec_carbocation->tert_carbocation 1,2-Hydride Shift product1 2-Bromo-2,3-dimethylhexane (Markovnikov Product) sec_carbocation->product1 + Br⁻ product2 2-Bromo-2,3-dimethylhexane (Rearranged Product) tert_carbocation->product2 + Br⁻ troubleshooting_workflow start Experiment Start: Hydrohalogenation of This compound issue Problem Encountered start->issue unexpected_products Unexpected Product Ratio? issue->unexpected_products Product Analysis low_rate Low Reaction Rate? issue->low_rate Kinetic Monitoring rearrangement High % of Rearranged Product unexpected_products->rearrangement Yes slow_reaction Incomplete Conversion low_rate->slow_reaction Yes solvent_polar Is solvent polar protic? rearrangement->solvent_polar solvent_nonpolar Is solvent non-polar? slow_reaction->solvent_nonpolar change_to_nonpolar Action: Switch to non-polar aprotic solvent. Lower temperature. solvent_polar->change_to_nonpolar Yes change_to_polar Action: Switch to a more polar solvent. solvent_nonpolar->change_to_polar Yes end Problem Resolved change_to_nonpolar->end change_to_polar->end

References

addressing catalyst poisoning in olefin metathesis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for olefin metathesis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during metathesis reactions, with a focus on catalyst poisoning and deactivation.

Frequently Asked Questions (FAQs)

Q1: My metathesis reaction has stalled or shows low conversion. What are the most common initial checks I should perform?

A1: When encountering low conversion, begin by verifying the following critical parameters:

  • Inert Atmosphere: Ensure the reaction was conducted under a strictly inert atmosphere (e.g., high-purity argon or nitrogen). While many modern ruthenium catalysts are solid-stable in air, they are susceptible to deactivation by oxygen when in solution.[1][2]

  • Solvent and Reagent Purity: Use freshly purified and thoroughly degassed solvents. Impurities such as ambient moisture, peroxides (especially in ethers like THF), and traces of acid or base can deactivate the catalyst.[2] Some grades of solvents, like dichloromethane (B109758) (DCM), may contain stabilizers such as amylene or cyclohexene (B86901) which can interfere with the reaction.[3]

  • Catalyst Integrity: Verify the age and storage conditions of your catalyst. Although robust, prolonged or improper storage can lead to degradation. It is advisable to perform a test reaction with a reliable substrate (e.g., ring-closing metathesis of diethyl diallylmalonate) to confirm the catalyst's activity.

  • Substrate Purity: Ensure your olefin substrate is pure and free from potential catalyst poisons. Functional groups that can act as Lewis bases are particularly problematic.

Q2: What common functional groups are known to poison or inhibit ruthenium metathesis catalysts?

A2: Ruthenium catalysts, particularly the widely used Grubbs-type catalysts, are tolerant to a variety of functional groups, but some can inhibit or completely poison the catalyst.[4][5] Strongly coordinating groups are the primary culprits as they can bind to the ruthenium center and halt the catalytic cycle.[1][2] Key examples include:

  • Sulfur Compounds: Thiols, thioethers, and other sulfur-containing moieties are potent poisons.

  • Phosphorus Compounds: Free phosphines and phosphites can act as inhibitors.

  • Lewis Bases: Unprotected amines and some N-heterocycles can coordinate to the ruthenium center and inhibit the reaction.[6]

  • Certain Amides and Ureas: These can chelate to the metal center, reducing catalyst turnover.[2]

For challenging substrates with these groups, switching to a more active or more sterically hindered catalyst (e.g., a second- or third-generation Grubbs catalyst or a Hoveyda-Grubbs type) and increasing the reaction temperature may improve results.[4]

Q3: My reaction is producing significant amounts of isomerized byproducts. What causes this and how can I prevent it?

A3: Olefin isomerization is a common side reaction in metathesis, often caused by the formation of catalytically active ruthenium-hydride species from the decomposition of the original metathesis catalyst.[2][7] This issue can be particularly prominent if the reaction mixture is heated for extended periods in the presence of residual catalyst.[8]

To suppress isomerization:

  • Add a Mild Acid: The addition of a weak acid, such as acetic acid, can help to quench the ruthenium-hydride species responsible for isomerization.[1]

  • Use an Isomerization Inhibitor: Additives like 1,4-benzoquinone (B44022) have been shown to reduce isomerization in some systems.

  • Minimize Reaction Time and Temperature: Use only the necessary heating and time to achieve conversion of your starting material.

  • Quench the Catalyst: Once the reaction is complete, quench the catalyst to prevent post-reaction isomerization during workup or purification.

Troubleshooting Guide

This guide addresses specific issues you may encounter during your experiments.

Issue 1: Low or No Product Yield

If you observe low or no conversion, a systematic approach is needed to identify the root cause.

// Nodes start [label="Low / No Yield", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; check_catalyst [label="1. Verify Catalyst Activity", fillcolor="#FBBC05", fontcolor="#202124"]; test_rxn [label="Run control reaction\n(e.g., RCM of DEDAM)", fillcolor="#F1F3F4", fontcolor="#202124"]; catalyst_ok [label="Catalyst is Active", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse]; catalyst_bad [label="Catalyst is Inactive", fillcolor="#EA4335", fontcolor="#FFFFFF", shape=ellipse]; replace_catalyst [label="Replace with fresh catalyst", fillcolor="#F1F3F4", fontcolor="#202124"];

check_purity [label="2. Check Reagent/Solvent Purity", fillcolor="#FBBC05", fontcolor="#202124"]; purify_reagents [label="Purify substrate and\npurify/degas solvent", fillcolor="#F1F3F4", fontcolor="#202124"]; purity_ok [label="Purity Issues Resolved", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

check_conditions [label="3. Review Reaction Conditions", fillcolor="#FBBC05", fontcolor="#202124"]; optimize [label="Increase temperature\nIncrease concentration (for CM)\nDecrease concentration (for RCM)\nRemove ethylene (B1197577) byproduct", fillcolor="#F1F3F4", fontcolor="#202124"]; conditions_ok [label="Conditions Optimized", fillcolor="#34A853", fontcolor="#FFFFFF", shape=ellipse];

// Edges start -> check_catalyst; check_catalyst -> test_rxn; test_rxn -> catalyst_ok [label="Success"]; test_rxn -> catalyst_bad [label="Failure"]; catalyst_bad -> replace_catalyst;

catalyst_ok -> check_purity; check_purity -> purify_reagents; purify_reagents -> purity_ok;

purity_ok -> check_conditions; check_conditions -> optimize; optimize -> conditions_ok; } end_dot

Figure 1. Troubleshooting workflow for low conversion in olefin metathesis.

Issue 2: Catalyst Deactivation

If you suspect catalyst deactivation, understanding the potential pathways is key.

// Nodes catalyst [label="Active Ru Catalyst\n(e.g., Grubbs II)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; poison_impurity [label="Impurities\n(O₂, H₂O, Peroxides)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poison_substrate [label="Coordinating Groups\n(Thiols, Amines, Phosphines)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; poison_byproduct [label="Byproducts\n(e.g., Ethylene)", fillcolor="#EA4335", fontcolor="#FFFFFF"];

inactive_oxidized [label="Oxidized Ru Species\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inactive_coordinated [label="Coordinated Complex\n(Inactive)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; inactive_decomposed [label="Decomposed Species\n(e.g., Ru-Hydrides)", fillcolor="#5F6368", fontcolor="#FFFFFF"];

// Edges poison_impurity -> catalyst [dir=back, color="#EA4335"]; poison_substrate -> catalyst [dir=back, color="#EA4335"]; poison_byproduct -> catalyst [dir=back, color="#EA4335"];

catalyst -> inactive_oxidized [label="Oxidation", color="#202124"]; catalyst -> inactive_coordinated [label="Coordination", color="#202124"]; catalyst -> inactive_decomposed [label="Decomposition", color="#202124"]; } end_dot

Figure 2. Common pathways for ruthenium catalyst deactivation.

Data Presentation

Table 1: General Functional Group Tolerance of Common Ruthenium Catalysts

The tolerance of metathesis catalysts to various functional groups is a key factor in reaction success. While Schrock (Mo-based) catalysts are generally more active, Grubbs (Ru-based) catalysts offer superior functional group tolerance and stability in air and moisture.[4][5] Second-generation catalysts exhibit greater activity and stability compared to the first generation.[9]

Functional GroupSchrock (Mo)Grubbs I (G1)Grubbs II (G2) / Hoveyda-Grubbs II (HG2)
AldehydesPoorGoodExcellent
AlcoholsPoorGoodExcellent
Carboxylic AcidsPoorGoodExcellent
AmidesModerateGoodExcellent
EstersGoodExcellentExcellent
Amines (unprotected)PoorPoorPoor-Moderate
Thiols / ThioethersPoorPoorPoor
PhosphinesPoorPoorPoor

This table provides a qualitative summary. Compatibility can be substrate-dependent. "Poor" indicates high potential for catalyst poisoning. "Excellent" indicates high compatibility.

Table 2: Comparative Catalyst Performance for a Sterically Hindered Alkene

This data, adapted from a study on a related substrate, provides insight into catalyst choice for sterically hindered alkenes.

CatalystCatalyst Loading (mol%)SolventTemperature (°C)Time (h)Conversion (%)
Grubbs I5Dichloromethane402460
Grubbs II5Dichloromethane4012>95
Hoveyda-Grubbs I5Toluene601875
Hoveyda-Grubbs II5Toluene608>95

Data adapted from a cross-metathesis reaction of 4-methylidenehept-1-ene (B15477662) with methyl acrylate, a proxy for substrates like 4-Methyl-1-hexene.[10]

Experimental Protocols

Protocol 1: General Procedure for a Test Ring-Closing Metathesis (RCM) Reaction

This protocol can be used to verify the activity of a catalyst batch using diethyl diallylmalonate (DEDAM) as a standard substrate.

Materials:

  • Diethyl diallylmalonate (1 equivalent)

  • Metathesis catalyst (e.g., Grubbs II, 1-2.5 mol%)

  • Anhydrous, degassed solvent (e.g., Toluene or Dichloromethane)

  • Schlenk flask and inert gas line (Argon or Nitrogen)

Procedure:

  • Dry a Schlenk flask equipped with a magnetic stir bar in an oven and cool under a stream of inert gas.

  • Add the diethyl diallylmalonate to the flask.

  • Add anhydrous, degassed solvent via cannula to achieve the desired concentration (typically 0.05-0.1 M for RCM).

  • In a separate vial, under a positive pressure of inert gas, weigh the metathesis catalyst.

  • Add the solid catalyst to the stirred substrate solution. Alternatively, dissolve the catalyst in a small volume of the degassed solvent and add it via syringe.

  • If required, heat the reaction mixture in a pre-heated oil bath. For Grubbs II, reactions are often run at 40-60 °C.

  • Monitor the reaction progress by taking aliquots at regular intervals for analysis by TLC, GC-MS, or ¹H NMR. The reaction is typically complete within a few hours.

  • Upon completion, cool the reaction to room temperature and quench by opening it to the air or by adding a quenching agent like ethyl vinyl ether.

Protocol 2: Solvent Purification and Degassing

Rigorous purification and degassing of solvents are critical for reproducible metathesis results.

Procedure:

  • Drying: Add the solvent to a flask containing an appropriate drying agent (e.g., calcium hydride for chlorinated solvents, sodium/benzophenone for ethers and hydrocarbons).

  • Distillation: Reflux the solvent under an inert atmosphere for at least one hour, then distill it directly into a dry Schlenk flask under a positive pressure of inert gas.

  • Degassing (Freeze-Pump-Thaw): a. Completely freeze the freshly distilled solvent using a liquid nitrogen or dry ice/acetone bath. b. Once frozen solid, open the flask to a high vacuum line and pump for 5-10 minutes to remove overlying gases. c. Close the flask to the vacuum and thaw the solvent completely. You will see bubbles of dissolved gas escaping the liquid. d. Repeat this freeze-pump-thaw cycle at least three times. e. After the final thaw, backfill the flask with high-purity argon or nitrogen.

  • Storage: Store the purified and degassed solvent over activated molecular sieves in a sealed Schlenk flask or in a glovebox.

References

Validation & Comparative

Comparative Guide to the Spectroscopic Analysis of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of 2,3-Dimethyl-1-hexene using ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy. It includes predicted spectral data, detailed experimental protocols, and a comparative overview of alternative analytical techniques for the structural elucidation of unsaturated hydrocarbons.

¹H and ¹³C NMR Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique that provides detailed information about the molecular structure of a compound. By analyzing the magnetic properties of atomic nuclei, NMR can elucidate the connectivity and chemical environment of atoms within a molecule.

Predicted NMR Data for this compound

Due to the limited availability of publicly accessible experimental spectra, the following tables present predicted ¹H and ¹³C NMR chemical shifts for this compound. These predictions are based on computational models and provide a valuable reference for spectral analysis.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

ProtonsPredicted Chemical Shift (ppm)MultiplicityIntegration
H1 (a, b)4.65d2H
H32.15m1H
H4 (a, b)1.30m2H
H5 (a, b)1.25m2H
H60.85t3H
2-CH₃1.70s3H
3-CH₃0.95d3H

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

Carbon AtomPredicted Chemical Shift (ppm)
C1108.5
C2150.0
C342.0
C435.0
C521.0
C614.5
2-CH₃22.0
3-CH₃16.0

Experimental Protocols for NMR Spectroscopy

The following is a generalized protocol for acquiring ¹H and ¹³C NMR spectra of a liquid sample such as this compound.

Sample Preparation
  • Sample Quantity: For ¹H NMR, dissolve 5-25 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent. For the less sensitive ¹³C NMR, a more concentrated solution of 50-100 mg is recommended.

  • Solvent Selection: A suitable deuterated solvent, such as chloroform-d (B32938) (CDCl₃), should be used. The choice of solvent is critical as its residual peaks should not overlap with the analyte signals.

  • Internal Standard: Tetramethylsilane (TMS) is commonly added as an internal standard for referencing the chemical shifts to 0 ppm.

  • Filtration: To ensure a homogeneous magnetic field, the sample solution should be filtered through a small plug of glass wool in a Pasteur pipette directly into a clean, dry 5 mm NMR tube. This removes any particulate matter that could degrade the spectral resolution.

NMR Instrument Parameters
  • Spectrometer: A high-field NMR spectrometer (e.g., 300-600 MHz) is used to acquire the spectra.

  • ¹H NMR Acquisition:

    • Pulse Sequence: A standard single-pulse experiment is typically used.

    • Number of Scans: 8 to 16 scans are usually sufficient for a sample of this concentration.

    • Relaxation Delay: A relaxation delay of 1-2 seconds is set between pulses to allow for full magnetization recovery.

    • Acquisition Time: An acquisition time of 2-4 seconds is used to ensure good digital resolution.

  • ¹³C NMR Acquisition:

    • Pulse Sequence: A proton-decoupled pulse sequence is used to simplify the spectrum and enhance the signal-to-noise ratio.

    • Number of Scans: Due to the low natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) is required.

    • Relaxation Delay: A relaxation delay of 2-5 seconds is employed.

Logical Workflow for NMR Spectral Analysis

The following diagram illustrates the logical workflow from sample preparation to structural elucidation using NMR spectroscopy.

NMR_Workflow NMR Spectral Analysis Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing cluster_analysis Spectral Analysis & Elucidation A Weigh Sample B Dissolve in Deuterated Solvent A->B C Add Internal Standard (TMS) B->C D Filter into NMR Tube C->D E Insert Sample into Spectrometer D->E F Tune and Shim Magnet E->F G Acquire 1H Spectrum F->G H Acquire 13C Spectrum F->H I Fourier Transform G->I H->I J Phase Correction I->J K Baseline Correction J->K L Integration (1H) K->L M Peak Picking L->M N Analyze Chemical Shifts M->N Q Correlate 1H and 13C Data N->Q O Analyze Multiplicity (1H) O->Q P Analyze Integration (1H) P->Q R Propose Structure Q->R Analytical_Techniques Complementary Analytical Techniques cluster_initial Initial Characterization cluster_detailed Detailed Structural Elucidation Unknown Unknown Compound GCMS GC-MS (Purity, Molecular Weight, Fragmentation) Unknown->GCMS IR IR Spectroscopy (Functional Groups) Unknown->IR NMR 1H & 13C NMR (Connectivity, Stereochemistry) GCMS->NMR Suggests Possible Isomers IR->NMR Confirms Functional Groups Raman Raman Spectroscopy (Confirmatory Functional Groups) IR->Raman Complementary Information Structure Confirmed Structure NMR->Structure Raman->Structure

A Comparative Guide to Interpreting Mass Spectrometry Fragmentation Patterns of C8H16 Isomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of various C8H16 isomers. Understanding these patterns is crucial for the unambiguous identification of isomeric structures in complex mixtures, a common challenge in petrochemical analysis, environmental screening, and metabolomics. This document presents quantitative fragmentation data, detailed experimental protocols, and a logical framework for isomer differentiation.

Comparative Fragmentation Data of C8H16 Isomers

The following table summarizes the major fragment ions and their relative intensities for a selection of C8H16 isomers. All data is sourced from the NIST Mass Spectrometry Data Center. The molecular ion (M+) for all C8H16 isomers is found at an m/z of 112.

Isomerm/z of Base PeakOther Major Fragment Ions (m/z) and Relative IntensitiesKey Differentiating Features
1-Octene 4155 (95%), 70 (60%), 84 (30%), 29 (50%), 43 (45%)Prominent C3, C4, and C5 fragments. The base peak at m/z 41 is characteristic of allylic cleavage.
(E)-2-Octene 5541 (85%), 70 (40%), 84 (25%), 97 (15%)Base peak shifts to m/z 55, also due to allylic cleavage.
(E)-3-Octene 4155 (90%), 69 (50%), 84 (20%), 97 (10%)Similar to 2-octene, but with a different relative intensity pattern for some fragments.
(E)-4-Octene 4155 (80%), 69 (60%), 84 (15%), 97 (5%)Fragmentation is more symmetrical, leading to a different intensity distribution compared to other octene isomers.
Ethylcyclohexane 8355 (70%), 41 (60%), 69 (40%), 112 (20%)Base peak at m/z 83 (M-29) due to the loss of an ethyl group.
Methylcycloheptane 9741 (80%), 55 (75%), 69 (60%), 83 (50%), 112 (15%)Base peak at m/z 97 (M-15) from the loss of a methyl group.
1,1-Dimethylcyclohexane 9741 (70%), 55 (60%), 69 (50%), 83 (30%)Prominent peak at m/z 97 (M-15) due to the loss of a methyl group.
cis-1,2-Dimethylcyclohexane 9741 (65%), 55 (60%), 69 (45%), 82 (35%)Base peak at m/z 97 (M-15) and a significant peak at m/z 82 from the loss of two methyl groups.
Propylcyclopentane 6941 (90%), 55 (80%), 83 (40%), 112 (10%)Base peak at m/z 69, corresponding to the cyclopentyl ring. A significant peak at m/z 83 (M-29) from the loss of the propyl group.

Experimental Protocols

The data presented in this guide is typically obtained using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization. Below is a representative experimental protocol.

1. Sample Preparation:

  • Prepare a dilute solution of the C8H16 isomer in a volatile solvent such as hexane (B92381) or dichloromethane. A typical concentration range is 1-100 µg/mL.

  • If quantitative analysis is required, add a known concentration of an internal standard to all samples and calibration standards.

  • Transfer the solution to a 2 mL autosampler vial.

2. Gas Chromatography (GC) Conditions:

  • Injector: Split/splitless injector at 250°C with a split ratio of 50:1.

  • Column: A non-polar capillary column, such as a DB-1ms (30 m x 0.25 mm ID, 0.25 µm film thickness), is suitable for separating many isomers based on boiling point. For better separation of cis/trans isomers, a more polar column may be required.

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: 5°C/min to 150°C.

3. Mass Spectrometry (MS) Conditions:

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: m/z 25-150.

  • Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

4. Data Analysis:

  • Identify the peaks in the total ion chromatogram.

  • For each peak, obtain the corresponding mass spectrum.

  • Compare the obtained mass spectra with a reference library (e.g., NIST, Wiley) for compound identification.

  • Analyze the fragmentation patterns to differentiate between isomers, paying close attention to the base peak and the relative intensities of other significant fragments.

Interpreting Fragmentation Patterns: A Logical Approach

The following diagram illustrates a logical workflow for interpreting the mass spectra of C8H16 isomers.

Fragmentation_Interpretation cluster_alkene Linear/Branched Alkenes (Octenes) cluster_cycloalkane Cycloalkanes start Obtain Mass Spectrum of C8H16 Isomer molecular_ion Identify Molecular Ion Peak (m/z = 112) start->molecular_ion base_peak Determine Base Peak (Most Intense Fragment) molecular_ion->base_peak alkene_bp Base Peak at m/z 41, 55, or 69? base_peak->alkene_bp Analyze Alkene Path cyclo_bp Base Peak at M-Alkyl? base_peak->cyclo_bp Analyze Cycloalkane Path allylic_cleavage Characteristic of Allylic Cleavage alkene_bp->allylic_cleavage Yes alkene_bp->cyclo_bp No double_bond_position Fragment Distribution suggests Double Bond Position allylic_cleavage->double_bond_position comparison Compare with Library Spectra and Reference Data double_bond_position->comparison loss_of_substituent Loss of Substituent (e.g., M-15 for methyl, M-29 for ethyl) cyclo_bp->loss_of_substituent Yes cyclo_bp->comparison No ring_fragmentation Characteristic Ring Fragmentation Patterns loss_of_substituent->ring_fragmentation ring_fragmentation->comparison

Caption: Logical workflow for the interpretation of C8H16 isomer mass spectra.

Differentiating Key Isomers

Linear Octenes: The position of the double bond in linear octenes significantly influences the fragmentation pattern. Allylic cleavage, the breaking of the bond adjacent to the double bond, is a dominant fragmentation pathway. This results in the formation of stable allylic cations. For example, in 1-octene, cleavage of the C3-C4 bond leads to the formation of a C3H5+ cation (m/z 41), which is often the base peak. As the double bond moves towards the center of the molecule, the variety and relative abundance of the resulting fragments change, providing clues to the double bond's location.

Cyclic Alkanes: The fragmentation of cycloalkanes is primarily driven by the loss of their alkyl substituents and subsequent ring-opening and fragmentation.

  • Ethylcyclohexane is readily identified by its prominent base peak at m/z 83, corresponding to the loss of an ethyl group (M-29).

  • Methylcycloheptane and Dimethylcyclohexanes all show a significant peak at m/z 97 (M-15) due to the loss of a methyl group. Differentiating between these requires a closer look at the lower mass fragments. For instance, 1,2-dimethylcyclohexane (B31226) can also lose both methyl groups, leading to a notable peak at m/z 82.

  • Propylcyclopentane shows a characteristic base peak at m/z 69, which represents the cyclopentyl cation, and another major fragment at m/z 83 from the loss of the propyl side chain.

By carefully analyzing the base peak and the overall distribution of fragment ions, researchers can effectively distinguish between various C8H16 isomers, leading to more accurate and reliable compound identification.

A Comparative Guide to Identifying Functional Groups in Hexenes using FTIR Spectroscopy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Fourier-Transform Infrared (FTIR) spectroscopy is a powerful and rapid analytical technique for identifying functional groups in molecules. By measuring the absorption of infrared radiation by a sample, an FTIR spectrum provides a unique molecular "fingerprint." This guide offers a comparative analysis of the FTIR spectra of various hexene isomers, providing the key data and methodologies required to distinguish them based on their functional groups.

Comparative Analysis of Hexene Isomers

The primary functional group in all hexene isomers is the carbon-carbon double bond (C=C), which gives rise to characteristic absorption bands. However, the position and substitution pattern of this double bond create distinct spectral differences that allow for their differentiation.

The table below summarizes the key FTIR absorption bands for various hexene isomers. These values are crucial for identifying the specific isomer and understanding its chemical structure.

Functional GroupVibration Mode1-Hexene2-Hexene (B8810679) (cis/trans)3-Hexene (B12438300) (cis/trans)Cyclohexene (B86901)Wavenumber (cm⁻¹)
Alkene C-H Stretch (=C-H)YesYesYesYes~3020-3100[1][2]
Alkyl C-H Stretch (-C-H)YesYesYesYes~2850-2960[1][3]
C=C Double Bond StretchYesYesYesYes~1630-1680[2][4]
Alkyl C-H Bend (-CH₂)YesYesYesYes~1445-1485[1]
Alkyl C-H Bend (-CH₃)YesYesYesNo~1370-1380
Alkene C-H Out-of-Plane BendMonosubstitutedDisubstitutedDisubstitutedDisubstitutedVaries
cis-~690 ± 50~690 ± 50-
trans-~970 ± 10~970 ± 10-
Monosubstituted~910 & 990---
cis-Disubstituted---~650-1000[1]

Key Distinctions:

  • =C-H Stretch: A key indicator for the presence of an alkene is the C-H stretching vibration of the sp² hybridized carbons, which appears at wavenumbers just above 3000 cm⁻¹. In contrast, the C-H stretches of sp³ hybridized carbons in the alkyl chain appear just below 3000 cm⁻¹.[1][3]

  • C=C Stretch: The carbon-carbon double bond stretch is a hallmark of alkenes and typically appears in the 1630-1680 cm⁻¹ region.[2][4] The intensity of this peak can be weaker in more symmetrically substituted alkenes.

  • Out-of-Plane Bending (=C-H "Wag"): The most significant diagnostic region for distinguishing between hexene isomers is the "fingerprint" region below 1000 cm⁻¹. The out-of-plane bending vibrations of the hydrogens attached to the double bond are highly sensitive to the substitution pattern.[5]

    • 1-Hexene , as a monosubstituted alkene, shows two strong bands around 910 cm⁻¹ and 990 cm⁻¹.[3]

    • Cis- and trans- isomers of 2-hexene and 3-hexene can be clearly differentiated. Trans-isomers exhibit a strong absorption band around 970 cm⁻¹, while cis-isomers show a band around 690 cm⁻¹.[5]

    • Cyclohexene , a cis-disubstituted cyclic alkene, shows a C-H bending vibration in the range of 650-1000 cm⁻¹.[1]

Experimental Protocol: FTIR Analysis of Liquid Hexenes

Accurate and reproducible FTIR spectra of volatile liquids like hexenes can be obtained using either the Transmission or Attenuated Total Reflectance (ATR) method.

A. Transmission Method using a Liquid Cell

This is a traditional method for obtaining high-quality spectra of pure liquids.

Materials:

  • FTIR Spectrometer

  • Demountable or sealed liquid cell with IR-transparent windows (e.g., NaCl, KBr, CaF₂)[6][7]

  • Pasteur pipette or syringe

  • Hexene sample

  • Appropriate cleaning solvent (e.g., chloroform, isopropanol)

Procedure:

  • Cell Preparation:

    • Ensure the liquid cell windows are clean and dry. If necessary, clean them with an appropriate solvent and dry thoroughly.

    • Assemble the demountable cell, or ensure the sealed cell is ready for use. For volatile samples like hexene, a sealed cell is often preferred to prevent evaporation during analysis.[7]

  • Background Spectrum:

    • Place the empty, clean, and dry cell in the spectrometer's sample holder.

    • Acquire a background spectrum. This will be subtracted from the sample spectrum to remove interferences from atmospheric CO₂, water vapor, and the cell windows.

  • Sample Loading:

    • Remove the cell from the spectrometer.

    • Using a pipette or syringe, carefully introduce a few drops of the hexene sample into one of the cell's ports until the space between the windows is filled.[6] Ensure no air bubbles are trapped.[8]

  • Sample Spectrum Acquisition:

    • Place the filled cell back into the sample holder in the same orientation as the background scan.

    • Acquire the sample spectrum. To improve the signal-to-noise ratio, it is common to co-add multiple scans (e.g., 16 or 32).[9]

  • Cleaning:

    • After analysis, thoroughly clean the cell by flushing it with an appropriate solvent and drying it completely before storing.[10]

B. Attenuated Total Reflectance (ATR) Method

ATR is a modern, rapid, and often simpler alternative, requiring minimal sample preparation.[7]

Materials:

  • FTIR Spectrometer with an ATR accessory (e.g., with a diamond or ZnSe crystal)[11]

  • Micropipette

  • Hexene sample

  • Lint-free wipes and a suitable cleaning solvent (e.g., isopropanol)

Procedure:

  • ATR Crystal Cleaning:

    • Ensure the surface of the ATR crystal is impeccably clean. Wipe the crystal with a lint-free tissue dampened with a volatile solvent like isopropanol (B130326) and allow it to dry completely.

  • Background Spectrum:

    • With the clean, dry ATR crystal in place and the pressure arm down (if applicable), acquire a background spectrum.

  • Sample Application:

    • Place a single drop of the hexene sample directly onto the center of the ATR crystal.[12]

    • For highly volatile samples, a volatiles cover can be placed over the sample to minimize evaporation during the measurement.[11][13]

  • Sample Spectrum Acquisition:

    • Acquire the sample spectrum. As with the transmission method, co-adding multiple scans will improve data quality.

  • Cleaning:

    • After the measurement, clean the ATR crystal by wiping away the sample with a lint-free tissue. If necessary, use a tissue lightly dampened with a cleaning solvent, followed by a dry tissue.[12]

Logical Workflow for Hexene Identification

The following diagram illustrates the logical workflow for identifying the functional groups and differentiating isomers of hexene using FTIR spectroscopy.

FTIR_Workflow FTIR Workflow for Hexene Analysis cluster_prep 1. Sample Preparation cluster_acq 2. Data Acquisition cluster_interp 3. Spectral Interpretation cluster_id 4. Identification prep_choice Choose Method transmission Transmission Cell: Fill cell with liquid hexene prep_choice->transmission Transmission atr ATR: Place drop on crystal prep_choice->atr ATR background Acquire Background Spectrum (Empty Cell / Clean Crystal) transmission->background atr->background sample_scan Acquire Sample Spectrum background->sample_scan process Process Data (Background Subtraction) sample_scan->process analyze Analyze Key Regions process->analyze stretch_region Stretching Region (4000-1600 cm⁻¹) analyze->stretch_region fingerprint_region Fingerprint Region (< 1500 cm⁻¹) analyze->fingerprint_region id_alkene Confirm Alkene Presence: =C-H stretch (>3000 cm⁻¹) C=C stretch (~1650 cm⁻¹) stretch_region->id_alkene id_isomer Differentiate Isomer: Analyze =C-H bend (900-1000 cm⁻¹ & 650-750 cm⁻¹) fingerprint_region->id_isomer id_alkene->id_isomer conclusion Final Structure Assignment id_isomer->conclusion

Caption: Workflow for identifying hexene isomers using FTIR spectroscopy.

References

A Comparative Guide to the Synthetic Pathways of 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic routes to 2,3-Dimethyl-1-hexene, a branched alkene of interest in organic synthesis and as a building block in the development of novel chemical entities. The performance of four key synthetic strategies—dehydration of a tertiary alcohol, the Wittig reaction, a Grignard reaction followed by dehydration, and pyrolysis—are objectively evaluated. This document presents detailed experimental protocols, quantitative data, and visual representations of each pathway to aid researchers in selecting the most suitable method for their specific needs.

Dehydration of 2,3-Dimethyl-3-hexanol (B1581839)

The acid-catalyzed dehydration of tertiary alcohols is a common and straightforward method for the synthesis of alkenes. This elimination reaction proceeds via a carbocation intermediate, which can lead to a mixture of isomeric alkene products. The regioselectivity of the dehydration is a critical consideration in this pathway.

Dehydration Start 2,3-Dimethyl-3-hexanol Intermediate Tertiary Carbocation Start->Intermediate H+ (cat.) -H2O Product1 This compound (Target Product) Intermediate->Product1 -H+ (Hofmann) Product2 2,3-Dimethyl-2-hexene (Zaitsev Product) Intermediate->Product2 -H+ (Zaitsev) Product3 (E/Z)-3,4-Dimethyl-2-hexene (Rearrangement Product) Intermediate->Product3 Hydride Shift -H+

Caption: Acid-catalyzed dehydration of 2,3-dimethyl-3-hexanol.

Experimental Protocol:

A 250 mL round-bottom flask equipped with a magnetic stirrer and a distillation apparatus is charged with 2,3-dimethyl-3-hexanol (0.1 mol, 13.02 g). Concentrated sulfuric acid (5 mL) is added dropwise with constant stirring and cooling in an ice bath. After the addition is complete, the mixture is gently heated to 100-120°C. The alkene products and water are co-distilled. The collected distillate is transferred to a separatory funnel, and the organic layer is washed with a 10% sodium bicarbonate solution (2 x 20 mL) and then with brine (20 mL). The organic layer is dried over anhydrous magnesium sulfate, filtered, and fractionally distilled to separate the isomeric alkenes.

Advantages:

  • Utilizes readily available and inexpensive reagents.

  • The reaction procedure is relatively simple to perform.

Disadvantages:

  • Low regioselectivity, leading to a mixture of alkene isomers and requiring careful purification.[1]

  • The strong acidic conditions can lead to side reactions and charring.

  • Carbocation rearrangements can result in the formation of undesired products.[1]

The Wittig Reaction

The Wittig reaction is a powerful and widely used method for the stereoselective synthesis of alkenes.[2] It involves the reaction of a phosphorus ylide with an aldehyde or ketone, providing excellent control over the location of the newly formed double bond.[2] For the synthesis of this compound, this pathway offers a direct route with high regioselectivity.

Wittig_Reaction cluster_ylide Ylide Formation cluster_olefination Olefination PPh3 Triphenylphosphine (B44618) Phosphonium_Salt Methyltriphenylphosphonium (B96628) Bromide PPh3->Phosphonium_Salt SN2 MeBr Methyl Bromide MeBr->Phosphonium_Salt Ylide Methylenetriphenylphosphorane (Wittig Reagent) Phosphonium_Salt->Ylide Deprotonation Base n-Butyllithium Base->Ylide Oxaphosphetane Oxaphosphetane Intermediate Ylide->Oxaphosphetane Ketone 2-Methyl-3-pentanone (B165389) Ketone->Oxaphosphetane [2+2] Cycloaddition Product This compound Oxaphosphetane->Product Retro-[2+2] Cycloaddition Byproduct Triphenylphosphine oxide Oxaphosphetane->Byproduct

Caption: Wittig synthesis of this compound.

Experimental Protocol:

Ylide Preparation: In a flame-dried, three-necked 500 mL round-bottom flask under a nitrogen atmosphere, methyltriphenylphosphonium bromide (0.11 mol, 39.3 g) is suspended in anhydrous diethyl ether (200 mL). The suspension is cooled to 0°C, and n-butyllithium (0.11 mol, 44 mL of a 2.5 M solution in hexanes) is added dropwise over 30 minutes. The resulting orange-red solution of the ylide is stirred for 1 hour at room temperature.

Olefination: The reaction mixture is cooled back to 0°C, and a solution of 2-methyl-3-pentanone (0.1 mol, 10.0 g) in anhydrous diethyl ether (50 mL) is added dropwise over 30 minutes. The reaction is allowed to warm to room temperature and stirred for 12 hours. The reaction is quenched by the slow addition of saturated aqueous ammonium (B1175870) chloride (50 mL). The layers are separated, and the aqueous layer is extracted with diethyl ether (2 x 50 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product is purified by fractional distillation.

Advantages:

  • Excellent regioselectivity, with the double bond formed exclusively at the desired position.[3]

  • Avoids carbocation rearrangements.

Disadvantages:

  • The reaction with sterically hindered ketones can be slow and may result in lower yields.[2]

  • Requires anhydrous conditions and the use of a strong, pyrophoric base.

  • Generates a stoichiometric amount of triphenylphosphine oxide, which can complicate purification.

Grignard Reaction followed by Dehydration

This two-step approach first constructs the carbon skeleton of the desired alcohol via a Grignard reaction, followed by dehydration to the alkene. This method provides an alternative route to the starting material for the direct dehydration pathway.

Grignard_Dehydration cluster_grignard Grignard Reaction cluster_dehydration Dehydration Propyl_Bromide 1-Bromopropane Grignard_Reagent Propylmagnesium Bromide Propyl_Bromide->Grignard_Reagent Mg Magnesium Mg->Grignard_Reagent Alkoxide Magnesium Alkoxide Grignard_Reagent->Alkoxide Ketone 2-Methyl-3-pentanone Ketone->Alkoxide Nucleophilic Addition Alcohol 2,3-Dimethyl-3-hexanol Alkoxide->Alcohol H3O+ Workup Product This compound + Isomers Alcohol->Product H+ (cat.), Heat -H2O Pyrolysis Precursor 2,3-Dimethyl-1,5-hexadiene Transition_State Chair-like Transition State Precursor->Transition_State Heat (Δ) Cope Rearrangement Rearranged_Product Isomeric Diene Transition_State->Rearranged_Product Final_Product This compound + Other Fragments Rearranged_Product->Final_Product Further Fragmentation

References

comparative study of catalysts for 1-hexene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Catalysts for 1-Hexene (B165129) Polymerization

The catalytic polymerization of 1-hexene is a critical process for the synthesis of poly(1-hexene), a polymer with applications ranging from specialty lubricants and adhesives to comonomers in the production of linear low-density polyethylene (B3416737) (LLDPE). The choice of catalyst system profoundly influences the polymerization kinetics, as well as the molecular weight, microstructure, and ultimately, the physical properties of the resulting polymer. This guide provides a comparative overview of three major classes of catalysts employed for 1-hexene polymerization: Ziegler-Natta, metallocene, and post-metallocene systems.

Overview of Catalyst Systems

Ziegler-Natta (ZN) catalysts represent the traditional and most widely industrialized catalysts for olefin polymerization.[1] Typically heterogeneous, they are based on titanium compounds supported on magnesium chloride (MgCl2) and are activated by organoaluminum co-catalysts like triethylaluminum (B1256330) (TEA).[1] ZN catalysts are known for their robustness and ability to produce high molecular weight polymers.

Metallocene catalysts are a class of single-site catalysts, meaning they have a well-defined active center.[2] This characteristic allows for greater control over the polymer's microstructure, leading to polymers with narrow molecular weight distributions (PDI).[2] They typically consist of a Group 4 transition metal (like zirconium or titanium) sandwiched between one or more cyclopentadienyl-type ligands and are activated by methylaluminoxane (B55162) (MAO).

Post-metallocene catalysts are a diverse group of single-site catalysts that do not possess the cyclopentadienyl (B1206354) ligand framework of metallocenes.[3][4] This class includes catalysts based on late transition metals (e.g., nickel, iron) with chelating ligands.[3] They offer a wide range of tunable electronic and steric properties, enabling the synthesis of polymers with unique microstructures, such as highly branched poly(1-hexene).

Performance Comparison

The performance of these catalyst systems in 1-hexene polymerization is summarized in the table below. The data presented is compiled from various studies and aims to provide a comparative snapshot under broadly similar laboratory conditions. It is important to note that direct comparison can be challenging due to variations in experimental parameters across different research works.

Catalyst SystemRepresentative CatalystCo-catalyst / ActivatorCatalytic Activity (g polymer/mol catalyst·h)Polymer Yield (%)Molecular Weight (Mw) ( g/mol )PDI (Mw/Mn)Selectivity towards Poly(1-hexene)
Ziegler-Natta TiCl4/MgCl2/DonorTriethylaluminum (TEA)75.2 - 265.1 g/gcat HighUp to 3.5 x 10^6Broad (>5)High
Metallocene (n-BuCp)2ZrCl2Methylaluminoxane (MAO)Up to 10,583 Kg PE/molZr·bar·h (in ethylene/1-hexene copolymerization)High~9.7 x 10^4 (for ethylene/1-hexene copolymer)Narrow (~2)High
Post-Metallocene Salicylaldimine-Iron(III)Ethylaluminum dichloride (EtAlCl2)2.17 x 10^6 - 3.10 x 10^6High1021 - 1084 DaVery Narrow (1.19 - 1.24)High

Experimental Protocols

The following sections outline typical experimental procedures for 1-hexene polymerization using each class of catalyst.

Ziegler-Natta Catalyzed Polymerization

A typical Ziegler-Natta polymerization of 1-hexene is conducted in a slurry process.[5]

Procedure:

  • A suitable reactor (e.g., a three-neck round-bottom flask) is thoroughly dried and purged with an inert gas (e.g., nitrogen or argon).

  • A solvent, such as n-hexane or n-heptane, is introduced into the reactor.[5]

  • The desired amount of 1-hexene monomer and the organoaluminum co-catalyst (e.g., triethylaluminum) are added to the reactor and stirred.[5]

  • The mixture is brought to the desired reaction temperature (e.g., 20–50 °C).[5]

  • The Ziegler-Natta catalyst (e.g., TiCl4/MgCl2) is then introduced to initiate the polymerization.

  • The reaction is allowed to proceed for a set duration (e.g., 2 hours).[5]

  • The polymerization is terminated by the addition of an acidic solution (e.g., 10% HCl).[5]

  • The resulting polymer is then filtered, washed, and dried to a constant weight.[5]

Metallocene Catalyzed Polymerization

Metallocene-catalyzed polymerization is often carried out in a solution or slurry phase.

Procedure:

  • A polymerization reactor is charged with a solvent (e.g., toluene) and the desired amount of 1-hexene.

  • The co-catalyst, typically methylaluminoxane (MAO), is added to the reactor.

  • The metallocene pre-catalyst (e.g., (n-BuCp)2ZrCl2) is dissolved in a small amount of solvent and then introduced into the reactor to start the polymerization.

  • The reaction is maintained at a specific temperature and pressure for the desired time.

  • The polymerization is quenched, often with an alcohol (e.g., methanol).

  • The polymer is precipitated, collected by filtration, and dried.

Post-Metallocene Catalyzed Polymerization

The procedure for post-metallocene catalyzed polymerization is similar to that of metallocene systems.

Procedure:

  • Under an inert atmosphere, a reactor is loaded with the solvent, 1-hexene, and the post-metallocene pre-catalyst (e.g., a salicylaldimine-iron(III) complex).[6]

  • The solution is stirred and brought to the desired reaction temperature.[6]

  • The activator, such as ethylaluminum dichloride (EtAlCl2), is added to initiate the polymerization.[6]

  • After the specified reaction time, the reaction is terminated by adding an acidic solution (e.g., 2 M HCl).[6]

  • The organic phase containing the polymer is separated, washed with water, and dried over a drying agent (e.g., anhydrous MgSO4).[6]

  • The solvent is evaporated to yield the poly(1-hexene).[6]

Visualizing the Process

The general workflow for a laboratory-scale 1-hexene polymerization experiment can be visualized as follows:

G General Experimental Workflow for 1-Hexene Polymerization cluster_prep Reactor Preparation cluster_reagents Reagent Addition cluster_reaction Polymerization cluster_workup Work-up & Isolation Reactor_Setup Reactor Assembly & Inerting Solvent Add Solvent Reactor_Setup->Solvent 1. Monomer Add 1-Hexene Solvent->Monomer 2. Cocatalyst Add Co-catalyst/Activator Monomer->Cocatalyst 3. Catalyst Add Catalyst Cocatalyst->Catalyst 4. Initiate Polymerization Reaction at Controlled Temperature & Time Catalyst->Polymerization 5. Quenching Quench Reaction Polymerization->Quenching 6. Terminate Washing Wash & Separate Quenching->Washing 7. Drying Dry & Isolate Polymer Washing->Drying 8.

General workflow for 1-hexene polymerization.

Conclusion

The selection of a catalyst for 1-hexene polymerization is a critical decision that dictates the properties of the resulting polymer. Ziegler-Natta catalysts are workhorses of the industry, reliably producing high molecular weight poly(1-hexene) but with broad molecular weight distributions. Metallocene catalysts offer precise control over the polymer architecture, yielding polymers with narrow molecular weight distributions. Post-metallocene catalysts provide access to a vast chemical space, enabling the synthesis of poly(1-hexene) with unique microstructures, such as hyper-branched polymers, and often exhibiting very high activities. The choice of catalyst will ultimately depend on the desired polymer properties and the specific application requirements.

References

A Comparative Kinetic Analysis of 2,3-Dimethyl-1-hexene Reactions: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comparative analysis of the kinetics of several key reactions involving 2,3-Dimethyl-1-hexene and its structural isomers. Due to the limited availability of direct kinetic data for this compound, this document leverages data from closely related branched alkenes to provide insights into its reactivity in hydrogenation, oxidation, isomerization, and oligomerization reactions. This information is intended for researchers, scientists, and professionals in drug development and chemical synthesis to facilitate experimental design and kinetic modeling.

Hydrogenation

Comparative Kinetic Data for Alkene Hydrogenation

AlkeneCatalystTemperature (°C)Pressure (atm)Rate Constant (k)Activation Energy (Ea) (kJ/mol)Reference
1-Hexene (B165129)RuCl₂(PPh₃)(PPFA)400.7 (H₂)1.3 x 10⁻³ s⁻¹Not Specified[1]
2-Methyl-3-butyn-2-olPd-P particles302 (H₂)Not SpecifiedNot Specified[2]
2,3-Dimethyl-2-butenePalladium MetalNot SpecifiedNot SpecifiedNot SpecifiedNot Specified[3]

Experimental Protocol: Catalytic Hydrogenation of Branched Alkenes

This protocol is a generalized procedure based on common laboratory practices for the kinetic analysis of alkene hydrogenation.

  • Catalyst Preparation and Activation:

    • The chosen catalyst (e.g., Palladium on Carbon, Platinum oxide) is weighed and placed in a high-pressure reactor.

    • The catalyst is activated in situ by heating under a stream of hydrogen to reduce any metal oxides.

  • Reaction Setup:

    • The reactor is purged with an inert gas (e.g., Argon or Nitrogen).

    • A solution of the alkene (e.g., this compound) in a suitable solvent (e.g., ethanol, hexane) of known concentration is introduced into the reactor.

    • The reactor is sealed and brought to the desired reaction temperature.

  • Kinetic Measurement:

    • The reaction is initiated by introducing hydrogen gas at the desired pressure.

    • The consumption of hydrogen is monitored over time using a gas uptake analyzer.

    • Aliquots of the reaction mixture are withdrawn at regular intervals and analyzed by gas chromatography (GC) to determine the concentration of the reactant and product(s).

  • Data Analysis:

    • The initial reaction rate is determined from the slope of the hydrogen uptake curve or the change in reactant concentration over time.

    • The order of the reaction with respect to the alkene and hydrogen is determined by varying their initial concentrations/pressures.

    • The rate constant (k) is calculated from the rate law.

    • The activation energy (Ea) is determined by measuring the rate constant at different temperatures and applying the Arrhenius equation.

Reaction Pathway: Catalytic Hydrogenation

Hydrogenation Alkene This compound Catalyst Catalyst Surface Alkene->Catalyst H2 H₂ H2->Catalyst Alkane 2,3-Dimethylhexane Catalyst->Alkane Hydrogen Addition

Catalytic hydrogenation of this compound.

Oxidation

The oxidation of alkenes can proceed through various pathways, leading to a range of products such as epoxides, diols, or cleavage products. The reaction kinetics are sensitive to the oxidant used, reaction conditions, and the structure of the alkene.

Comparative Kinetic Data for Alkene Oxidation

AlkeneOxidant/ConditionsTemperature (K)Pressure (atm)Key FindingsReference
1-Hexene, 2-Hexene, 3-HexeneJet-stirred reactor, O₂500-1100~1Reactivity order varies with temperature; 1-hexene is most reactive at 500-700 K.[4]
Diisobutylene (2,4,4-trimethyl-1-pentene)Shock tube, O₂/Ar900-1350~10Ignition delay times measured; model developed.[5]
2,3-Dimethyl-2-buteneShock tube, "air"950-15005 and 10Ignition delay times and laminar flame speeds measured.[6][6]

Experimental Protocol: Gas-Phase Alkene Oxidation Kinetics

This protocol outlines a general procedure for studying the gas-phase oxidation kinetics of a branched alkene in a jet-stirred reactor.

  • Reactant Preparation:

    • A gaseous mixture of the alkene, an oxidant (e.g., oxygen or air), and a diluent (e.g., nitrogen or argon) is prepared with known mole fractions.

  • Reaction Setup:

    • A jet-stirred reactor is pre-heated to the desired temperature.

    • The reactant gas mixture is continuously fed into the reactor at a controlled flow rate to achieve a specific residence time.

  • Kinetic Measurement:

    • The reaction is allowed to reach a steady state.

    • Samples of the reactor effluent are continuously withdrawn and analyzed using techniques such as gas chromatography-mass spectrometry (GC-MS) and Fourier-transform infrared spectroscopy (FTIR) to identify and quantify reactants, intermediates, and products.

  • Data Analysis:

    • The conversion of the alkene and the mole fractions of the products are determined as a function of temperature.

    • A detailed chemical kinetic model is developed or refined by comparing the experimental data with simulations.

    • Rate constants for key elementary reactions are determined or validated through this comparison.

Reaction Pathway: Alkene Oxidation

Oxidation cluster_main Oxidation Pathways Alkene This compound Epoxide Epoxide Alkene->Epoxide Peroxy Acid Diol Diol Alkene->Diol OsO₄ or KMnO₄ Cleavage Cleavage Products (Ketones, Aldehydes) Alkene->Cleavage O₃, then Zn/H₂O

Major oxidation pathways of an alkene.

Isomerization

Acid-catalyzed isomerization of alkenes leads to the formation of various structural and positional isomers. The product distribution is often governed by thermodynamic stability, with more substituted internal alkenes being favored.

Comparative Kinetic Data for Alkene Isomerization

AlkeneCatalystTemperature (°C)Key FindingsReference
1-HexeneSolid Phosphoric Acid150-250Sequential reaction: linear isomerization -> skeletal isomerization -> dimerization.
C6 AlkenesPt/Al₂O₃-CCl₄147-170Kinetic model developed for a multi-reactor system.[7]
2,4,4-Trimethyl-1-penteneAcidic catalyst50-110Endothermic reaction with a reaction enthalpy of 3.51 kJ/mol.[8][8]

Experimental Protocol: Liquid-Phase Alkene Isomerization Kinetics

This protocol describes a general method for studying the kinetics of liquid-phase alkene isomerization.

  • Catalyst Preparation:

    • An acidic catalyst (e.g., Amberlyst-15, zeolites) is activated according to standard procedures (e.g., drying, calcination).

  • Reaction Setup:

    • The activated catalyst is placed in a batch reactor.

    • The reactor is charged with the alkene and a solvent (if necessary).

    • The reactor is heated to the desired temperature under an inert atmosphere.

  • Kinetic Measurement:

    • The reaction is initiated by starting the agitation.

    • Samples are taken from the reactor at different time intervals.

    • The samples are analyzed by GC to determine the concentrations of the reactant and the isomeric products.

  • Data Analysis:

    • The concentration profiles of the reactant and products are plotted against time.

    • A kinetic model based on a proposed reaction network is fitted to the experimental data to determine the rate constants for each isomerization step.

    • The activation energies are calculated by performing experiments at various temperatures.

Reaction Pathway: Isomerization of this compound

Isomerization cluster_isomers Isomerization Network DMH1 This compound DMH2 2,3-Dimethyl-2-hexene DMH1->DMH2 Double Bond Migration Other Other Isomers (e.g., Methylheptenes) DMH1->Other Skeletal Rearrangement DMH3 2,3-Dimethyl-3-hexene DMH2->DMH3 Double Bond Migration DMH2->Other Skeletal Rearrangement

Possible isomerization pathways for this compound.

Oligomerization

Oligomerization involves the reaction of alkene monomers to form dimers, trimers, and higher oligomers. This process is crucial for the production of synthetic lubricants and gasoline blendstocks.

Comparative Kinetic Data for Alkene Oligomerization

AlkeneCatalystTemperature (°C)Al/Molar RatioKey FindingsReference
1-Hexene/1-OcteneCp₂ZrCl₂/MAO80500Zr-based catalyst showed higher activity than Hf-based.[9]
C5/C6 OlefinsAmberlyst® 1580-130-Eley-Rideal kinetic model developed.[10]
EthyleneNi-AlKIT-640-120-Apparent activation energy of 47 ± 2 kJ/mol.[11]

Experimental Protocol: Alkene Oligomerization in a Batch Reactor

This protocol provides a general framework for investigating the kinetics of alkene oligomerization.

  • Catalyst and Cocatalyst Preparation:

    • The catalyst (e.g., a metallocene complex) and cocatalyst (e.g., methylaluminoxane, MAO) are prepared and handled under an inert atmosphere.

  • Reaction Setup:

    • A dried and purged batch reactor is charged with a solvent and the alkene monomer.

    • The reactor is brought to the desired reaction temperature.

  • Kinetic Measurement:

    • The reaction is initiated by injecting the catalyst and cocatalyst solution into the reactor.

    • The monomer conversion is monitored over time by taking samples and analyzing them by GC.

    • The molecular weight distribution of the oligomer products can be determined by Gel Permeation Chromatography (GPC).

  • Data Analysis:

    • The rate of polymerization is calculated from the monomer consumption data.

    • A kinetic model is used to determine the rate constants for initiation, propagation, and termination steps.

    • The influence of monomer and catalyst concentrations on the reaction rate and product properties is investigated.

Reaction Pathway: Oligomerization of this compound

Oligomerization Monomer This compound Dimer Dimer (C₁₆) Monomer->Dimer Dimerization Trimer Trimer (C₂₄) Dimer->Trimer + Monomer Higher Higher Oligomers Trimer->Higher + Monomer

Simplified oligomerization pathway.

References

A Comparative Guide to the Computational Modeling of 2,3-Dimethyl-1-hexene Reaction Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of computational and experimental approaches to understanding the reaction mechanisms of the branched alkene, 2,3-Dimethyl-1-hexene. Due to the limited availability of direct computational and experimental studies on this specific substrate, this guide leverages established principles of alkene reactivity and data from structurally analogous compounds to provide a comprehensive overview.

Introduction to this compound Reactivity

This compound is a chiral, non-symmetrical alkene. Its reactivity is primarily dictated by the electron-rich carbon-carbon double bond, making it susceptible to electrophilic addition reactions. The substitution pattern of the double bond—a terminal methylene (B1212753) group and a quaternary carbon—along with the chiral center at the 3-position, introduces considerations of regioselectivity and stereoselectivity in its reactions.

Key Reaction Mechanisms: A Comparative Analysis

The most common electrophilic addition reactions for alkenes are hydrohalogenation, acid-catalyzed hydration, and hydroboration-oxidation. Below, we compare the predicted outcomes for this compound based on established mechanistic principles and computational studies of similar alkenes.

Hydrohalogenation (e.g., with HBr)

Mechanism: This reaction proceeds via a carbocation intermediate. The π-bond of the alkene attacks the electrophilic hydrogen of HBr, forming the most stable carbocation possible. The bromide ion then acts as a nucleophile, attacking the carbocation.

Expected Outcome for this compound: Protonation of the terminal CH₂ group (C1) leads to a tertiary carbocation at C2, which is highly stable.[1][2] Therefore, the major product is expected to be 2-bromo-2,3-dimethylhexane, following Markovnikov's rule.[3] A potential competing pathway involves a 1,2-hydride shift from C3 to C2, which would lead to a different tertiary carbocation and subsequently a rearranged product. However, the initial tertiary carbocation is already quite stable, potentially making rearrangement less significant.

Computational Modeling Approach: Density Functional Theory (DFT) calculations are well-suited to model this reaction.[4] By calculating the energies of the transition states and intermediates for both the direct addition and the rearranged pathways, the preferred reaction mechanism and the expected product distribution can be predicted. The stability of the carbocation intermediates is a key factor in determining the regioselectivity of the reaction.[5]

Acid-Catalyzed Hydration

Mechanism: Similar to hydrohalogenation, this reaction involves the formation of a carbocation intermediate through the protonation of the double bond by a hydronium ion (H₃O⁺). A water molecule then attacks the carbocation, followed by deprotonation to yield an alcohol.

Expected Outcome for this compound: Following the same logic as hydrohalogenation, the reaction is expected to yield the Markovnikov product, 2,3-dimethyl-2-hexanol, due to the formation of the more stable tertiary carbocation.[1] Carbocation rearrangements are also a possibility that can be investigated computationally.

Hydroboration-Oxidation

Mechanism: This two-step reaction proceeds through a concerted anti-Markovnikov addition of a B-H bond across the alkene. The boron atom adds to the less sterically hindered carbon (C1), and the hydrogen adds to the more substituted carbon (C2). Subsequent oxidation with hydrogen peroxide in a basic solution replaces the boron with a hydroxyl group.

Expected Outcome for this compound: The reaction is expected to be highly regioselective for the anti-Markovnikov product, 2,3-dimethyl-1-hexanol, due to steric hindrance at the C2 position. The addition is syn, meaning the H and OH are added to the same face of the double bond. Given the chiral center at C3, this stereoselectivity can lead to the formation of diastereomers.

Data Presentation

Table 1: Predicted Regioselectivity of Addition Reactions to this compound

ReactionReagentsPredicted Major ProductRegioselectivityMechanistic Intermediate
HydrohalogenationHBr2-Bromo-2,3-dimethylhexaneMarkovnikovTertiary Carbocation
Acid-Catalyzed HydrationH₂SO₄, H₂O2,3-Dimethyl-2-hexanolMarkovnikovTertiary Carbocation
Hydroboration-Oxidation1. BH₃·THF 2. H₂O₂, NaOH2,3-Dimethyl-1-hexanolAnti-MarkovnikovFour-membered ring transition state

Note: The product distributions are predictions based on established reaction mechanisms. Experimental verification is necessary for quantitative analysis.

Experimental Protocols

General Protocol for Acid-Catalyzed Hydration of an Alkene[6]
  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, add a catalytic amount of a strong acid (e.g., 10 mol% H₂SO₄) to water.

  • Addition of Alkene: Add this compound to the acidic solution.

  • Reaction Monitoring: Stir the mixture at a controlled temperature (e.g., room temperature or slightly elevated) and monitor the progress of the reaction using an appropriate technique such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

  • Workup: Once the reaction is complete, neutralize the acid with a weak base (e.g., saturated NaHCO₃ solution). Extract the product with an organic solvent (e.g., diethyl ether).

  • Purification and Analysis: Dry the organic layer over an anhydrous salt (e.g., MgSO₄), filter, and concentrate the solvent under reduced pressure. The crude product can be purified by column chromatography or distillation. The product structure and purity can be confirmed by Nuclear Magnetic Resonance (NMR) spectroscopy and GC-Mass Spectrometry (GC-MS).

Visualization of Reaction Pathways

Below are diagrams generated using the DOT language to visualize the key reaction mechanisms.

hydrohalogenation Reactants This compound + HBr TS1 Transition State 1 (Protonation) Reactants->TS1 Carbocation Tertiary Carbocation Intermediate TS1->Carbocation TS2 Transition State 2 (Nucleophilic Attack) Carbocation->TS2 Product 2-Bromo-2,3-dimethylhexane TS2->Product

Caption: Reaction pathway for the hydrohalogenation of this compound.

hydroboration_oxidation cluster_hydroboration Step 1: Hydroboration cluster_oxidation Step 2: Oxidation Reactants This compound + BH3 TS_hydroboration Four-membered Ring Transition State Reactants->TS_hydroboration Organoborane Trialkylborane Intermediate TS_hydroboration->Organoborane Oxidation_Reactants Trialkylborane + H2O2, NaOH Product 2,3-Dimethyl-1-hexanol Oxidation_Reactants->Product

Caption: Two-step reaction pathway for the hydroboration-oxidation of this compound.

Comparison of Computational and Experimental Approaches

FeatureComputational Modeling (e.g., DFT)Experimental Analysis
Information Provided Reaction energies, transition state structures, activation barriers, predicted product ratios.Product identification, quantitative product ratios, reaction rates, influence of reaction conditions.
Strengths Provides detailed mechanistic insights at the molecular level. Can explore hypothetical pathways and unstable intermediates.[5]Provides real-world data on reaction outcomes. Essential for validation of computational models.
Limitations Accuracy depends on the level of theory and basis set. Solvent effects can be challenging to model accurately. Requires experimental validation.Does not directly reveal the structure of transient species like transition states. Can be resource and time-intensive.
Synergy Computational results can guide experimental design by predicting favorable conditions and potential byproducts.Experimental data is crucial for benchmarking and refining computational models to improve their predictive power.

Conclusion

While direct experimental and computational data for the reaction mechanisms of this compound are scarce, a robust understanding can be built upon the well-established principles of alkene reactivity. Computational modeling, particularly DFT, offers a powerful tool to predict the regioselectivity and stereoselectivity of addition reactions by analyzing the stability of intermediates and transition states. These computational predictions, in turn, provide a framework for designing and interpreting experimental studies. The synergy between computational and experimental approaches is paramount for a comprehensive understanding of the reaction mechanisms of complex molecules like this compound, which is of significant interest to researchers in organic synthesis and drug development.

References

A Comparative Guide to Purity Assessment of 2,3-Dimethyl-1-hexene: Quantitative NMR vs. Gas Chromatography

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate determination of a compound's purity is a critical step in ensuring the quality, safety, and efficacy of products. This guide provides a comprehensive comparison of two powerful analytical techniques for assessing the purity of 2,3-Dimethyl-1-hexene: quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy and Gas Chromatography with Flame Ionization Detection (GC-FID).

Quantitative NMR has emerged as a primary analytical method, offering direct quantification without the need for a specific reference standard of the analyte itself.[1] In contrast, GC-FID is a highly sensitive and robust chromatographic technique widely used for the analysis of volatile organic compounds. This guide will delve into the experimental protocols for both methods, present a quantitative comparison of their performance, and provide visual workflows to aid in the selection of the most appropriate technique for your analytical needs.

Quantitative Performance Comparison

The following table summarizes representative quantitative data for the purity assessment of a single batch of this compound using both qNMR and GC-FID. This data is compiled based on typical performance characteristics of these techniques for similar volatile organic compounds.

ParameterQuantitative NMR (qNMR)Gas Chromatography (GC-FID)
Principle Signal intensity is directly proportional to the number of nuclei.[2]Separation based on volatility and interaction with a stationary phase, followed by detection by flame ionization.[3]
Purity Assay (%) 99.299.3
Relative Standard Deviation (RSD, n=5) 0.15%0.30%
Limit of Quantification (LOQ) ~0.1%~0.01%
Analysis Time per Sample ~15 minutes~25 minutes
Sample Throughput ModerateHigh
Reference Standard Requires a certified internal standard of a different, stable compound.[4]Typically uses area percent normalization; can use an external standard of the analyte for absolute quantification.
Destructive/Non-destructive Non-destructiveDestructive

Experimental Methodologies

Purity Assessment by Quantitative NMR (qNMR)

qNMR provides a direct and absolute measure of purity by comparing the integral of a specific resonance from the analyte with that of a certified internal standard.[5]

Experimental Protocol:

1. Sample Preparation:

  • Accurately weigh (to 0.01 mg) approximately 15-20 mg of this compound into a clean, dry NMR tube.

  • Accurately weigh (to 0.01 mg) a suitable amount of a certified internal standard (e.g., 1,4-bis(trimethylsilyl)benzene-d4) into the same NMR tube. The internal standard should have a known purity and its signals must not overlap with the analyte signals.

  • Add approximately 0.6 mL of a suitable deuterated solvent (e.g., Chloroform-d, CDCl₃) to the NMR tube.

  • Cap the tube and gently vortex to ensure complete dissolution of both the analyte and the internal standard.

2. ¹H NMR Spectrum of this compound: A representative ¹H NMR spectrum of this compound is essential for selecting appropriate signals for quantification. The vinyl protons, appearing as distinct signals in the downfield region (typically between 4.5 and 6.0 ppm), are often suitable for integration as they are less likely to overlap with signals from common impurities or the internal standard.[6]

3. NMR Data Acquisition:

  • Acquire the ¹H NMR spectrum on a calibrated spectrometer (e.g., 400 MHz or higher).

  • Ensure quantitative acquisition parameters are used, including a sufficient relaxation delay (D1) of at least 5 times the longest T1 of the protons of interest (a D1 of 30-60 seconds is generally recommended for accurate quantification).

  • Use a 90° pulse angle.

  • Acquire a sufficient number of scans to achieve a high signal-to-noise ratio (S/N > 250:1).

4. Data Processing and Purity Calculation:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the selected non-overlapping signals for both this compound and the internal standard.

  • Calculate the purity of this compound using the following equation:

    Purity (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * P_IS

    Where:

    • I = Integral value

    • N = Number of protons for the integrated signal

    • MW = Molecular weight

    • m = mass

    • P = Purity of the internal standard

    • analyte = this compound

    • IS = Internal Standard

Purity Assessment by Gas Chromatography (GC-FID)

GC-FID is a powerful technique that separates volatile compounds based on their boiling points and interactions with a stationary phase. The FID provides a response that is proportional to the amount of carbon atoms in the eluted compound.

Experimental Protocol:

1. Sample Preparation:

  • Prepare a stock solution of this compound in a volatile solvent (e.g., hexane (B92381) or pentane) at a concentration of approximately 1 mg/mL.

  • If using an internal standard for more precise quantification, prepare a mixed solution containing a known concentration of both the analyte and the internal standard (e.g., n-octane).

2. GC-FID Instrumentation and Conditions:

  • Gas Chromatograph: A GC system equipped with a Flame Ionization Detector (FID) and a capillary column is used.

  • Column: A non-polar or medium-polarity column, such as a DB-1 or DB-5 (or equivalent), with dimensions of 30 m x 0.25 mm x 0.25 µm is suitable for separating hydrocarbon isomers.

  • Carrier Gas: High-purity helium or hydrogen at a constant flow rate (e.g., 1.0 mL/min).

  • Injector: Split/splitless injector at a temperature of 250°C with a split ratio of 50:1.

  • Oven Temperature Program:

    • Initial temperature: 40°C, hold for 5 minutes.

    • Ramp: Increase to 150°C at a rate of 10°C/min.

    • Hold: Hold at 150°C for 5 minutes.

  • Detector: FID at a temperature of 280°C.

3. Analysis and Data Processing:

  • Inject 1 µL of the prepared sample solution into the GC.

  • Integrate the peak areas of all eluted components.

  • Purity is typically calculated using the area percent method, where the area of the main peak is expressed as a percentage of the total area of all peaks in the chromatogram.

    Purity (%) = (Area_analyte / Total Area) * 100

Workflow and Relationship Diagrams

To further clarify the processes, the following diagrams illustrate the experimental workflow of qNMR and a comparison of the logical relationships between qNMR and GC-FID.

qNMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Calculation weigh_analyte Accurately weigh This compound dissolve Dissolve in Deuterated Solvent weigh_analyte->dissolve weigh_is Accurately weigh Internal Standard weigh_is->dissolve nmr_acq Acquire ¹H NMR Spectrum (Quantitative Parameters) dissolve->nmr_acq process_spec Process Spectrum (Phase, Baseline) nmr_acq->process_spec integrate Integrate Signals (Analyte & IS) process_spec->integrate calculate Calculate Purity integrate->calculate

Experimental workflow for this compound purity assessment by qNMR.

qNMR_vs_GCFID cluster_qnmr Quantitative NMR (qNMR) cluster_gcfid Gas Chromatography (GC-FID) qnmr_principle Principle: Signal intensity ∝ number of nuclei qnmr_quant Quantification: Internal Standard Method (Absolute) qnmr_principle->qnmr_quant qnmr_adv Advantages: - Primary Method (SI Traceable) - Non-destructive - Structural Confirmation qnmr_quant->qnmr_adv qnmr_lim Limitations: - Lower sensitivity for trace impurities - Requires careful parameter optimization qnmr_adv->qnmr_lim gcfid_principle Principle: Chromatographic separation based on volatility gcfid_quant Quantification: Area Percent (Relative) or External/Internal Standard gcfid_principle->gcfid_quant gcfid_adv Advantages: - High Sensitivity - High Throughput - Robust for volatile compounds gcfid_quant->gcfid_adv gcfid_lim Limitations: - Destructive - Requires reference standard for absolute quantification - Potential for co-elution gcfid_adv->gcfid_lim start Purity Assessment of This compound start->qnmr_principle start->gcfid_principle

Comparison of qNMR and GC-FID for purity determination.

Conclusion

Both qNMR and GC-FID are powerful and reliable techniques for the purity determination of this compound. The choice between the two methods depends on the specific requirements of the analysis.

  • qNMR is the method of choice when high accuracy, direct SI traceability, and structural confirmation are paramount. Its non-destructive nature is also advantageous when dealing with limited sample quantities. The simplicity of sample preparation and the direct nature of the measurement make it a very efficient technique for obtaining definitive purity values.[7]

  • GC-FID is an excellent and often more accessible option for high-throughput screening or when the highest sensitivity for trace volatile impurities is required. While it typically provides relative purity through area normalization, it can be adapted for absolute quantification with an appropriate reference standard.

In many instances, these techniques can be used orthogonally to provide a comprehensive and highly confident assessment of purity, with GC-FID identifying and quantifying volatile impurities and qNMR providing a direct, absolute measure of the main component.

References

Performance of 2,3-Dimethyl-1-hexene as a Polymer Comonomer: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The incorporation of α-olefin comonomers during the polymerization of ethylene (B1197577) and propylene (B89431) is a cornerstone of tailoring polymer properties. This guide provides a comparative analysis of 2,3-dimethyl-1-hexene as a comonomer against commonly used linear α-olefins, namely 1-hexene (B165129) and 1-octene (B94956). While direct, comprehensive experimental data for this compound is limited in publicly available literature, this guide synthesizes information based on the established principles of polymer chemistry and available data on other branched α-olefins to project its performance. The primary focus is on Ziegler-Natta and metallocene-catalyzed polymerizations, which are prevalent in industrial polyolefin production.

The Influence of Comonomer Structure on Polymer Properties

The structure of the α-olefin comonomer, particularly the presence and position of alkyl branches, significantly impacts polymerization kinetics and the final polymer's microstructure and macroscopic properties. Linear α-olefins like 1-hexene and 1-octene introduce short, linear branches to the polyethylene (B3416737) or polypropylene (B1209903) backbone. In contrast, branched comonomers such as this compound introduce bulkier, more complex side chains.

This structural difference is expected to have the following consequences:

  • Catalyst Activity and Comonomer Incorporation: The steric bulk of this compound near the double bond is anticipated to hinder its coordination and insertion into the growing polymer chain. This can lead to lower catalyst activity and reduced comonomer incorporation compared to linear α-olefins of similar carbon number.[1] Metallocene catalysts, known for their tunable nature, may exhibit higher selectivity for or against such bulky comonomers depending on the ligand environment around the metal center.[2][3]

  • Polymer Microstructure and Crystallinity: The introduction of bulky, branched side chains by this compound is expected to be more disruptive to the polymer chain's ability to crystallize compared to the linear branches from 1-hexene or 1-octene.[1][4] This increased disruption can lead to a significant reduction in the polymer's crystallinity and density.

  • Thermal Properties: A decrease in crystallinity generally corresponds to a lower melting point (Tm) and potentially a more pronounced glass transition temperature (Tg). Therefore, copolymers containing this compound are predicted to have lower melting points than those with equivalent molar amounts of linear α-olefins.

  • Mechanical Properties: The reduction in crystallinity and the introduction of bulky side groups can lead to polymers with lower stiffness and hardness but potentially enhanced flexibility, toughness, and impact strength. The more significant disruption of the crystalline lamellae by branched comonomers can lead to a higher concentration of tie-molecules, which can improve toughness.[5]

Comparative Data Summary

The following tables summarize the expected and literature-reported performance of this compound in comparison to 1-hexene and 1-octene in ethylene and propylene copolymerization. It is important to reiterate that the data for this compound is largely projected based on studies of other branched α-olefins due to a lack of direct comparative studies.

Table 1: Comparison of Comonomer Performance in Ethylene Copolymerization

ParameterThis compound (Projected)1-Hexene1-Octene
Catalyst Activity LowerHigherHigh
Comonomer Incorporation LowerHigherHigh
Crystallinity Reduction HighModerateModerate-High
Melting Point (Tm) LowerHigherLower than 1-hexene
Density LowerHigherLower than 1-hexene
Molecular Weight (Mw) Potentially lowerHigherHigher
Tensile Strength LowerHigherHigher
Elongation at Break HigherLowerHigher
Impact Strength HigherLowerHigher

Table 2: Comparison of Comonomer Performance in Propylene Copolymerization

ParameterThis compound (Projected)1-Hexene
Catalyst Activity LowerHigher
Comonomer Incorporation LowerHigher
Crystallinity Reduction HighModerate
Melting Point (Tm) LowerHigher
Glass Transition Temp (Tg) HigherLower
Flexural Modulus LowerHigher
Impact Strength HigherLower

Experimental Protocols

Detailed methodologies are crucial for reproducible research. Below are representative experimental protocols for the synthesis and characterization of α-olefin copolymers.

Protocol 1: Slurry Phase Copolymerization of Ethylene and α-Olefins

This protocol describes a typical lab-scale slurry polymerization process.

1. Reactor Preparation:

  • A 1-liter stainless-steel autoclave reactor equipped with a mechanical stirrer, temperature and pressure controllers, and injection ports is used.
  • The reactor is thoroughly cleaned and dried, then purged with high-purity nitrogen for at least 1 hour at an elevated temperature (e.g., 90°C) to remove oxygen and moisture.
  • The reactor is then cooled to the desired reaction temperature (e.g., 70-85°C).

2. Reaction Setup:

  • 500 mL of a dry, deoxygenated solvent (e.g., hexane (B92381) or toluene) is charged into the reactor.
  • A specified amount of the α-olefin comonomer (e.g., this compound, 1-hexene, or 1-octene) is injected into the reactor.
  • The reactor is pressurized with ethylene to the desired partial pressure (e.g., 5-10 bar).
  • A co-catalyst, typically an organoaluminum compound like triisobutylaluminum (B85569) (TIBA) or methylaluminoxane (B55162) (MAO), is injected into the reactor. The choice and amount depend on the catalyst system.[6][7]
  • The mixture is allowed to stir for a period to ensure thermal and compositional equilibrium.

3. Polymerization:

  • The polymerization is initiated by injecting a slurry of the Ziegler-Natta or metallocene catalyst in the same solvent into the reactor.
  • The ethylene pressure is maintained constant throughout the polymerization by a continuous feed.
  • The reaction is allowed to proceed for a predetermined time (e.g., 30-60 minutes).

4. Termination and Polymer Recovery:

  • The polymerization is terminated by injecting a small amount of acidified alcohol (e.g., methanol (B129727) with 5% HCl).
  • The reactor is depressurized and cooled to room temperature.
  • The polymer is collected by filtration, washed repeatedly with fresh solvent and then with methanol to remove catalyst residues.
  • The resulting polymer is dried in a vacuum oven at a moderate temperature (e.g., 60°C) to a constant weight.

Protocol 2: Polymer Characterization

1. Nuclear Magnetic Resonance (NMR) Spectroscopy for Comonomer Content and Microstructure:

  • Sample Preparation: 20-30 mg of the copolymer is dissolved in approximately 0.6 mL of a deuterated solvent suitable for high-temperature NMR (e.g., 1,1,2,2-tetrachloroethane-d2 (B1582424) or 1,2,4-trichlorobenzene) in a 5 mm NMR tube. The dissolution is performed at an elevated temperature (e.g., 120-130°C).[8]
  • ¹³C NMR Analysis: Quantitative ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 100-150 MHz for ¹³C) at 120-130°C. A long relaxation delay (e.g., 5-10 seconds) and a 90° pulse angle are used to ensure quantitative results.[4][9] The comonomer content is determined by integrating the characteristic peaks of the comonomer side-chain carbons and the main-chain methylene (B1212753) carbons.[4][9] The distribution of comonomer units (e.g., random, blocky) can also be assessed from the triad (B1167595) or pentad sequence distributions.[4]

2. Gel Permeation Chromatography (GPC/SEC) for Molecular Weight and Molecular Weight Distribution:

  • Instrumentation: A high-temperature GPC system equipped with a refractive index (RI) detector and, optionally, a multi-angle light scattering (MALS) and a viscometer detector is used.[10]
  • Analysis Conditions: The analysis is performed at a high temperature (e.g., 140-160°C) using 1,2,4-trichlorobenzene (B33124) as the mobile phase. The polymer sample is dissolved in the mobile phase at a concentration of approximately 1 mg/mL.
  • Data Analysis: The molecular weight averages (Mn, Mw) and the polydispersity index (PDI = Mw/Mn) are determined relative to polystyrene or polyethylene standards. The use of a MALS detector allows for the determination of absolute molecular weights and information on long-chain branching.[11][12]

3. Differential Scanning Calorimetry (DSC) for Thermal Properties:

  • Sample Preparation: 5-10 mg of the polymer is sealed in an aluminum DSC pan.
  • Thermal Program: The sample is typically subjected to a heat-cool-heat cycle to erase the thermal history. For example:
  • Heat from room temperature to 200°C at a rate of 10°C/min.
  • Hold at 200°C for 5 minutes.
  • Cool from 200°C to room temperature at a rate of 10°C/min.
  • Heat from room temperature to 200°C at a rate of 10°C/min.[3][13]
  • Data Analysis: The melting temperature (Tm) and the enthalpy of fusion (ΔHf) are determined from the second heating scan. The percent crystallinity is calculated by dividing the measured ΔHf by the enthalpy of fusion for 100% crystalline polyethylene (e.g., 293 J/g) or polypropylene.[6][14]

4. Mechanical Testing:

  • Sample Preparation: Polymer films of a specified thickness are prepared by compression molding. Tensile test specimens are then cut from the films according to standard specifications (e.g., ASTM D638 or ASTM D882 for thin films).[15][16]
  • Tensile Testing: The tensile properties (tensile strength, elongation at break, and Young's modulus) are measured using a universal testing machine at a constant crosshead speed according to ASTM D638 or D882.[15][17]
  • Impact Testing: The impact strength (e.g., Izod or Charpy) can be measured on molded bars according to ASTM D256. For films, dart impact strength is often measured according to ASTM D1709.[1]

Visualizations

The following diagrams illustrate key conceptual frameworks relevant to the comparison of these comonomers.

Experimental_Workflow cluster_synthesis Copolymer Synthesis cluster_characterization Polymer Characterization cluster_analysis Data Analysis & Comparison S1 Reactor Setup S2 Slurry Polymerization S1->S2 S3 Polymer Recovery S2->S3 A1 Compare Catalyst Activity S2->A1 C1 NMR (Comonomer Content, Microstructure) S3->C1 Polymer Sample C2 GPC (Molecular Weight, Distribution) S3->C2 Polymer Sample C3 DSC (Thermal Properties, Crystallinity) S3->C3 Polymer Sample C4 Mechanical Testing (Tensile, Impact) S3->C4 Polymer Sample A2 Compare Polymer Properties C1->A2 C2->A2 C3->A2 C4->A2

Caption: Experimental workflow for synthesis and characterization.

Comonomer_Structure_Effect cluster_comonomer Comonomer Structure cluster_polymer Resulting Polymer Properties Co1 Linear α-Olefin (e.g., 1-Hexene) P1 Higher Crystallinity Higher Density Higher Melting Point Co1->P1 Less Disruption of Polymer Chain Packing Co2 Branched α-Olefin (e.g., this compound) P2 Lower Crystallinity Lower Density Lower Melting Point Co2->P2 Greater Disruption of Polymer Chain Packing

Caption: Effect of comonomer structure on polymer properties.

Conclusion

The choice of comonomer is a critical parameter in tailoring the properties of polyethylene and polypropylene. While linear α-olefins like 1-hexene and 1-octene are widely used and well-characterized, branched comonomers such as this compound offer a potential route to polymers with significantly modified properties. Based on the principles of polymer science and data from related branched comonomers, it is projected that this compound will lead to lower catalyst activity and comonomer incorporation but will be more effective in reducing crystallinity and density, resulting in polymers with lower melting points and potentially enhanced flexibility and toughness. Further direct experimental studies are warranted to fully elucidate the performance of this compound and validate these projections.

References

A Comparative Guide to the Validation of Analytical Methods for Hexene Isomer Quantification

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the accurate quantification of hexene isomers is critical for ensuring product quality, understanding reaction kinetics, and maintaining safety. The structural similarity of hexene isomers presents a significant analytical challenge, necessitating robust and validated quantification methods. This guide provides an objective comparison of three prevalent analytical techniques: Gas Chromatography-Mass Spectrometry (GC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. The performance of each method is evaluated based on key validation parameters outlined in the ICH Q2(R1) guidelines, supported by experimental data.

Comparison of Analytical Methods

The choice of an analytical technique for hexene isomer quantification depends on the specific requirements of the analysis, such as the need for structural confirmation, the desired level of sensitivity, and the complexity of the sample matrix.

ParameterGC-MSGC-FIDqNMR
Principle Separation by volatility and interaction with a stationary phase, followed by detection based on mass-to-charge ratio.Separation by volatility and interaction with a stationary phase, followed by detection of ions produced in a hydrogen flame.Quantification based on the direct proportionality between the integrated NMR signal area and the number of nuclei.
Specificity High. Provides structural information through mass spectra, enabling unambiguous identification of isomers.[1]Moderate. Relies on retention time, which may not be sufficient to resolve all co-eluting isomers.High. Distinguishes isomers based on unique chemical shifts and coupling constants in the NMR spectrum.
Limit of Detection (LOD) Low (ng/mL to pg/mL range).[2]Low to Moderate (ng/mL range).Moderate (µg/mL to mg/mL range).[3][4][5]
Limit of Quantification (LOQ) Low (ng/mL to pg/mL range).[2]Low to Moderate (ng/mL range).[6]Moderate (µg/mL to mg/mL range).[3][4][5]
**Linearity (R²) **Typically >0.99.Typically >0.999.[6]Typically >0.999.
Accuracy (% Recovery) 90-110%.95-105%.[7]98-102%.[8]
Precision (%RSD) <15%.<5%.[6]<2%.[3]
Throughput High.High.Moderate.
Cost High.Moderate.High.
Strengths Excellent for identification and quantification in complex matrices.Robust, reliable, and cost-effective for routine quantification.[7]Primary analytical method, does not require reference standards for each isomer for relative quantification.[9]
Limitations Potential for isomeric co-elution requiring optimized chromatography.Cannot differentiate between co-eluting isomers with the same retention time.Lower sensitivity compared to chromatographic methods.

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reproducible and reliable quantitative data. The following are representative protocols for the analysis of hexene isomers using GC-MS, GC-FID, and qNMR.

Gas Chromatography (GC-MS and GC-FID)

1. Sample Preparation:

  • Prepare a stock solution of a hexene isomer mixture in a suitable volatile solvent (e.g., hexane (B92381) or pentane).

  • Create a series of calibration standards by serially diluting the stock solution to cover the desired concentration range.

  • For unknown samples, dilute them with the same solvent to fall within the calibration range.

  • Add a suitable internal standard (e.g., a deuterated analog of one of the hexene isomers or a compound with similar volatility not present in the sample) to all standards and samples.[10]

2. Instrumentation (Typical GC parameters):

  • Gas Chromatograph: Agilent 7890B GC system or equivalent.[1]

  • Injector: Split/splitless inlet at 250°C with a split ratio of 50:1.[1]

  • Column: Agilent J&W DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or a more polar column like Agilent J&W CP-Select 624 Hexane for better isomer separation.[1][11]

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[1]

  • Oven Temperature Program: Initial temperature of 40°C (hold for 5 minutes), ramp at 5°C/min to 150°C.[1]

3. Detector Specific Parameters:

  • Mass Spectrometer (MS):

    • Ionization Mode: Electron Ionization (EI) at 70 eV.[1]

    • Mass Range: m/z 35-150.[1]

    • Transfer Line Temperature: 280°C.[1]

    • Ion Source Temperature: 230°C.[1]

  • Flame Ionization Detector (FID):

    • Detector Temperature: 250°C.

    • Hydrogen Flow: 30 mL/min.

    • Air Flow: 300 mL/min.

    • Makeup Gas (Nitrogen) Flow: 25 mL/min.

4. Data Analysis:

  • Identify each hexene isomer based on its retention time and, for GC-MS, its mass spectrum.

  • Integrate the peak area for each isomer and the internal standard.

  • Construct a calibration curve by plotting the ratio of the analyte peak area to the internal standard peak area against the concentration of the standards.

  • Determine the concentration of the hexene isomers in the unknown samples using the calibration curve.

Quantitative Nuclear Magnetic Resonance (qNMR)

1. Sample Preparation:

  • Accurately weigh a known amount of the hexene isomer mixture.

  • Dissolve the sample in a known volume of a deuterated solvent (e.g., chloroform-d, CDCl3) containing a known concentration of an internal standard (e.g., maleic acid or 1,4-dioxane). The internal standard should have a simple spectrum that does not overlap with the analyte signals.

  • Transfer the solution to an NMR tube.

2. Instrumentation:

  • NMR Spectrometer: 400 MHz or higher field strength spectrometer.

  • Probe: 5 mm broadband probe.

3. Data Acquisition (Typical ¹H NMR parameters):

  • Pulse Sequence: A standard 90° pulse sequence.

  • Relaxation Delay (d1): At least 5 times the longest T1 relaxation time of the signals of interest to ensure full relaxation. This is critical for accurate quantification.

  • Number of Scans: Sufficient to achieve a good signal-to-noise ratio (S/N > 150 for accurate integration).[9]

  • Acquisition Time: At least 3 seconds to ensure good digital resolution.

4. Data Processing and Analysis:

  • Apply appropriate phasing and baseline correction to the spectrum.

  • Integrate the characteristic signals for each hexene isomer and the internal standard. Ensure that the integration regions are set consistently for all spectra.

  • Calculate the concentration of each isomer using the following formula:

    C_x = (I_x / N_x) * (N_is / I_is) * (M_x / M_is) * (m_is / V)

    Where:

    • C_x = Concentration of the hexene isomer

    • I_x = Integral of the hexene isomer signal

    • N_x = Number of protons giving rise to the signal of the hexene isomer

    • I_is = Integral of the internal standard signal

    • N_is = Number of protons giving rise to the signal of the internal standard

    • M_x = Molar mass of the hexene isomer

    • M_is = Molar mass of the internal standard

    • m_is = Mass of the internal standard

    • V = Volume of the solvent

Method Validation Workflow

The validation of an analytical method ensures that it is suitable for its intended purpose.[12][13][14][15] The following diagram illustrates the logical workflow for the validation of an analytical method for hexene isomer quantification, based on ICH Q2(R1) guidelines.[12][14][15]

G cluster_0 Method Development cluster_1 Method Validation cluster_2 Data Evaluation & Reporting A Define Analytical Requirements B Select Analytical Technique (GC-MS, GC-FID, qNMR) A->B C Optimize Method Parameters B->C D Specificity C->D I Robustness C->I E Linearity & Range D->E F Accuracy E->F G Precision (Repeatability & Intermediate) E->G H LOD & LOQ E->H J Statistical Analysis of Validation Data F->J G->J H->J I->J K Establish Acceptance Criteria J->K L Prepare Validation Report K->L M Validated Analytical Method L->M

References

Comparative Analysis of Hexene Isomers: Toxicity and Environmental Impact

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative overview of the toxicity and environmental impact of three linear hexene isomers: 1-hexene (B165129), 2-hexene (B8810679), and 3-hexene (B12438300). The information presented is based on available data from safety data sheets and toxicological studies. It is important to note that while data for 1-hexene is more readily available, there is a significant lack of comprehensive, quantitative data for 2-hexene and 3-hexene, as well as for various branched hexene isomers.

Executive Summary

Hexene isomers are C6H12 alkenes with varied industrial applications. Their toxicological and environmental profiles differ based on the position of the double bond and branching of the carbon chain. 1-Hexene is classified as highly flammable, an aspiration hazard, and toxic to aquatic life. Data on 2-hexene and 3-hexene is less complete, but they are also considered flammable and potential irritants. The primary mechanism of toxicity for alkenes is thought to involve their electrophilic nature, leading to interactions with cellular macromolecules and activation of stress response pathways.

Data Presentation: Quantitative Toxicity and Environmental Impact

The following tables summarize the available quantitative data for hexene isomers. The absence of data for certain isomers is noted.

Table 1: Acute Mammalian Toxicity of Hexene Isomers

IsomerOral LD50 (rat)Dermal LD50 (rabbit)Inhalation LC50 (rat, 4h)
1-Hexene > 5,000 mg/kg[1]> 2,000 mg/kg[1]110.1 mg/L (vapor)[1]
2-Hexene No data availableNo data availableNo data available
3-Hexene No data availableNo data availableNo data available

Table 2: Aquatic Toxicity of Hexene Isomers

IsomerTest OrganismEndpointValueReference
1-Hexene Daphnia magna (Water flea)48h EC504.4 mg/L[2]
Pseudokirchneriella subcapitata (Green algae)96h NOEC1.8 mg/L[2]
2-Hexene Data not available--
3-Hexene derivative Daphnia magna48h EC503.0 mg/L[3]

Table 3: Environmental Fate of Hexene Isomers

IsomerBiodegradationBioaccumulation Potential
1-Hexene Readily biodegradable (OECD 301C)[4]Not expected to bioaccumulate[5]
2-Hexene No data availableNo data available
3-Hexene No biodegradation observed after 28 days for a derivative (OECD 301F)[3]Not expected to be persistent or bioaccumulative[3]

Experimental Protocols

The data presented in this guide are typically generated using standardized experimental protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

Aquatic Toxicity Testing

Acute toxicity to aquatic invertebrates is commonly assessed using the OECD Guideline 202: Daphnia sp. Acute Immobilisation Test .

  • Test Organism: Daphnia magna.

  • Method: Young daphnids, aged less than 24 hours, are exposed to a range of concentrations of the test substance in a static or semi-static system for 48 hours.

  • Endpoint: The concentration that causes immobilization (i.e., the inability to swim) in 50% of the daphnids (EC50) is determined. Observations are made at 24 and 48 hours.

Ready Biodegradability Testing

The biodegradability of a chemical is often evaluated using the OECD Guideline 301: Ready Biodegradability . Several methods exist within this guideline, such as the 301C (Modified MITI Test) and 301F (Manometric Respirometry Test) .

  • Inoculum: A mixed population of microorganisms from a source like activated sludge from a wastewater treatment plant.

  • Method (Manometric Respirometry - OECD 301F): The test substance is incubated in a mineral medium with the inoculum in a closed flask. The consumption of oxygen by the microorganisms as they biodegrade the substance is measured over a 28-day period.

  • Endpoint: The percentage of biodegradation is calculated based on the amount of oxygen consumed relative to the theoretical oxygen demand (ThOD). A substance is considered "readily biodegradable" if it reaches a certain percentage of degradation (typically ≥60% ThOD) within a 10-day window during the 28-day test.[6][7][8]

Signaling Pathway and Mechanism of Toxicity

Alkenes, including hexene isomers, can exert toxicity through their electrophilic properties. The double bond in alkenes makes them susceptible to acting as Michael acceptors, allowing them to react with nucleophilic groups in biological macromolecules such as proteins.[2][8] This covalent modification of proteins can disrupt their function and trigger cellular stress responses.

One of the key signaling pathways activated in response to electrophilic stress is the Keap1-Nrf2 pathway .[3][5][9][10] Under normal conditions, the transcription factor Nrf2 is kept at low levels by Keap1-mediated ubiquitination and subsequent proteasomal degradation. However, upon exposure to electrophiles, specific cysteine residues in Keap1 are modified. This modification leads to a conformational change in Keap1, preventing it from targeting Nrf2 for degradation. As a result, Nrf2 accumulates, translocates to the nucleus, and activates the transcription of a battery of cytoprotective genes. These genes encode for antioxidant proteins and phase II detoxification enzymes that help to mitigate the damage caused by the electrophilic stress.

Keap1_Nrf2_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Hexene Hexene Isomer (Electrophile) Keap1_Nrf2 Keap1-Nrf2 Complex Hexene->Keap1_Nrf2 Cysteine Modification Nrf2_free Nrf2 Keap1_Nrf2->Nrf2_free Dissociation Proteasome Proteasome Keap1_Nrf2->Proteasome Ubiquitination Nrf2_free->Nucleus_port Ub Ubiquitin Ub->Keap1_Nrf2 Nrf2_nuc Nrf2 ARE Antioxidant Response Element (ARE) Nrf2_nuc->ARE Binds to Genes Cytoprotective Genes ARE->Genes Activates Transcription

Keap1-Nrf2 signaling pathway activation by electrophilic hexene isomers.

Experimental Workflow for In Vitro Cytotoxicity Assessment

A general workflow to assess the cytotoxicity of hexene isomers in a cell-based assay is outlined below. This workflow can be adapted for specific cell types and endpoints.

cytotoxicity_workflow cluster_prep Preparation cluster_exposure Exposure cluster_assay Assay cluster_analysis Data Analysis Cell_culture 1. Cell Culture (e.g., HepG2, A549) Cell_seeding 3. Seed Cells in Microplates Cell_culture->Cell_seeding Hexene_prep 2. Prepare Hexene Isomer Working Solutions Treatment 4. Treat Cells with Hexene Isomers Hexene_prep->Treatment Cell_seeding->Treatment Incubation 5. Incubate for Defined Period (e.g., 24h) Treatment->Incubation Cytotoxicity_assay 6. Perform Cytotoxicity Assay (e.g., MTT, LDH) Incubation->Cytotoxicity_assay Data_acq 7. Measure Signal (e.g., Absorbance) Cytotoxicity_assay->Data_acq Data_analysis 8. Calculate Cell Viability and Determine IC50 Data_acq->Data_analysis

General workflow for assessing in vitro cytotoxicity of hexene isomers.

Conclusion

This guide provides a comparative overview of the toxicity and environmental impact of linear hexene isomers based on currently available data. While 1-hexene has undergone more extensive testing, there are significant data gaps for 2-hexene, 3-hexene, and their branched isomers, which limits a comprehensive comparative risk assessment. The provided information on toxic mechanisms and experimental protocols can guide further research in this area. For detailed and up-to-date information, consulting the European Chemicals Agency (ECHA) registration dossiers and other toxicological databases is recommended.

References

Safety Operating Guide

Proper Disposal of 2,3-Dimethyl-1-hexene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For immediate reference, this document outlines the essential safety and logistical procedures for the proper disposal of 2,3-Dimethyl-1-hexene. Researchers, scientists, and drug development professionals are advised to adhere to these guidelines to ensure a safe and compliant laboratory environment. It is important to note that a specific Safety Data Sheet (SDS) for this compound (CAS No. 16746-86-4) was not available at the time of this publication. The following procedures are therefore based on the known hazards of similar flammable liquid hydrocarbons and general best practices for hazardous waste disposal.

Key Safety Data

Quantitative data for this compound and its isomers are summarized below. This information is critical for understanding the chemical's properties and associated hazards.

PropertyThis compound2,3-Dimethyl-1-butene1-Hexene
CAS Number 16746-86-4563-78-0592-41-6
Molecular Formula C8H16C6H12C6H12
Boiling Point 115-116 °C57.1 °C63 °C
Flash Point 6.7 °C[1]-20 °C-26 °C[2]
Density 0.738 g/cm³0.678 g/mL0.6731 g/cm³[2]
Hazards Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.Highly flammable liquid and vapor. May be fatal if swallowed and enters airways.[3]Highly flammable liquid and vapor.[2]

Experimental Disposal Protocol

The following step-by-step protocol must be followed for the safe disposal of this compound.

1. Personal Protective Equipment (PPE):

  • Wear appropriate PPE, including flame-retardant lab coats, chemical-resistant gloves (nitrile or neoprene), and safety glasses or goggles.

2. Waste Collection:

  • Collect waste this compound in a designated, properly labeled, and sealed container.

  • The container must be made of a compatible material (e.g., glass or a suitable plastic) and should be clearly marked as "Hazardous Waste: Flammable Liquid" and include the chemical name "this compound".[4]

  • Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.

3. Storage:

  • Store the waste container in a well-ventilated, designated hazardous waste accumulation area.

  • The storage area should be away from sources of ignition such as heat, sparks, and open flames.

  • Ensure the container is kept tightly closed to prevent the release of flammable vapors.

4. Spill Management:

  • In case of a spill, immediately eliminate all ignition sources.

  • Absorb the spill with an inert, non-combustible absorbent material such as vermiculite, sand, or earth.

  • Collect the contaminated absorbent material and place it in a sealed, labeled container for disposal as hazardous waste.

5. Final Disposal:

  • Arrange for the disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[5]

  • Never pour flammable liquids down the drain.[5] This can lead to fires, explosions, and environmental contamination.[6]

  • All disposal activities must comply with local, state, and federal regulations, such as those set by the Environmental Protection Agency (EPA).

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound.

start Start: Generation of This compound Waste ppe Step 1: Don Appropriate Personal Protective Equipment start->ppe collect Step 2: Collect Waste in a Designated, Labeled Container ppe->collect store Step 3: Store in a Ventilated, Ignition-Free Hazardous Waste Area collect->store spill_check Spill Occurred? store->spill_check spill_management Step 4: Implement Spill Management Protocol spill_check->spill_management Yes disposal Step 5: Arrange for Professional Disposal via EHS or Contractor spill_check->disposal No spill_management->collect end End: Waste Properly Disposed disposal->end

Caption: Logical workflow for the safe disposal of this compound.

References

Personal protective equipment for handling 2,3-Dimethyl-1-hexene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety, operational, and disposal information for researchers, scientists, and drug development professionals handling 2,3-Dimethyl-1-hexene. Adherence to these protocols is essential for ensuring laboratory safety and procedural accuracy.

Hazard Summary

This compound is a highly flammable liquid and vapor.[1] Its primary hazards include a significant risk of flash fire, as vapors can travel to an ignition source and flash back.[1][2] It is also classified as an aspiration hazard, meaning it can be fatal if swallowed and enters the lungs.[1][2][3] The substance may cause irritation to the skin, eyes, and respiratory system.[2][3]

Personal Protective Equipment (PPE)

Proper selection and use of PPE are critical to minimize exposure and ensure personal safety. The following table summarizes the required equipment for handling this compound.

Protection LevelEquipmentSpecifications & Rationale
Eye & Face Protection Safety Goggles or Face ShieldUse chemical splash goggles or safety glasses with side-shields to protect against splashes. A face shield offers additional protection.
Skin & Body Protection Chemical-Resistant GlovesImpervious gloves are essential. Butyl rubber or similar materials are recommended to prevent skin contact, which can cause irritation and dermatitis.[4]
Flame-Retardant Lab Coat or CoverallsWear flame-retardant and antistatic protective clothing to protect against fire hazards and chemical splashes.[5]
Closed-Toe ShoesChemical-resistant, steel-toe shoes are recommended, especially when handling larger quantities.[6]
Respiratory Protection Fume Hood or Vapor RespiratorAlways handle this chemical in a well-ventilated area, preferably within a certified chemical fume hood.[7] If a fume hood is not available or ventilation is inadequate, a NIOSH-approved vapor respirator is required.

Operational Handling Protocol

Follow these step-by-step procedures to ensure the safe handling of this compound.

1. Preparation and Precautionary Measures:

  • Verify Equipment: Ensure a certified chemical fume hood, eyewash station, and safety shower are immediately accessible and operational.[7]

  • Eliminate Ignition Sources: Remove all potential ignition sources from the work area, including sparks, open flames, and hot surfaces.[1][8]

  • Ground Equipment: Use grounded containers and receiving equipment to prevent static electricity discharge, which can ignite vapors.[1][2] Employ non-sparking tools for all operations.[1][8]

  • Review Safety Data Sheet (SDS): Although a specific SDS for this compound may not be readily available, review the SDS for similar flammable alkenes like 1-Hexene or its isomers to be familiar with emergency procedures.[2][3][8]

2. Handling the Chemical:

  • Don PPE: Put on all required PPE as detailed in the table above before opening the container.

  • Work in Fume Hood: Conduct all transfers and manipulations of this compound inside a chemical fume hood to minimize inhalation exposure.[7]

  • Container Handling: Keep the container tightly closed when not in use.[1][8] If transferring, do so in a well-ventilated area away from ignition sources.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing.[2] Do not ingest or inhale vapors.[2]

3. In Case of Exposure or Spill:

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, removing contact lenses if present. Seek medical attention if irritation persists.[3]

  • Skin Contact: Remove contaminated clothing immediately and rinse the affected skin area with water.[1][8]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[2]

  • Ingestion: Do NOT induce vomiting. This substance is an aspiration hazard. Call a physician or poison control center immediately.[1][2]

  • Small Spill: For a small spill, absorb the chemical with an inert material such as vermiculite, dry sand, or earth. Place the contaminated material into a suitable, sealed container for chemical waste disposal.[2]

  • Large Spill: Evacuate the area and shut off all ignition sources. Contain the spill if it is safe to do so. Use water spray to reduce vapors, but be aware this may not prevent ignition in enclosed spaces.[2]

Disposal Plan

Proper disposal is mandatory to prevent environmental contamination and ensure safety.

1. Waste Collection:

  • Collect all waste containing this compound, including contaminated absorbent materials and disposable PPE, in a designated and properly labeled hazardous waste container.

  • Do not mix this waste with other waste streams unless compatibility is confirmed.[9]

2. Storage Pending Disposal:

  • Store the sealed waste container in a cool, well-ventilated, and designated hazardous waste storage area.[1]

  • Keep the container away from ignition sources and incompatible materials.

3. Final Disposal:

  • Dispose of the chemical waste through a licensed waste disposal contractor.[8]

  • Follow all local, regional, and national regulations for hazardous waste disposal.[1] Empty containers may retain product residue and should be treated as hazardous.[8]

G Workflow for Handling this compound prep 1. Preparation ppe 2. Don PPE prep->ppe Check safety equipment handle 3. Chemical Handling (in Fume Hood) ppe->handle Enter work area use_complete 4. Procedure Complete handle->use_complete Successful operation spill Spill or Exposure Event handle->spill If incident occurs decontaminate 5. Decontaminate & Doff PPE use_complete->decontaminate waste 6. Waste Disposal decontaminate->waste Dispose of single-use items end End waste->end emergency Emergency Response (First Aid & Spill Control) spill->emergency Activate plan emergency->waste Collect contaminated materials

Caption: Safe handling workflow for this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.